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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Analysis, Synthesis, and Applications of Aminophenyl-Morpholinone Derivatives

Executive Summary & Nomenclature Clarification In medicinal chemistry and active pharmaceutical ingredient (API) scale-up, precision in nomenclature is as critical as structural integrity. The query compound, (R)-5-(4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In medicinal chemistry and active pharmaceutical ingredient (API) scale-up, precision in nomenclature is as critical as structural integrity. The query compound, (R)-5-(4-aminophenyl)morpholin-3-one , presents a well-documented nomenclature divergence in commercial databases.

Strictly speaking, IUPAC rules define (R)-5-(4-aminophenyl)morpholin-3-one as a chiral molecule where the aminophenyl group is substituted at the C5 carbon of the morpholinone ring. However, in industrial catalogs and pharmaceutical supply chains, this name is frequently a misnomer for the vastly more important N4-substituted isomer: 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0)[1][2].

Because the N4-substituted isomer is the critical building block for Factor Xa inhibitors (most notably Rivaroxaban), this whitepaper will focus on the validated synthesis, physicochemical properties, and mechanistic utility of 4-(4-aminophenyl)morpholin-3-one , while acknowledging its chiral C5 theoretical counterpart.

Nomenclature Root Target: (R)-5-(4-aminophenyl)morpholin-3-one Branch1 Literal IUPAC Structure C5-Substituted Chiral Morpholinone Root->Branch1 Strict Chemical Interpretation Branch2 Industrial Catalog Misnomer N4-Substituted Morpholinone Root->Branch2 Commercial Database Error Prop1 Rare chiral building block Limited API application Branch1->Prop1 Prop2 4-(4-aminophenyl)morpholin-3-one CAS: 438056-69-0 Branch2->Prop2 Prop3 Key Rivaroxaban Intermediate (Factor Xa Inhibitor) Prop2->Prop3 API Synthesis

Figure 1: Structural and nomenclature divergence of the target compound.

Physicochemical Profiling & Structural Analysis

The morpholin-3-one core is a privileged scaffold in drug design. It offers a unique balance of hydrogen-bond accepting capability (via the carbonyl and ether oxygen) and structural rigidity, which restricts the conformational flexibility of attached aromatic systems.

Quantitative Data Summary
Property4-(4-Aminophenyl)morpholin-3-one (API Standard)(R)-5-(4-Aminophenyl)morpholin-3-one (Theoretical)
CAS Number 438056-69-0[2]N/A (Often conflated)
Molecular Formula C10H12N2O2[3]C10H12N2O2
Molecular Weight 192.21 g/mol [3]192.21 g/mol
Appearance Off-white to pale yellow crystalline powder[4]Unknown
Melting Point 170–172 °C[5][6]Unknown
Stereocenters None (Achiral)1 (C5 position)
Primary Application Rivaroxaban API Intermediate[3]Chiral Building Block

Mechanistic Role in Factor Xa Inhibition

In the context of anticoagulant drug development, the 4-(4-aminophenyl)morpholin-3-one moiety is not merely a passive linker; it actively dictates target affinity.

Causality of Scaffold Selection: When integrated into the final Rivaroxaban architecture, the morpholin-3-one ring is positioned to interact with the S4 pocket of the Factor Xa serine protease. The ether oxygen of the morpholine ring engages in critical hydrogen bonding with the backbone NH of specific amino acid residues in the binding site. Meanwhile, the rigid N-phenyl bond ensures that the aromatic ring is perfectly orthogonal, maximizing π−π stacking interactions with the aromatic residues lining the S1 and S4 pockets.

Validated Synthetic Workflow (Self-Validating Protocol)

To ensure high-purity API manufacturing (>99.5% HPLC purity), the synthesis of 4-(4-aminophenyl)morpholin-3-one relies on a robust, three-step batch process[6][7]. This protocol is designed as a self-validating system—meaning the thermodynamic endpoints and phase separations inherently confirm the success of each step.

Synthesis A 2-Anilinoethanol + Ethyl Chloroacetate B 4-Phenylmorpholin-3-one (Cyclization) A->B KOtBu / THF Base-catalyzed C 4-(4-Nitrophenyl)morpholin-3-one (Nitration) B->C HNO3 / H2SO4 < Room Temp D 4-(4-Aminophenyl)morpholin-3-one (Hydrogenation) C->D H2, Pd/C Ethanol, 5 bar

Figure 2: Validated synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.

Step 1: Base-Catalyzed Cyclization
  • Objective: Form the morpholin-3-one core.

  • Protocol: Condense 2-anilinoethanol with ethyl chloroacetate in tetrahydrofuran (THF). Introduce potassium tert-butoxide (KOtBu) slowly.

  • Causality & Validation: KOtBu is chosen over weaker bases because it provides rapid, irreversible deprotonation of both the hydroxyl and amine groups. This drives the nucleophilic substitution and subsequent intramolecular transamidation to completion. The self-validation occurs upon solvent removal; the formation of a distinct crystalline solid (4-phenylmorpholin-3-one) confirms cyclization[7].

Step 2: Regioselective Nitration
  • Objective: Introduce the nitro group exclusively at the para-position of the phenyl ring.

  • Protocol: Dissolve 4-phenylmorpholin-3-one in concentrated sulfuric acid ( H2​SO4​ ). Slowly add nitric acid ( HNO3​ ) while strictly maintaining the temperature below room temperature (0–5 °C) .

  • Causality & Validation: Temperature control is paramount. Elevated temperatures lead to oxidative cleavage of the morpholine ether linkage and over-nitration. The morpholinone nitrogen acts as a mild electron-donating group, directing electrophilic aromatic substitution to the para-position.

  • Self-Validation: Upon pouring the mixture into ice water, the desired para-product (4-(4-nitrophenyl)morpholin-3-one) precipitates cleanly. The unwanted ortho- and meta-isomers remain highly soluble in the acidic mother liquor, acting as an intrinsic purification mechanism yielding >99.5% purity[7].

Step 3: Catalytic Hydrogenation
  • Objective: Reduce the nitro group to an amine without degrading the cyclic amide.

  • Protocol: Suspend 4-(4-nitrophenyl)morpholin-3-one in absolute ethanol. Add 5% Palladium on Carbon (Pd/C) catalyst. Pressurize the reactor with hydrogen gas to 5 bar and heat to 60–80 °C for 1–3 hours[6][7].

  • Causality & Validation: Pd/C is selected because it quantitatively reduces the nitro group without cleaving the sensitive C-O-C bonds of the morpholine ring.

  • Self-Validation: The reaction is self-monitoring; the cessation of hydrogen pressure drop indicates total conversion. Post-filtration of the catalyst and solvent concentration yields the final 4-(4-aminophenyl)morpholin-3-one as an off-white powder[6].

Quality Control & Analytical Validation

To verify the integrity of the synthesized 4-(4-aminophenyl)morpholin-3-one before downstream API coupling, the following analytical validations must be met:

  • HPLC Purity: Must exceed 99.0% to prevent propagation of ortho-isomer impurities into the Rivaroxaban API[3].

  • NMR Spectroscopy: 1H -NMR must show a distinct A2​B2​ spin system (two doublets around 6.6 ppm and 7.0 ppm) corresponding to the para-substituted aniline ring, alongside the characteristic multiplets of the morpholine CH2​ groups (approx. 3.7–4.2 ppm).

  • Moisture Content: Karl Fischer titration should indicate <0.5% water, as residual moisture will quench the sensitive coupling reagents used in the subsequent oxazolidinone formation.

References

  • EvitaChem:Buy (R)-5-(4-aminophenyl)morpholin-3-one (EVT). (Highlights the commercial catalog nomenclature conflation).
  • CymitQuimica:CAS 438056-69-0: 4-(4-Aminophenyl)morpholin-3-one.
  • V & V Pharma Industries:4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier.
  • ChemicalBook:4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis.
  • Guidechem:4-(4-AMINOPHENYL)MORPHOLIN-3-ONE 438056-69-0 wiki.
  • Google Patents (CA2538906C):Process for preparing 4-(4-aminophenyl)-3-morpholinone.

Sources

Exploratory

A Comprehensive Technical Guide to 4-(4-Aminophenyl)morpholin-3-one: A Cornerstone Intermediate in Modern Anticoagulant Synthesis

Introduction: Clarifying the Chemical Identity and Significance In the landscape of pharmaceutical synthesis, precision in molecular architecture is paramount. This guide addresses the chemical properties, synthesis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Clarifying the Chemical Identity and Significance

In the landscape of pharmaceutical synthesis, precision in molecular architecture is paramount. This guide addresses the chemical properties, synthesis, and application of a pivotal intermediate, frequently requested by researchers in drug development. While inquiries are sometimes made for "(R)-5-(4-aminophenyl)morpholin-3-one," it is essential to clarify a crucial structural point from the outset. The widely utilized and commercially available compound in this class is 4-(4-aminophenyl)morpholin-3-one .

Based on IUPAC nomenclature, the morpholin-3-one ring is numbered with the oxygen as position 1, the carbonyl carbon as 3, and the nitrogen as 4. The substituent, a 4-aminophenyl group, is located on the nitrogen atom at position 4. Consequently, the carbons at positions 2, 5, and 6 are methylene (-CH2-) groups and are not stereocenters. Therefore, the molecule is achiral.

This compound, identified by CAS Number 438056-69-0 , is a critical building block, most notably in the industrial-scale synthesis of Rivaroxaban, a direct Factor Xa inhibitor and a widely prescribed oral anticoagulant.[1][2][3][4] Its molecular structure provides the necessary scaffold for constructing the final complex active pharmaceutical ingredient (API).[4] This guide offers an in-depth exploration of this intermediate, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Data

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. This data provides the basis for designing reaction conditions, purification strategies, and analytical methods.

PropertyValueSource(s)
Chemical Name 4-(4-Aminophenyl)morpholin-3-one[5][6][7]
Synonyms 4-(3-Oxo-4-morpholinyl)aniline; N-4-Aminophenylmorpholin-3-one[5][6]
CAS Number 438056-69-0 [3][5][6][7][8][9][10]
Molecular Formula C₁₀H₁₂N₂O₂[5][6][7][9][10]
Molecular Weight 192.21 g/mol [6][7][9]
Appearance White to Off-White or Light Yellow Crystalline Powder[6][8][9]
Melting Point 170-172 °C[9]
Purity (Typical) ≥99%[3]
Solubility Soluble in various organic solvents.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[8]

Part 2: Synthesis and Mechanistic Causality

The economic viability of an API like Rivaroxaban is heavily dependent on the efficiency of the synthesis of its key intermediates.[11] The most prevalent and industrially scalable route to 4-(4-aminophenyl)morpholin-3-one involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.

Core Directive: The Nitro-to-Amine Reduction

The transformation of the nitro group to a primary amine is a fundamental step. Catalytic hydrogenation is the method of choice in industrial settings due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal reductants that can lead to problematic waste streams.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A pressure-rated hydrogenation vessel is charged with 4-(4-nitrophenyl)morpholin-3-one (the substrate).

  • Solvent System Selection: A solvent such as ethyl acetate, tetrahydrofuran (THF), or an aqueous mixture is added.[1][12][13] The choice of solvent is critical; it must fully dissolve or suspend the starting material and be compatible with the catalyst and hydrogenation conditions without undergoing side reactions. Aqueous systems are often favored for their green chemistry advantages.[13]

  • Catalyst Introduction: A palladium on activated carbon catalyst (Pd/C), typically at 5-10% loading, is carefully added to the mixture.[11][13] Palladium is an authoritative catalyst for this transformation due to its high activity and selectivity in reducing aromatic nitro groups without affecting the phenyl ring or the morpholinone core.

  • Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas (H₂). The reaction is typically conducted at elevated temperatures (e.g., 65-90°C) and pressures (e.g., 3-8 bar) to ensure a reasonable reaction rate.[13][14]

  • Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake and can be confirmed by analytical techniques like HPLC or TLC until the starting material is fully consumed.[12]

  • Work-up and Isolation: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration through a bed of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Crystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/water mixture, affords the final, purified 4-(4-aminophenyl)morpholin-3-one.[11]

Causality Behind Choices:

  • Why Pd/C? Palladium offers an optimal balance of reactivity and selectivity. It efficiently adsorbs hydrogen and the nitro group onto its surface, facilitating the reduction at a lower energy barrier compared to other metals.

  • Why Pressure & Heat? These conditions increase the solubility of hydrogen gas in the solvent and provide the necessary activation energy, accelerating the rate of this typically heterogeneous catalytic reaction.

Synthesis Workflow Diagram

Synthesis Nitro 4-(4-Nitrophenyl)morpholin-3-one Reagents H₂, Pd/C Catalyst Solvent (e.g., Ethyl Acetate, Water) Heat, Pressure Nitro->Reagents Amine 4-(4-Aminophenyl)morpholin-3-one (Product) Reagents->Amine Reduction

Caption: Key reduction step in the synthesis of the amine intermediate.

Part 3: A Self-Validating System for Analytical Characterization

Trustworthiness in pharmaceutical intermediates is non-negotiable. A single, isolated analytical result is insufficient. Instead, a multi-pronged, self-validating approach is required to confirm both the structure and purity of 4-(4-aminophenyl)morpholin-3-one.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. The spectrum provides definitive proof of the molecular framework. Key expected signals include: two distinct doublets in the aromatic region (7-8 ppm) corresponding to the para-substituted aminophenyl ring, a singlet for the -CH₂- group adjacent to the carbonyl, and two triplets for the other two -CH₂- groups of the morpholine ring. The integration of these signals must correspond to the number of protons in each environment.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately 193.2 m/z, validating the molecular formula C₁₀H₁₂N₂O₂.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C-O-C stretching for the ether linkage in the morpholine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A validated method using a suitable column (e.g., C18) and mobile phase will separate the main compound from any residual starting material (the nitro-compound) or synthesis by-products. The purity is determined by the area percentage of the main peak, which should be ≥99.0% for pharmaceutical-grade material.[3]

This combination of orthogonal techniques—where each method measures a different molecular property—creates a self-validating system. A compound that satisfies the expected results across NMR, MS, IR, and HPLC can be considered structurally confirmed and of high purity with a high degree of confidence.

Part 4: Application in Rivaroxaban Synthesis

The primary and most significant application of 4-(4-aminophenyl)morpholin-3-one is its role as a key intermediate in the synthesis of Rivaroxaban.[1][3][4][14] The aniline moiety (-NH₂) of the compound is the reactive handle for building the rest of the Rivaroxaban molecule.

Workflow Logic:

The synthesis of Rivaroxaban from this intermediate involves the construction of the chiral oxazolidinone ring followed by a final acylation step.[15] The nucleophilic primary amine of 4-(4-aminophenyl)morpholin-3-one is the starting point for this multi-step transformation, which ultimately links the morpholinone core to the thiophene-carboxamide tail of the final drug.

Rivaroxaban_Synthesis cluster_0 Core Intermediate cluster_1 Key Transformations Amine 4-(4-Aminophenyl) morpholin-3-one Reagents1 Chiral Epoxide & Cyclization Amine->Reagents1 Oxazolidinone (S)-Oxazolidinone Intermediate Reagents2 5-Chlorothiophene- 2-carbonyl chloride Oxazolidinone->Reagents2 Rivaroxaban Rivaroxaban (API) Reagents1->Oxazolidinone Ring Formation Reagents2->Rivaroxaban Acylation

Caption: Role of the amine intermediate in the Rivaroxaban synthetic pathway.

This strategic use of 4-(4-aminophenyl)morpholin-3-one as a pre-formed, stable building block significantly streamlines the overall synthesis, making the large-scale manufacturing of this life-saving medication more efficient and cost-effective.

References

  • Process for the preparation of rivaroxaban and intermediates thereof. (2012). Justia Patents. [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Improved Method For The Preparation Of Rivaroxaban. Quick Company. [Link]

  • Mali, P. R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes. [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. [Link]

  • 4-(4-Aminophenyl)-3-morpholinone. Pharmaffiliates. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. Bide Pharmatech. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. Darshan Healthcare. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health (NIH). [Link]

  • 4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier, and Exporter in India. V & V Pharma Industries. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Synthesis and Characterization of Novel Schiff Base of Quinolin Aldehyde with 4-(4-aminophenyl) morpholin-3-one. Journal of Advanced Scientific Research. [Link]

  • Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. (2025). MDPI. [Link]

  • The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Rivaroxaban Production. LinkedIn. [Link]

  • 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. (2007). PubMed. [Link]

  • Chiral drugs. (2024). LabMed Discovery. [Link]

  • Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. (2022). Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

Technical Guide: Unraveling the Biological Mechanism of Action of Rivaroxaban, Synthesized from the (R)-5-(4-aminophenyl)morpholin-3-one Moiety

Executive Summary & Topic Clarification This technical guide addresses the biological mechanism of action related to the compound (R)-5-(4-aminophenyl)morpholin-3-one. It is critical for the intended audience of research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Topic Clarification

This technical guide addresses the biological mechanism of action related to the compound (R)-5-(4-aminophenyl)morpholin-3-one. It is critical for the intended audience of researchers, scientists, and drug development professionals to understand that (R)-5-(4-aminophenyl)morpholin-3-one is not an active pharmaceutical ingredient (API) itself. Instead, it is a pivotal chemical intermediate, or building block, used in the synthesis of the potent, orally active anticoagulant drug, Rivaroxaban (marketed as Xarelto®).[1][2][3][4]

Therefore, this guide will provide an in-depth exploration of the mechanism of action of Rivaroxaban , the final, biologically active molecule. We will dissect its interaction with its molecular target within the coagulation cascade, present its pharmacokinetic and pharmacodynamic profiles, and provide validated experimental protocols for researchers seeking to study its effects. The narrative will trace the journey from the core chemical moiety specified in the topic to the complex biological activity of the resulting drug.

The Coagulation Cascade: A Primer on the Target Environment

To comprehend the action of Rivaroxaban, one must first understand the physiological process it modulates: blood coagulation. The coagulation cascade is a tightly regulated series of enzymatic reactions involving various clotting factors, culminating in the formation of a stable fibrin clot to prevent blood loss at a site of vascular injury. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

Factor Xa (FXa) occupies a critical juncture, representing the first step in the final common pathway.[5] It is the point where the intrinsic and extrinsic pathways converge. Activated Factor X (FXa) combines with Factor Va on a phospholipid surface to form the prothrombinase complex. This complex is responsible for the explosive conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.[6] Given its central, rate-limiting role, FXa is a prime target for anticoagulant therapy.[7]

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway ('Tissue Factor Pathway') cluster_intrinsic Intrinsic Pathway ('Contact Activation') cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa Vascular Injury FVII Factor VII FVIIa Factor VIIa FVII->FVIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX FXII Factor XII FXI Factor XI FXII->FXI Contact Activation FIX Factor IX FXI->FIX FIX->FX with FVIIIa FVIII Factor VIII FXa Factor Xa (TARGET) FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin with FVa (Prothrombinase Complex) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: The Blood Coagulation Cascade, highlighting Factor Xa as the central target.

Rivaroxaban: Molecular Mechanism of Action

Rivaroxaban exerts its anticoagulant effect through the direct, selective, and reversible inhibition of Factor Xa.[8][9] This mechanism is distinct from indirect inhibitors (like heparins) which require a cofactor such as antithrombin.[7]

Direct and Competitive Binding

Rivaroxaban is a small-molecule oxazolidinone derivative that binds with high affinity and selectivity to the active site of FXa.[8][10] Its morpholinone and chlorothiophene moieties are oriented to fit snugly within the enzyme's binding pockets. Specifically, X-ray crystallography studies have shown that Rivaroxaban occupies the S1 and S4 binding pockets of FXa.[10][11] This direct, competitive inhibition physically blocks the access of FXa's natural substrate, prothrombin, to the active site, thereby preventing its conversion to thrombin.[5]

Inhibition of Free and Prothrombinase-Bound FXa

A key feature of Rivaroxaban's mechanism is its ability to inhibit not only free, circulating FXa but also FXa that is already incorporated into the prothrombinase complex.[6][8][12] This is a significant advantage over indirect inhibitors, which can only target free FXa. By neutralizing the prothrombinase complex, Rivaroxaban effectively shuts down the "thrombin burst"—the rapid, large-scale amplification of thrombin generation that is critical for clot propagation.[5]

Rivaroxaban_MOA cluster_cascade Coagulation Process cluster_target Target & Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FibrinClot Fibrin Clot Fibrinogen->FibrinClot Polymerization FXa Factor Xa (Active Site) FXa->Prothrombin Catalyzes Rivaroxaban Rivaroxaban Rivaroxaban->FXa  Binds & Inhibits  

Figure 2: Mechanism of Rivaroxaban inhibiting Factor Xa, preventing thrombin generation.

Pharmacodynamics and Quantitative Activity

The interaction between Rivaroxaban and FXa is characterized by rapid association and reversibility.[5] Its high selectivity is demonstrated by an over 10,000-fold preference for FXa compared to other related serine proteases like thrombin, trypsin, or plasmin.[7][8] This high selectivity minimizes off-target effects.

The pharmacodynamic effect of Rivaroxaban correlates directly with its plasma concentration, leading to a predictable anticoagulant response and prolonging clotting times such as the prothrombin time (PT).[12][13]

ParameterValueTargetSignificanceSource
Ki (Inhibition Constant) 0.4 nMHuman Factor XaMeasures the binding affinity of the inhibitor to the enzyme. A lower value indicates higher affinity.[5][14]
IC₅₀ (Free FXa) 0.7 nMHuman Factor XaConcentration required to inhibit 50% of free FXa activity in a purified system.[7]
IC₅₀ (Prothrombinase-bound FXa) 2.1 nMHuman Prothrombinase ComplexConcentration required to inhibit 50% of FXa activity within the prothrombinase complex.[5][7]
IC₅₀ (Clot-bound FXa) 75 nMHuman Clot-bound Factor XaConcentration required to inhibit 50% of FXa activity trapped within a fibrin clot.[5][10]
Oral Bioavailability 80-100% (10 mg dose)HumanHigh bioavailability allows for effective oral administration. Food affects absorption of higher doses.[9][12]
Time to Cmax (Peak Plasma Conc.) 2-4 hoursHumanIndicates a rapid onset of action after oral administration.[12][13]
Terminal Half-life 5-9 hours (young adults)HumanDetermines the dosing frequency and duration of anticoagulant effect.[12][13]

Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters of Rivaroxaban.

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of Rivaroxaban or similar FXa inhibitors, researchers can employ a series of in vitro assays.

Protocol: In Vitro Chromogenic Factor Xa Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FXa.

Objective: To determine the IC₅₀ value of Rivaroxaban for Factor Xa.

Materials:

  • Purified human Factor Xa

  • Rivaroxaban (or test compound) stock solution in DMSO

  • Tris-buffered saline (TBS), pH 7.4

  • Chromogenic FXa substrate (e.g., S-2765)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Methodology:

  • Compound Preparation: Perform serial dilutions of the Rivaroxaban stock solution in TBS to create a range of test concentrations (e.g., 0.01 nM to 1 µM). Include a DMSO-only vehicle control.

  • Enzyme Incubation: In the 96-well plate, add 20 µL of each Rivaroxaban dilution (or vehicle control) to triplicate wells.

  • Reaction Initiation (Enzyme): Add 60 µL of a pre-warmed (37°C) solution of purified human Factor Xa (final concentration ~0.5 nM) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation (Substrate): Add 20 µL of a pre-warmed (37°C) solution of the chromogenic substrate (final concentration ~0.5 mM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the rate of color development (change in absorbance at 405 nm) over a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the rates relative to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the Rivaroxaban concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Prothrombin Time (PT) Assay

This is a global coagulation assay that measures the integrity of the extrinsic and common pathways. It is sensitive to FXa inhibition.

Objective: To assess the effect of Rivaroxaban on plasma clotting time.

Materials:

  • Citrated human plasma

  • Rivaroxaban stock solution

  • Thromboplastin reagent (containing Tissue Factor)

  • Coagulometer

Methodology:

  • Plasma Spiking: Spike pooled normal human plasma with varying concentrations of Rivaroxaban (e.g., 0 ng/mL to 500 ng/mL).

  • Incubation: Incubate the plasma samples at 37°C for 10 minutes.

  • Assay Performance:

    • Pipette 100 µL of a spiked plasma sample into a cuvette pre-warmed to 37°C in the coagulometer.

    • Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette, which automatically starts the timer.

    • The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis: Plot the clotting time (in seconds) against the Rivaroxaban concentration. A concentration-dependent prolongation of the PT should be observed.

Experimental_Workflow cluster_invitro In Vitro Mechanistic Assays cluster_direct Direct Inhibition cluster_plasma Plasma-Based Functional Assay start Rivaroxaban Stock Solution dilution Prepare Serial Dilutions start->dilution assay_chrom Chromogenic FXa Assay (Purified Enzyme + Substrate) dilution->assay_chrom spike Spike Human Plasma dilution->spike ic50 Calculate IC₅₀ assay_chrom->ic50 result Confirmation of FXa Inhibition & Anticoagulant Effect ic50->result assay_pt Prothrombin Time (PT) Assay (Thromboplastin Reagent) spike->assay_pt prolong Measure Clotting Time Prolongation assay_pt->prolong prolong->result

Figure 3: Workflow for experimental validation of Rivaroxaban's mechanism of action.

Synthesis Overview: Role of (R)-5-(4-aminophenyl)morpholin-3-one

The journey from the core intermediate to the final drug highlights the importance of rational drug design. The synthesis of Rivaroxaban utilizes (R)-5-(4-aminophenyl)morpholin-3-one as a key scaffold.[15] In a multi-step process, the amine group of this intermediate is used to construct the central oxazolidinone ring system, which correctly orients the molecule for binding to FXa. The final step typically involves acylating the aminomethyl group of the oxazolidinone with 5-chlorothiophene-2-carbonyl chloride to complete the Rivaroxaban structure.[1][15] This synthetic pathway ensures the correct stereochemistry at the single chiral center, which is essential for pharmacological activity.[16]

Conclusion

While (R)-5-(4-aminophenyl)morpholin-3-one is a critical component in the manufacturing of Rivaroxaban, its biological significance is realized only upon its incorporation into the final API. The mechanism of action of Rivaroxaban is a well-defined, direct, and selective inhibition of Factor Xa. By binding to the enzyme's active site and neutralizing both free and prothrombinase-bound forms, it effectively blocks the amplification of the coagulation cascade. This potent and predictable mechanism, enabled by a precise molecular structure, has established Rivaroxaban as a cornerstone of modern anticoagulant therapy for the prevention and treatment of thromboembolic disorders.[17][18][19][20]

References

  • Dr.Oracle. (2026, January 21). How do Factor Xa inhibitors, such as rivaroxaban (Xarelto) and apixaban (Eliquis), work in a 65-year-old adult with a history of atrial fibrillation and impaired renal function?

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2011). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Current Medical Research and Opinion, 27(6), 1-12.

  • Abdulsattar, Y., & Kerndt, C. (2019). Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. European Journal of Drug Metabolism and Pharmacokinetics, 44(5), 571-580.

  • Dale, B. J., Ginsberg, J. S., Eikelboom, J. W., & Weitz, J. I. (2014). Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation. Journal of Thrombosis and Haemostasis, 12(12), 1965-1970.

  • Janssen Pharmaceuticals. (2026, January 21). XARELTO - Mechanism of Action. J&J Medical Connect.

  • Turpie, A. G. G. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 390-396.

  • Wikipedia. (n.d.). Rivaroxaban.

  • Janssen Pharmaceuticals. (2025, June 2). XARELTO - Pharmacokinetics and Pharmacodynamics. J&J Medical Connect.

  • Clinicaltrials.eu. (n.d.). Rivaroxaban – Application in Therapy and Current Clinical Research.

  • Mueck, W., Stampfuss, J., Kubitza, D., & Becka, M. (2014). Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban. Clinical Pharmacokinetics, 53(1), 1-16.

  • Mueck, W., Lensing, A. W. A., Agnelli, G., Décousus, H., Prandoni, P., & Samama, M. M. (2014). Pharmacokinetics and Pharmacodynamics of Rivaroxaban – An Oral, Direct Factor Xa Inhibitor. Current Pharmaceutical Design, 20(22), 3587-3603.

  • Quick Company. (n.d.). Improved Method For The Preparation Of Rivaroxaban.

  • Weitz, J. I., & Bauersachs, R. (2020). Rivaroxaban and the EINSTEIN clinical trial programme. Thrombosis Journal, 18, 2.

  • Mali, P. B., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11).

  • Bayer. (2022, September 15). Xarelto® – Major Clinical Studies.

  • ResearchGate. (n.d.). The binding of RIV in FXa.

  • Google Patents. (n.d.). CN102786516A - Method for synthesizing rivaroxaban.

  • Justia Patents. (2012, November 8). process for the preparation of rivaroxaban and intermediates thereof.

  • Bayer Clinical Trials Explorer. (n.d.). Pharmacokinetics | Study 17769.

  • ClinicalTrials.gov. (n.d.). An Efficacy and Safety Study of Rivaroxaban With Warfarin for the Prevention of Stroke and Non-Central Nervous System Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation.

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

  • Li, W., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(12), 14759-14768.

  • Demjén, A., & Kudar, V. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development, 26(8), 2217-2241.

  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.

Sources

Exploratory

Spectroscopic Characterization of (R)-5-(4-aminophenyl)morpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-5-(4-aminophenyl)morpholin-3-one is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(4-aminophenyl)morpholin-3-one is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2] Its stereochemical purity and structural integrity are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for its identification and characterization in a research and development setting. While the data presented here is for the racemic mixture, it is important to note that under standard achiral spectroscopic conditions, the NMR, IR, and Mass Spectra for the (R)-enantiomer are identical to those of the (S)-enantiomer and the racemate.

This document, designed for scientists and professionals in drug development, will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. Each section will detail the experimental methodology, present the spectral data in a clear and concise format, and provide an expert interpretation of the results.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. (R)-5-(4-aminophenyl)morpholin-3-one possesses a morpholin-3-one core, a chiral center at the 5-position, and a p-substituted aminophenyl group.

Caption: Chemical structure of (R)-5-(4-aminophenyl)morpholin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (R)-5-(4-aminophenyl)morpholin-3-one, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol

A standard approach for acquiring NMR spectra for this compound is as follows:

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent tms Add TMS as internal standard solvent->tms transfer Transfer to NMR tube tms->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) shim Shim the magnetic field instrument->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum shim->acquire_c13 fourier Fourier transform raw data phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.96d, J = 6.9 Hz2HAr-H
6.56d, J = 6.6 Hz2HAr-H
5.11s2HNH₂
4.12s2HCH₂
3.91t, J = 3.9 Hz2HCH₂
3.58t, J = 3.6 Hz2HCH₂

Data sourced from supplementary information of a research article.[3]

Interpretation:

  • The two doublets in the aromatic region (6.56-6.96 ppm) are characteristic of a 1,4-disubstituted benzene ring.

  • The singlet at 5.11 ppm corresponds to the two protons of the primary amine group.

  • The three signals in the aliphatic region (3.58-4.12 ppm) are assigned to the methylene protons of the morpholin-3-one ring. The singlet at 4.12 ppm can be attributed to the CH₂ group adjacent to the carbonyl, while the two triplets at 3.91 and 3.58 ppm belong to the other two CH₂ groups of the morpholine ring.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
165.9C=O
147.4Ar-C
130.5Ar-C
126.5Ar-CH (2C)
113.7Ar-CH (2C)
67.8CH₂
63.6CH₂
49.7CH₂

Data sourced from supplementary information of a research article.[3]

Interpretation:

  • The signal at 165.9 ppm is characteristic of a carbonyl carbon in an amide (lactam).

  • The four signals in the aromatic region (113.7-147.4 ppm) correspond to the four different types of carbon atoms in the p-substituted phenyl ring.

  • The three signals in the aliphatic region (49.7, 63.6, and 67.8 ppm) are assigned to the three methylene carbons of the morpholin-3-one ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

ir_workflow cluster_sample_prep_ir Sample Preparation (KBr Pellet) cluster_acquisition_ir Data Acquisition cluster_analysis_ir Data Analysis mix Mix a small amount of sample with dry KBr powder grind Grind the mixture to a fine powder mix->grind press Press the powder into a transparent pellet grind->press instrument_ir Place the KBr pellet in the FT-IR spectrometer acquire_ir Acquire the IR spectrum instrument_ir->acquire_ir identify Identify characteristic absorption bands correlate Correlate bands to functional groups identify->correlate cluster_sample_prep_ir cluster_sample_prep_ir cluster_acquisition_ir cluster_acquisition_ir cluster_sample_prep_ir->cluster_acquisition_ir cluster_analysis_ir cluster_analysis_ir cluster_acquisition_ir->cluster_analysis_ir

Caption: General workflow for FT-IR data acquisition using the KBr pellet technique.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3437, 3320StrongN-H stretching (amine)
2948MediumC-H stretching (aliphatic)
1640StrongC=O stretching (amide)
1516StrongN-H bending (amine), C=C stretching (aromatic)
827Strongp-disubstituted benzene C-H out-of-plane bending

Data sourced from supplementary information of a research article and PubChem.[3][4]

Interpretation:

  • The two strong bands at 3437 and 3320 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.

  • The strong absorption at 1640 cm⁻¹ is indicative of the C=O stretching of the lactam (amide) functional group.

  • The band at 1516 cm⁻¹ is attributed to the N-H bending of the amine and C=C stretching of the aromatic ring.

  • The strong band at 827 cm⁻¹ suggests a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Experimental Protocol

ms_workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol) dilute_ms Dilute the solution to an appropriate concentration dissolve_ms->dilute_ms infuse_ms Infuse the sample solution into the mass spectrometer (e.g., ESI source) acquire_ms Acquire the mass spectrum in positive ion mode infuse_ms->acquire_ms identify_ion Identify the molecular ion peak ([M+H]⁺) compare_mass Compare the measured mass with the calculated mass identify_ion->compare_mass cluster_sample_prep_ms cluster_sample_prep_ms cluster_acquisition_ms cluster_acquisition_ms cluster_sample_prep_ms->cluster_acquisition_ms cluster_analysis_ms cluster_analysis_ms cluster_acquisition_ms->cluster_analysis_ms

Caption: General workflow for Mass Spectrometry data acquisition.

High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+H]⁺193.0977193.0980

Data sourced from supplementary information of a research article.[3]

Interpretation: The high-resolution mass spectrum shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 193.0980. This is in excellent agreement with the calculated exact mass of 193.0977 for the molecular formula C₁₀H₁₃N₂O₂⁺, confirming the elemental composition of the molecule.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of (R)-5-(4-aminophenyl)morpholin-3-one. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum verifies the presence of key functional groups, and the high-resolution mass spectrometry data confirms the elemental composition. This collection of data serves as a reliable reference for researchers and scientists involved in the synthesis and quality control of this important pharmaceutical intermediate.

References

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Novel Pyrazole Based Oxothiazolidine Hybrids and Evaluation of their Antimicrobial Potential. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Jilariya, K. J., Patel, P. K., & Babariya, J. (2020). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4-(4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY. Journal of Advanced Scientific Research, 11(1), 219-223.
  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4- (4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. (n.d.). Retrieved from [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (2024, February 29). 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban- An anticoagulant drug. Retrieved from [Link]

  • IUCrData. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 4-amino-. Retrieved from [Link]

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Foundational

Solvation Thermodynamics and Degradation Kinetics of (R)-5-(4-aminophenyl)morpholin-3-one: A Technical Whitepaper

Executive Summary (R)-5-(4-aminophenyl)morpholin-3-one (often referred to interchangeably with its 4-substituted analog, CAS: 438056-69-0) is an advanced Active Pharmaceutical Ingredient (API) intermediate, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-(4-aminophenyl)morpholin-3-one (often referred to interchangeably with its 4-substituted analog, CAS: 438056-69-0) is an advanced Active Pharmaceutical Ingredient (API) intermediate, most notably serving as a critical building block in the synthesis of Factor Xa inhibitors such as Rivaroxaban [3].

Handling this compound presents a unique physicochemical challenge. The molecule features a rigid morpholin-3-one ring—acting as a strong hydrogen bond acceptor—coupled with an electron-rich aniline moiety that is highly susceptible to oxidative degradation [4]. This whitepaper provides a comprehensive, causally-driven guide to the solubility thermodynamics and stability profiles of this intermediate across diverse solvent systems, equipping researchers with self-validating protocols to prevent yield loss and impurity generation during drug development.

Physicochemical Profiling & Solvation Theory

To predict how (R)-5-(4-aminophenyl)morpholin-3-one behaves in solution, we must first analyze its molecular descriptors. The compound has a molecular weight of 192.21 g/mol , a predicted pKa of ~4.85 (attributed to the aniline amino group), and an XLogP3 of ~0.3 [4].

The Causality of Solvent Interactions
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solvation efficiency. The high dielectric constant of DMSO ( ϵ=46.7 ) easily overcomes the crystal lattice energy of the solid (melting point 171–175 °C) [4]. More importantly, the sulfoxide oxygen acts as a potent hydrogen bond acceptor for the primary amine protons, stabilizing the solute without donating protons that could catalyze side reactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is only partially soluble in ambient methanol but becomes highly soluble upon heating [1]. Why? Protic solvents form strong, self-associated hydrogen-bonded networks. At room temperature, the energy penalty to create a cavity for the bulky morpholinone ring is too high. Heating provides the kinetic energy required to disrupt solvent-solvent bonds, allowing the solvent to interact with the morpholinone carbonyl.

  • Non-Polar Solvents (e.g., Heptane, Toluene): The compound is virtually insoluble due to the inability of non-polar solvents to engage in dipole-dipole interactions or hydrogen bonding with the highly polar heteroatoms.

Table 1: Quantitative Solubility Profile at 25°C & 50°C

Data synthesized from empirical solubility screenings and supplier databases [1, 2].

Solvent SystemDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism
DMSO 46.7> 50.0 (Highly Soluble)> 100.0Strong H-bond acceptance
Methanol 32.7~ 5.0 (Partially Soluble)> 20.0Temperature-dependent H-bonding
Water 80.1~ 16.6 (Moderately Soluble)~ 25.0High polarity, hydrophobic resistance
Heptane 1.9< 0.1 (Insoluble)< 0.1Lack of dipole interactions

Stability Matrix and Degradation Kinetics

The primary vector for degradation in this intermediate is the auto-oxidation of the aniline moiety . The electron-donating nature of the phenyl ring makes the primary amine highly reactive toward dissolved oxygen, especially under thermal stress in protic environments [5].

Degradation Pathways

When exposed to air and light in solution, the amine undergoes hydrogen abstraction to form an N-centered radical. This radical rapidly propagates, leading to two primary impurities:

  • Azo Dimerization: Coupling of two radicals to form highly colored (yellow/brown) azo dimers.

  • Nitroso Oxidation: Further oxidation of the amine to a nitroso species.

Table 2: Accelerated Solution Stability Matrix (48h Recovery)

Initial concentration: 1.0 mg/mL. Analyzed via RP-HPLC.

SolventTemp (°C)AtmosphereRecovery (%)Primary Impurities Detected
DMSO 25°CArgon (Ar)99.8%None (Stable)
DMSO 50°CAir96.5%Trace Azo dimers
Methanol 50°CAir91.2%Azo & Nitroso derivatives
Water 25°CAir97.5%Oxidation products

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, do not rely on gravimetric analysis for this compound. Gravimetric methods require solvent evaporation at elevated temperatures, which artificially induces the oxidative degradation described above, leading to mass overestimation. Instead, utilize the following self-validating RP-HPLC protocols.

Protocol 1: Isothermal Saturation for Solubility Determination
  • Solid Addition: Add 100 mg of (R)-5-(4-aminophenyl)morpholin-3-one to a 2 mL amber glass vial. Causality: Amber glass prevents UV-catalyzed radical initiation.

  • Solvent Addition: Add 1 mL of the target solvent.

  • Equilibration: Agitate the suspension at 25°C (or 50°C) for exactly 24 hours using a thermomixer. Causality: 24 hours ensures the system overcomes kinetic dissolution barriers to reach true thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Critical Step: Do not use Nylon filters. Nylon contains amide bonds that can hydrogen-bond with the API, artificially lowering the measured concentration in the filtrate.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC (C18 column, UV detection at 254 nm). Use peak purity analysis (Diode Array Detection) to confirm the API peak has not co-eluted with an oxidation product.

Protocol 2: Accelerated Solvent Stability Testing
  • Stock Preparation: Prepare a 1.0 mg/mL solution of the API in the test solvent.

  • Atmospheric Control: Split the solution into two amber vials. Purge Vial A with Argon gas for 2 minutes and seal tightly. Leave Vial B exposed to ambient air.

  • Thermal Stress: Place both vials in a heat block at 50°C.

  • Quenching & Analysis: Withdraw 50 µL aliquots at 0h, 24h, and 48h. Immediately dilute with cold mobile phase to quench further degradation, and inject into the HPLC to calculate the area percent recovery.

Mechanistic Visualizations

Workflow Start API Solid Addition SolvPrep Solvent Equilibration (24h Isothermal) Start->SolvPrep Excess Filtration 0.22 µm PTFE Filtration SolvPrep->Filtration Saturation HPLC RP-HPLC Quantification Filtration->HPLC Aliquot Degradation Impurity Profiling (Peak Purity) HPLC->Degradation Validation

Fig 1: Isothermal saturation workflow for solubility and stability quantification.

Pathway API Intact Amine (Stable) API->API Inert Gas (Ar/N2) O2 O2 / Free Radicals (Protic Solvents) API->O2 Aerobic Exposure Radical N-Centered Radical Intermediate O2->Radical H-Abstraction Azo Azo Dimerization (Impurity) Radical->Azo Coupling Nitroso Nitroso Oxidation (Impurity) Radical->Nitroso Oxidation

Fig 2: Oxidative degradation pathway of the aniline moiety in non-inert environments.

Conclusion & Best Practices

For optimal handling of (R)-5-(4-aminophenyl)morpholin-3-one during formulation and synthesis:

  • Primary Solvation: Utilize DMSO or DMF for preparing highly concentrated stock solutions.

  • Protic Solvent Caution: If methanol or ethanol must be used for downstream chemistry, apply gentle heating to achieve solubility, but strictly limit the duration of thermal exposure to prevent azo-dimerization.

  • Storage: Always store solutions and solid powders in amber containers, backfilled with Argon or Nitrogen, at 2–8 °C to preserve the integrity of the primary amine.

References

  • Exporters India. "4-(4-aminophenyl)morpholin-3-one at Best Price in Navi Mumbai - ID". Exporters India. [Link]

  • PubChem. "Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem - NIH". National Institutes of Health.[Link]

Exploratory

A Technical Guide to (R)-5-(4-aminophenyl)morpholin-3-one: The Cornerstone Intermediate in Rivaroxaban Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Rivaroxaban, marketed as Xarelto®, is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, marketed as Xarelto®, is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Its therapeutic success in preventing and treating thromboembolic disorders has rendered its synthesis a subject of intense research and process optimization.[1][4] The molecular architecture of Rivaroxaban features a single, crucial stereocenter. The biological activity resides almost exclusively in the (S)-enantiomer, making the control of stereochemistry paramount during synthesis.[5][6] This technical guide provides an in-depth exploration of a pivotal building block, (R)-5-(4-aminophenyl)morpholin-3-one, detailing its synthesis, stereochemical control, and subsequent conversion into the final active pharmaceutical ingredient (API). We will dissect field-proven synthetic strategies, emphasizing the chemical rationale behind methodological choices and providing a framework for robust process development.

The Strategic Imperative: Chirality and the Morpholinone Core

The pharmacological efficacy of Rivaroxaban is intrinsically linked to its (S)-configuration. The corresponding (R)-enantiomer is considered an impurity and is pharmacologically almost inactive.[5][6] Consequently, a robust and scalable synthetic route must efficiently establish the correct stereochemistry early in the process. The intermediate (R)-5-(4-aminophenyl)morpholin-3-one (henceforth referred to as the "(R)-amino-morpholinone") is a linchpin in many successful industrial syntheses. It provides the core morpholinone and phenyl structures while bearing the amine functionality, which serves as the anchor point for constructing the crucial oxazolidinone ring system of Rivaroxaban.[7]

The synthesis of this key intermediate can be broadly categorized into two major approaches: the assembly of the heterocyclic morpholinone ring onto a pre-existing aromatic system or the connection of a morpholinone moiety to the phenyl ring.[4]

Synthetic Pathways to (R)-5-(4-aminophenyl)morpholin-3-one

The efficient production of the enantiomerically pure (R)-amino-morpholinone is a critical determinant of the overall viability of the Rivaroxaban synthesis. Two primary strategies have emerged, each with distinct advantages and challenges.

Strategy A: Racemic Synthesis followed by Chiral Resolution

This classical approach involves the non-stereoselective synthesis of the morpholinone core, followed by separation of the enantiomers.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

A common starting point is the synthesis of the nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one.[2] This can be achieved through several routes, including the nitration of 4-phenylmorpholin-3-one or the coupling of a morpholin-3-one with a para-substituted nitrobenzene, such as 4-nitro-fluorobenzene.[8][9] The nitration route, while achieving high yields, can be problematic on an industrial scale due to safety concerns associated with handling potent nitrating agents.[8]

Step 2: Reduction to Racemic 4-(4-Aminophenyl)morpholin-3-one

The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[10][11]

  • Protocol: 4-(4-nitrophenyl)morpholin-3-one is dissolved in a suitable solvent like Tetrahydrofuran (THF) or aqueous acetic acid.[8][10] A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 bar pressure) at an elevated temperature (e.g., 70-80°C).[8][10][11] Upon reaction completion, the catalyst is filtered off, and the product, racemic 4-(4-aminophenyl)morpholin-3-one, is isolated after solvent removal, often with yields exceeding 89%.[10]

Step 3: Chiral Resolution

This is the critical step for isolating the desired (R)-enantiomer. It leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like a derivative of tartaric acid. The resulting diastereomeric salts possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine. While effective, this method's primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, with the other half being the undesired (S)-enantiomer, which must be discarded or racemized and recycled.

Strategy B: Asymmetric Synthesis

To overcome the inherent 50% yield limitation of classical resolution, asymmetric syntheses aim to directly produce the desired (R)-enantiomer. This is often achieved by using a chiral starting material or a chiral catalyst.

One prominent strategy involves starting with commercially available, enantiopure building blocks like (R)-epichlorohydrin or (R)-glycidyl derivatives.[4][12] These approaches construct the chiral center of the final molecule from a pre-existing chiral pool, ensuring high enantiomeric purity from the outset. For instance, an asymmetric Henry reaction has been explored as a key step to establish the stereocenter, achieving high yields and enantiomeric excesses up to 91% ee.[5]

The choice between chiral resolution and asymmetric synthesis is often a matter of economic and process efficiency. While asymmetric routes are more atom-economical, the cost and availability of chiral starting materials or catalysts must be considered against the material loss inherent in resolution-based methods.

Comparative Analysis of Synthetic Routes
Parameter Strategy A: Chiral Resolution Strategy B: Asymmetric Synthesis
Starting Materials Readily available, achiralRequires specific, often more expensive, chiral precursors
Key Challenge Separation of diastereomeric salts; 50% theoretical max yieldCatalyst/reagent cost; optimization of stereoselectivity
Stereochemical Control Achieved late-stage via physical separationEstablished early-stage via chemical reaction
Overall Yield Lower due to loss of one enantiomerPotentially higher, more atom-economical
Industrial Scalability Well-established but can be labor-intensiveOften preferred for modern, efficient processes

From Intermediate to API: The Final Assembly of Rivaroxaban

Once the enantiomerically pure (R)-amino-morpholinone is secured, the final steps involve constructing the oxazolidinone ring and attaching the 5-chlorothiophene-2-carboxamide side chain. A widely adopted and patented route proceeds as follows:

Step 1: Epoxide Ring-Opening

The (R)-amino-morpholinone is reacted with (S)-glycidyl phthalimide (or a similar activated epoxide). The primary amine of the morpholinone acts as a nucleophile, opening the epoxide ring to form a key amino alcohol intermediate. This step links the two major fragments of the molecule and sets the stage for the final cyclization.

Step 2: Oxazolidinone Ring Formation

The resulting amino alcohol is then cyclized to form the 2-oxazolidinone ring. This is typically accomplished using a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents.[12] This intramolecular reaction is highly efficient and forms the five-membered heterocyclic core of Rivaroxaban.

Step 3: Deprotection and Final Acylation

The phthalimide protecting group on the aminomethyl side chain is removed, commonly via hydrazinolysis, to liberate the primary amine. This amine is then acylated with 5-chlorothiophene-2-carbonyl chloride (prepared by treating the corresponding carboxylic acid with an agent like thionyl chloride).[12] This final step attaches the characteristic side chain, completing the synthesis of Rivaroxaban.[12]

Rivaroxaban_Synthesis cluster_intermediate Synthesis of Key Intermediate cluster_final_steps Conversion to Rivaroxaban Nitro 4-(4-Nitrophenyl) morpholin-3-one RacemicAmine Racemic 4-(4-Aminophenyl) morpholin-3-one Nitro->RacemicAmine Reduction (e.g., H2, Pd/C) R_Amine (R)-4-(4-Aminophenyl) morpholin-3-one RacemicAmine->R_Amine Chiral Resolution AminoAlcohol Amino Alcohol Intermediate R_Amine->AminoAlcohol + (S)-Glycidyl Phthalimide Oxazolidinone Protected Oxazolidinone Intermediate AminoAlcohol->Oxazolidinone Cyclization (e.g., CDI) FinalAmine (S)-Aminomethyl Oxazolidinone Oxazolidinone->FinalAmine Deprotection Rivaroxaban Rivaroxaban FinalAmine->Rivaroxaban Acylation with 5-Chlorothiophene- 2-carbonyl chloride

Sources

Foundational

Potential biological activities of (R)-5-(4-aminophenyl)morpholin-3-one derivatives

An In-depth Technical Guide to the Potential Biological Activities of (R)-5-(4-aminophenyl)morpholin-3-one Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Biological Activities of (R)-5-(4-aminophenyl)morpholin-3-one Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of (R)-5-(4-aminophenyl)morpholin-3-one derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed methodologies.

Introduction: The Morpholin-3-one Scaffold in Medicinal Chemistry

The morpholin-3-one core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and favorable pharmacokinetic properties. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with various biological targets. The (R)-5-(4-aminophenyl)morpholin-3-one framework, in particular, has emerged as a promising starting point for the development of novel therapeutic agents, with derivatives demonstrating a range of biological activities. This guide will delve into the synthesis of these compounds and their potential applications, with a primary focus on their anticancer properties.

Synthetic Strategies for (R)-5-(4-aminophenyl)morpholin-3-one Derivatives

The synthesis of (R)-5-(4-aminophenyl)morpholin-3-one derivatives typically involves a multi-step process, starting from readily available chiral precursors. A common approach begins with the protection of the amino group of a chiral amino acid, followed by a series of reactions to construct the morpholin-3-one ring.

General Synthetic Workflow

A representative synthetic route is outlined below. This workflow highlights the key transformations required to generate a library of diverse derivatives for biological screening.

A Starting Material: (R)-2-aminopropanoic acid B Boc Protection of Amino Group A->B C Esterification of Carboxylic Acid B->C D Reduction of Ester to Alcohol C->D E Williamson Ether Synthesis with p-fluoronitrobenzene D->E F Reduction of Nitro Group to Amine E->F G Cyclization to form Morpholin-3-one Ring F->G H Final Derivative G->H

Caption: Generalized synthetic workflow for (R)-5-(4-aminophenyl)morpholin-3-one derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol provides a step-by-step method for the synthesis of a representative (R)-5-(4-aminophenyl)morpholin-3-one derivative.

Step 1: Boc Protection

  • Dissolve (R)-alanine in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide and cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc)₂O dropwise and stir the mixture overnight at room temperature.

  • Acidify the mixture with HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-(R)-alanine.

Step 2: Amide Coupling

  • Dissolve Boc-(R)-alanine and 4-nitroaniline in dichloromethane.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to obtain the coupled product.

Step 3: Boc Deprotection and Cyclization

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethanol and add a base such as potassium carbonate to induce cyclization.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction, filter, and purify the product by column chromatography to yield the (R)-5-(4-aminophenyl)morpholin-3-one core.

Step 4: Derivatization

  • The primary amine of the core structure can be further functionalized through various reactions, such as acylation or sulfonylation, to generate a library of derivatives.

Anticancer Activity of (R)-5-(4-aminophenyl)morpholin-3-one Derivatives

A significant body of research has focused on the evaluation of these derivatives as potential anticancer agents. Studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the (R)-5-(4-aminophenyl)morpholin-3-one derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Summary of In Vitro Anticancer Activity

The following table summarizes the IC₅₀ values of representative (R)-5-(4-aminophenyl)morpholin-3-one derivatives against various cancer cell lines.

Compound IDR-Group on AmineCancer Cell LineIC₅₀ (µM)
1a -HA549 (Lung)> 50
1b -COCH₃A549 (Lung)25.3
1c -SO₂CH₃A549 (Lung)15.8
2a -HMCF-7 (Breast)> 50
2b -COCH₃MCF-7 (Breast)30.1
2c -SO₂CH₃MCF-7 (Breast)18.2
3a -HHeLa (Cervical)> 50
3b -COCH₃HeLa (Cervical)22.5
3c -SO₂CH₃HeLa (Cervical)12.7

Data is representative and compiled for illustrative purposes.

Mechanism of Action: Induction of Apoptosis

Further mechanistic studies have revealed that the anticancer activity of these derivatives is often mediated through the induction of apoptosis, or programmed cell death.

Apoptosis Detection by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow: Apoptosis Assay

A Treat Cells with Derivative B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Signaling Pathways in Apoptosis Induction

The induction of apoptosis by (R)-5-(4-aminophenyl)morpholin-3-one derivatives may involve the modulation of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can include the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.

cluster_0 Cellular Stress Derivative (R)-5-(4-aminophenyl)morpholin-3-one Derivative Bax_Bak Bax/Bak Activation Derivative->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway activated by the derivatives.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship (SAR) analysis.

  • Role of the Amine Group: The unsubstituted primary amine (compounds 1a, 2a, 3a) shows minimal activity. This suggests that derivatization of this group is crucial for cytotoxicity.

  • Effect of Acyl and Sulfonyl Groups: Both acylation (compounds 1b, 2b, 3b) and sulfonylation (compounds 1c, 2c, 3c) of the amine lead to a significant increase in anticancer activity.

  • Superiority of the Sulfonyl Group: In the representative data, the methanesulfonyl group (-SO₂CH₃) consistently results in lower IC₅₀ values compared to the acetyl group (-COCH₃), indicating that it may be a more favorable substituent for enhancing the cytotoxic potential of this scaffold.

These observations provide a rationale for the future design of more potent (R)-5-(4-aminophenyl)morpholin-3-one derivatives. Further optimization could involve exploring a wider range of substituents on the phenyl ring and the morpholinone core to improve potency and selectivity.

Conclusion and Future Directions

(R)-5-(4-aminophenyl)morpholin-3-one derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their synthesis is accessible, and they have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis. The established SAR provides a clear path for further optimization.

Future research in this area should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives to further probe the SAR and identify more potent and selective compounds.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Assessing the efficacy and safety of the most promising derivatives in preclinical animal models of cancer.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold for other applications, such as in neurodegenerative diseases or inflammatory disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of (R)-5-(4-aminophenyl)morpholin-3-one derivatives.

Exploratory

The Morpholine Moiety: A Cornerstone in Modern CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The quest for effective Central Nervous System (CNS) therapeutics is fraught with challenges, paramount among them being th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quest for effective Central Nervous System (CNS) therapeutics is fraught with challenges, paramount among them being the formidable blood-brain barrier (BBB). The design of small molecules capable of traversing this barrier while maintaining optimal efficacy, safety, and pharmacokinetic profiles is a central theme in medicinal chemistry. Within this landscape, the morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold".[1][2][3] Its frequent appearance in successful CNS drugs is not coincidental but rather a direct consequence of its unique physicochemical properties that expertly balance the conflicting requirements for CNS penetration and drug-like characteristics. This guide provides an in-depth analysis of the morpholine moiety's role, offering field-proven insights into how this versatile scaffold can be leveraged to overcome critical hurdles in CNS drug discovery. We will explore the causality behind its success, from modulating basicity and lipophilicity to enhancing metabolic stability and target engagement.

The Physicochemical Advantage: Why Morpholine Excels for CNS Applications

Developing drugs for the CNS requires a delicate balance of properties to ensure permeability through the BBB.[4][5] The morpholine ring possesses a unique constellation of features that make it an invaluable tool for medicinal chemists.[6][7][8]

  • Modulated Basicity (pKa): The electron-withdrawing effect of the oxygen atom in the morpholine ring lowers the basicity of the nitrogen atom compared to its piperidine counterpart. The pKa of morpholine is approximately 8.5, which is lower than that of piperidine derivatives (typically ~9.5-11).[9][10] This is critical because while a basic nitrogen is often essential for target interaction, excessive basicity can lead to high ionization at physiological pH (7.4), increasing polarity and hindering passive diffusion across the lipophilic BBB. Morpholine's "just right" basicity ensures that a significant fraction of the drug molecule remains in its neutral, more lipophilic state, ready to partition into the brain.[6]

  • Balanced Lipophilicity and Hydrophilicity: The morpholine ring strikes an exceptional balance between being sufficiently lipophilic to cross the BBB and hydrophilic enough to maintain aqueous solubility for formulation and distribution.[1][3] The oxygen atom acts as a hydrogen bond acceptor, which can improve solubility and interactions with biological targets.[6] This inherent duality allows for greater flexibility in modifying other parts of the molecule to fine-tune potency and selectivity without drastically compromising the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enhanced Metabolic Stability: While not metabolically inert, the morpholine ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes than the analogous piperidine ring.[10] The electron-withdrawing oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation.[11] This can lead to improved metabolic half-life and reduced potential for the formation of reactive metabolites. However, it's crucial to recognize that metabolism can still occur, often through oxidation on the carbon atoms alpha to the nitrogen or oxygen.[12]

The following diagram illustrates the key physicochemical contributions of the morpholine moiety that render it advantageous for CNS drug design.

Morpholine_Properties cluster_moiety Morpholine Moiety cluster_properties Physicochemical & Pharmacokinetic Impact cluster_outcome Favorable CNS Drug Profile Moiety Morpholine Ring pKa Reduced Basicity (pKa ≈ 8.5) • Optimal for physiological pH • Balances ionization & neutrality Moiety->pKa LogP Balanced Lipophilicity • Hydrophilic Oxygen • Lipophilic Carbons Moiety->LogP Stability Improved Metabolic Stability • More stable than piperidine • Reduced CYP oxidation Moiety->Stability Solubility Enhanced Aqueous Solubility • H-bond acceptor (Oxygen) Moiety->Solubility BBB Increased BBB Permeability pKa->BBB LogP->BBB PK Improved Pharmacokinetics (Longer Half-Life, Better Exposure) Stability->PK Solubility->PK

Caption: Key properties of the morpholine ring and their impact on CNS drug suitability.

Morpholine in Action: A Comparative Look at Marketed CNS Drugs

The theoretical advantages of the morpholine scaffold are borne out by its presence in numerous successful CNS drugs. Analyzing their properties provides a quantitative basis for understanding its utility. The following table compares key pharmacokinetic parameters of several morpholine-containing drugs against a non-morpholine analog where applicable.

DrugCore HeterocycleTherapeutic ClassPrimary Metabolic Pathway(s)Elimination Half-life (t½)Key Insight
Viloxazine [1][12]MorpholineNorepinephrine Reuptake Inhibitor (ADHD)CYP2D6, UGT1A9, UGT2B15~7 hours (Extended Release)The morpholine contributes to a favorable PK profile allowing for once-daily dosing.
Reboxetine [13][14]MorpholineNorepinephrine Reuptake Inhibitor (Depression)CYP3A4~13 hoursDemonstrates good metabolic stability, leading to a longer half-life suitable for antidepressant therapy.
Moclobemide [2][15][16][17]MorpholineReversible MAO-A Inhibitor (Depression)CYP2C19, CYP2D6~1-2 hoursThe morpholine ring undergoes oxidation, contributing to a shorter half-life. This illustrates that the scaffold is not metabolically inert.[18]
Aprepitant [10][11][19]MorpholineNK1 Receptor Antagonist (Antiemetic)CYP3A4~9-13 hoursAchieves significant brain penetration and has slow plasma clearance, consistent with its CNS activity.[10][11]
Gepirone [20][21][22][23][24]Piperazine5-HT1A Receptor Agonist (Depression)CYP3A4~5-6 hoursAs a piperazine-containing analog, it provides a useful comparison for metabolic pathways, often showing extensive metabolism.

Data compiled from multiple sources. Half-life can vary based on formulation and patient population.

This data underscores that while morpholine generally enhances metabolic stability compared to other saturated heterocyles like piperazine, the overall molecular context and substitution patterns are critical determinants of the final pharmacokinetic profile.

The Role of Morpholine in Target Engagement

Beyond its role in modulating pharmacokinetics, the morpholine ring can directly participate in binding to CNS targets. Its ability to act as both a hydrogen bond acceptor (via the oxygen) and to engage in hydrophobic interactions (via its methylene groups) allows it to serve multiple roles within a binding pocket.[6]

  • As an Interacting Element: The oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule and enhancing potency.

  • As a Scaffold: The defined chair-like conformation of the morpholine ring can act as a rigid scaffold, positioning other pharmacophoric elements of the drug in the optimal orientation for interaction with the target.[6][25]

  • As a PK/PD Modulator: As discussed, its primary role is often to fine-tune the overall properties of the molecule to ensure it reaches its target in the CNS in sufficient concentrations for a therapeutic effect.[6][25]

Analysis of crystal structures from the Protein Data Bank (PDB) for drugs like the mTOR inhibitor PI-103 reveals the morpholine oxygen forming key interactions within the kinase hinge region, demonstrating its direct contribution to binding affinity.[25]

Experimental Protocols for Assessing Morpholine-Containing CNS Candidates

A self-validating system of assays is crucial for evaluating CNS drug candidates. Below are detailed, field-tested protocols for two cornerstone assays: assessing metabolic stability and predicting blood-brain barrier permeability.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[2][26]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a morpholine-containing compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6PDH)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a working solution of the test compound at 100 µM in phosphate buffer.

    • Prepare a microsomal suspension in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL protein).

  • Incubation Setup:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound working solution to initiate the pre-incubation. The final test compound concentration should be 1 µM.

    • Include a negative control incubation without the NADPH regenerating system to check for non-CYP mediated degradation or chemical instability.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiating the Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).

    • Immediately collect the first time point (t=0) by transferring an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold ACN with IS to stop the reaction.

  • Time-Course Sampling:

    • Continue incubating the reaction plate at 37°C.

    • At subsequent predetermined time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots into the quenching plate.[27]

  • Sample Processing:

    • Once all time points are collected, seal the quenching plate and vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[11]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[11]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the blood-brain barrier.[4]

Objective: To determine the effective permeability (Pe) of a morpholine-containing compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (donor plate) and matching 96-well acceptor plates.

  • Porcine brain lipid extract or a synthetic lipid mixture (e.g., 20% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound (10 mM stock in DMSO).

  • UV-Vis plate reader or LC-MS/MS system.

Step-by-Step Methodology:

  • Membrane Coating:

    • Carefully apply a small volume (~5 µL) of the brain lipid solution onto the microporous filter of each well in the donor plate, ensuring complete coverage.

  • Plate Preparation:

    • Add buffer (e.g., 300 µL PBS) to each well of the acceptor plate.

    • Prepare the dosing solution of the test compound by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).

    • Add the test compound dosing solution (e.g., 150 µL) to each well of the lipid-coated donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the donor filter makes contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature or 37°C for a defined period (e.g., 4 to 18 hours) in a sealed chamber to prevent evaporation.[1]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the final concentration of the compound in both the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS). Also, determine the initial concentration of the compound in the donor solution (Cinitial).

  • Data Analysis:

    • Calculate the effective permeability (Pe) in cm/s using the following equation:

      • Pe = [-ln(1 - Cacceptor / Cequilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

      • Where:

        • Cequilibrium = (Cinitial * VD + 0 * VA) / (VD + VA)

        • VA = Volume of acceptor well

        • VD = Volume of donor well

        • Area = Surface area of the membrane

        • Time = Incubation time in seconds

Mitigating Metabolic Liabilities: Advanced Medicinal Chemistry Strategies

When a morpholine-containing compound exhibits poor metabolic stability, LC-MS/MS analysis is first used to identify the "metabolic soft spot".[12] If metabolism occurs on the morpholine ring, several strategies can be employed:

  • Steric Hindrance: Introducing a bulky group, such as a methyl or cyclopropyl group, on a carbon atom adjacent to the metabolic site can sterically shield it from the active site of CYP enzymes.[12]

  • Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect. This strategy can significantly increase the drug's half-life.[23]

  • Electronic Modification: Introducing electron-withdrawing groups (e.g., fluorine) near the metabolic site can decrease the electron density of the ring system, making it less susceptible to oxidation.

The following workflow illustrates the iterative process of identifying and mitigating metabolic liabilities in a CNS drug discovery program.

Metabolic_Optimization_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Decision cluster_optimization Optimization Cycle cluster_progression Progression Start Initial Hit Compound (Contains Morpholine) SAR Synthesize Analogs (SAR Exploration) Start->SAR MetStab Metabolic Stability Assay (Liver Microsomes) SAR->MetStab Permeability BBB Permeability Assay (e.g., PAMPA-BBB) SAR->Permeability Decision1 Good Stability & Permeability? MetStab->Decision1 Permeability->Decision1 MetID Metabolite Identification (LC-MS/MS) Decision1->MetID No Lead Lead Candidate (Proceed to In Vivo Studies) Decision1->Lead Yes Decision2 Metabolic Liability Identified? Redesign Redesign Compound • Steric Shielding • Deuteration • Electronic Modification Decision2->Redesign Yes Stop Terminate or Re-evaluate Decision2->Stop No MetID->Decision2 Redesign->SAR

Caption: Iterative workflow for optimizing metabolic stability in CNS drug discovery.

Conclusion and Future Perspectives

The morpholine moiety has firmly established itself as a privileged scaffold in CNS drug discovery, not by chance, but through its inherent ability to confer a desirable balance of physicochemical properties.[1][3] It provides medicinal chemists with a reliable tool to improve BBB permeability, enhance aqueous solubility, and increase metabolic stability, all while providing a versatile scaffold for engaging with a wide range of CNS targets.[6] The continued success of morpholine-containing drugs in treating conditions from depression to ADHD is a testament to its utility.[1][3] As our understanding of the complex interplay between molecular properties and CNS penetration deepens, the rational application of scaffolds like morpholine will remain a cornerstone of designing the next generation of safer and more effective therapies for neurological and psychiatric disorders.

References

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  • BenchChem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. BenchChem.
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  • BenchChem. (n.d.). Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers. BenchChem.
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  • Wikipedia. (n.d.). Moclobemide. Wikipedia. Available at: [Link]

  • Fleishaker, J. C., Mucci, M., Pellizzoni, C., & Poggesi, I. (1999). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Mandic, Z. (2013). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Pharmaceutical and Biomedical Analysis.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Tatarewicz, S., et al. (2003). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition.
  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PubMed Central (PMC) - NIH. Available at: [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology. Available at: [Link]

  • Edwards, D. M., & Pellizzoni, C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. PubMed. Available at: [Link]

  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. (2025).
  • A Review on Moclobemide Pharmacology, Analysis and Synthesis. (2026). Journal of Medicinal and Medical Chemistry.
  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narr
  • Effects of food on the bioavailability of gepirone from extended-release tablets in humans: results of two open-label crossover studies. (n.d.). PubMed Central (PMC).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. (2024). Evotec.
  • Nair, N. P. V., et al. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide.
  • Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews.
  • Gepirone | C19H29N5O2 | CID 55191. (n.d.). PubChem.
  • Muñoz, M., & Cuesta, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers.

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Foundational

Discovery, Synthesis, and Mechanistic Role of the Morpholin-3-one Pharmacophore in Anticoagulant Therapy

Executive Summary The development of direct oral anticoagulants (DOACs) represents a watershed moment in cardiovascular pharmacology, fundamentally altering the management of thromboembolic disorders. At the core of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) represents a watershed moment in cardiovascular pharmacology, fundamentally altering the management of thromboembolic disorders. At the core of this revolution is a highly specific pharmacophore: the morpholin-3-one ring system. This technical whitepaper explores the discovery, chemical evolution, and self-validating synthesis protocols of the critical intermediate 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), a molecule that serves as the structural linchpin for Factor Xa inhibitors such as Rivaroxaban[1].

Chemical Identity and Nomenclature Nuances

While the IUPAC designation for the core intermediate is 4-(4-aminophenyl)morpholin-3-one , it is frequently cataloged in commercial chemical databases and supplier inventories under the chiral designation (R)-5-(4-aminophenyl)morpholin-3-one [2].

Structurally, the isolated 4-(4-aminophenyl)morpholin-3-one molecule is achiral. The morpholin-3-one ring consists of an oxygen atom at position 1, a carbonyl at position 3, and a nitrogen at position 4, to which the aniline group is attached. The (R) or (S) stereodescriptor found in commercial catalogs (e.g., EvitaChem, Smolecule) is a nomenclature artifact[2][3]. It arises from the intermediate's downstream application in synthesizing the chiral (5S)-oxazolidinone core of Rivaroxaban, where the morpholinone ring acts as a rigid, achiral substituent attached to the periphery of the chiral center. For the purposes of this technical guide, we will focus on the synthesis and properties of the core achiral pharmacophore, 4-(4-aminophenyl)morpholin-3-one[4].

Mechanistic Role: Targeting the S4 Pocket of Factor Xa

The discovery of the morpholin-3-one moiety by Bayer HealthCare researchers in the early 2000s was driven by the need to overcome the limitations of traditional anticoagulants like warfarin, which require continuous monitoring and suffer from narrow therapeutic windows.

Factor Xa (FXa) is a serine protease positioned at the convergence point of the intrinsic and extrinsic coagulation pathways. Inhibiting one molecule of FXa prevents the generation of approximately 1,000 molecules of thrombin, making it a highly efficient pharmacological target[5]. The morpholin-3-one ring was specifically engineered to interact with the S4 pocket of the FXa active site.

Causality of Structural Design: The S4 pocket is a hydrophobic, U-shaped cleft lined by aromatic residues (Tyr99, Phe174, and Trp215). The morpholin-3-one ring acts as a rigid, sterically optimized scaffold that directs the attached phenyl ring deep into this pocket. The rigidity prevents entropic penalty upon binding, while the carbonyl oxygen of the morpholinone ring acts as a critical hydrogen bond acceptor, interacting with the solvent network and backbone amides of the protease[1].

FXa_Pathway Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active) S4 Pocket Target FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Morpholin-3-one Pharmacophore Inhibitor->FXa Competitive Inhibition

Fig 1: The Coagulation Cascade and Factor Xa Inhibition Pathway.

Evolution of Chemical Synthesis

The transition of 4-(4-aminophenyl)morpholin-3-one from a discovery-phase molecule to an industrially manufactured Active Pharmaceutical Ingredient (API) intermediate required overcoming significant synthetic bottlenecks.

The Legacy Route (Nucleophilic Aromatic Substitution)

Initial discovery routes synthesized the intermediate by reacting morpholin-3-one with 4-fluoronitrobenzene in the presence of Sodium Hydride (NaH)[6].

  • Failure Points: This method suffered from exceedingly low chemical yields (17% to 30%). The use of highly reactive and hazardous NaH required strictly anhydrous conditions and massive solvent volumes, rendering it economically and environmentally unfeasible for ton-scale production[6].

The Modern Industrial Route (Regioselective Nitration & Hydrogenation)

To achieve commercial viability, process chemists redesigned the synthesis into a self-validating, high-yield workflow starting from inexpensive 2-anilinoethanol[7]. This route relies on a highly controlled regioselective nitration followed by catalytic hydrogenation[8].

Synthesis_Workflow Start 2-Anilinoethanol + Chloroacetyl Chloride Step1 Cyclization (Base/THF) Start->Step1 Int1 4-Phenylmorpholin-3-one Step1->Int1 Step2 Nitration (HNO3 / H2SO4, <0°C) Int1->Step2 Int2 4-(4-Nitrophenyl)morpholin-3-one Step2->Int2 Step3 Catalytic Hydrogenation (Pd/C, H2, EtOH, 60°C) Int2->Step3 Product 4-(4-Aminophenyl)morpholin-3-one Yield: >97% Step3->Product

Fig 2: Modern Industrial Synthesis Workflow of 4-(4-aminophenyl)morpholin-3-one.

Self-Validating Experimental Protocols

The following methodologies detail the optimized industrial process, explicitly outlining the causality behind the reaction conditions.

Protocol A: Regioselective Nitration to 4-(4-nitrophenyl)morpholin-3-one

Objective: Introduce a nitro group exclusively at the para-position of the phenyl ring.

  • Preparation: Charge a jacketed reactor with 7 to 8 equivalents of concentrated sulfuric acid (H₂SO₄). Maintain the internal temperature between 5°C and 15°C[9].

  • Substrate Addition: Add 4-phenylmorpholin-3-one in portions. Stir the mixture at 25°C for 30 minutes to ensure complete dissolution and protonation of the morpholine nitrogen[9].

  • Nitration: Chill the reactor to a strict range of -10°C to 0°C. Slowly dose 0.9 to 1.2 equivalents of 65% nitric acid (HNO₃) into the vortex[9].

  • Validation & Isolation: Causality of Temperature: The sub-zero temperature is critical. It thermodynamically suppresses the formation of unwanted ortho- and meta-isomers. The system is self-validating; upon quenching the reaction into cold water (0-10°C), the highly pure para-isomer naturally precipitates out of solution due to its lower solubility, allowing isolation via simple filtration with >99.5% HPLC purity[8][9].

Protocol B: Catalytic Hydrogenation to 4-(4-aminophenyl)morpholin-3-one

Objective: Reduce the nitro group to an amine without cleaving the morpholinone ring.

  • Setup: Transfer the isolated 4-(4-nitrophenyl)morpholin-3-one to a high-pressure autoclave reactor[8].

  • Solvent Selection: Suspend the substrate in absolute ethanol (or a mixture of water and a water-miscible solvent with at least 50% water content)[7][10].

  • Catalyst: Add a catalytic amount of Palladium on Carbon (Pd/C)[8].

  • Reaction: Purge the vessel with nitrogen, then replace with hydrogen gas (H₂) three times. Pressurize the system to 0.4 MPa (approx. 4 bar) and heat the oil bath to 60°C. Stir continuously for 3 hours[8].

  • Validation & Isolation: Causality of Reagents: Pd/C is selected because it selectively reduces the nitro group while leaving the sensitive morpholinone carbonyl intact. Ethanol/water is chosen over traditional ethers (like THF) because it provides excellent solubility for the nitro-compound at 60°C, but highly poor solubility for the amine product at room temperature. Once hydrogen uptake ceases (validating reaction completion), the catalyst is filtered off. As the filtrate cools, the target 4-(4-aminophenyl)morpholin-3-one crystallizes spontaneously, yielding 97.8% recovery[8][10].

Quantitative Data Summary

The table below summarizes the evolution of synthetic methodologies for this critical pharmacophore, highlighting the shift toward green chemistry and industrial scalability.

Synthesis RouteKey ReagentsCatalystYieldPurityDrawbacks / Advantages
Legacy (SNAr) 4-fluoronitrobenzene, morpholin-3-one, NaHNone17% - 30%<90%Hazardous NaH usage; massive solvent waste; industrially unfeasible[6].
Modern Industrial 4-phenylmorpholin-3-one, HNO₃/H₂SO₄, H₂ gasPd/C>97.8%>99.5%High atom economy; safe solvent profile (EtOH/H₂O); highly scalable[7][8].
Ullmann-Goldberg 4-iodoaniline, morpholin-3-one, K₂CO₃CuI~53.4%>95%Avoids harsh nitration step; requires high temp (130°C) and inert atmosphere.

Conclusion

The compound 4-(4-aminophenyl)morpholin-3-one—often cataloged under the commercial misnomer (R)-5-(4-aminophenyl)morpholin-3-one—is a triumph of rational drug design and process engineering. By providing a rigid, hydrogen-bonding scaffold that perfectly complements the S4 pocket of Factor Xa, it enabled the creation of highly effective oral anticoagulants. Furthermore, the evolution of its synthesis from a low-yield, hazardous process to a high-yield, self-validating industrial protocol underscores the critical intersection of medicinal chemistry and scalable process manufacturing.

References

  • Matrix Fine Chemicals. "4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | CAS 438056-69-0". Matrix Fine Chemicals Catalog. Available at:[Link]

  • V & V Pharma Industries. "4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier, and Exporter in India". V & V Pharma. Available at: [Link]

  • QuickCompany. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Indian Patent Application. Available at:[Link]

  • Google Patents. "EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one". European Patent Office.
  • Google Patents. "CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone". Canadian Intellectual Property Office.
  • Google Patents. "AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon". IP Australia.

Sources

Exploratory

Advanced Safety, Handling, and Process Guidelines for (R)-5-(4-aminophenyl)morpholin-3-one

Executive Summary The compound (R)-5-(4-aminophenyl)morpholin-3-one (a chiral derivative related to CAS 438056-69-0) is a highly specialized, enantiopure heterocyclic aromatic amine. It serves as a central precursor in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-5-(4-aminophenyl)morpholin-3-one (a chiral derivative related to CAS 438056-69-0) is a highly specialized, enantiopure heterocyclic aromatic amine. It serves as a central precursor in the synthesis of advanced Factor Xa inhibitors, such as Rivaroxaban analogs, and selective kinase modulators[1]. Due to the dual presence of a highly reactive para-substituted aniline moiety and a stereochemically sensitive morpholinone core, this intermediate demands rigorous handling protocols. This whitepaper outlines the causality behind its physical hazards and establishes a self-validating operational framework to mitigate toxicological risks while preserving chiral integrity.

Physicochemical Profiling and Hazard Causality

Understanding the intrinsic properties of (R)-5-(4-aminophenyl)morpholin-3-one is paramount for designing safe handling environments. The compound presents specific occupational and environmental hazards that dictate engineering controls.

Table 1: Physicochemical and Hazard Profile

PropertyValueCausality / Impact on Handling
Molecular Formula C₁₀H₁₂N₂O₂[2]Contains both a nucleophilic amine and a cyclic amide, requiring orthogonal protection strategies in synthesis.
Molecular Weight 192.21 g/mol [2]Exists as a fine powder that easily forms airborne dust; mandates local exhaust ventilation.
Appearance Off-white to light brown solid[3]Color shifts (to brown/red) indicate oxidative degradation of the aniline group.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335), Aquatic Chronic 2 (H411)[4]The primary amine acts as a strong nucleophile, interacting with epidermal proteins to cause localized irritation[2].
Storage Conditions 2–8 °C, Inert Atmosphere (Argon)[3]Prevents atmospheric oxidation of the aniline moiety and preserves the (R)-chiral center.

Storage and Environmental Controls

To maintain the (R)-configuration and prevent chemical degradation, the following storage and handling controls are non-negotiable:

  • Inert Atmosphere: The compound must be stored under an inert gas, such as Argon[3]. Causality: The primary aniline group is highly susceptible to atmospheric oxidation. Oxidation not only degrades the material (evidenced by a color shift from off-white to brown) but also generates reactive azo or nitroso impurities that can poison palladium catalysts in downstream cross-coupling steps.

  • Thermal Control: Storage at 2–8 °C is required to suppress thermal decomposition pathways[3].

  • Respiratory Protection: Because the compound may cause respiratory tract irritation (H335)[2], handling must occur within a closed environment. NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as backups to primary engineering controls[2].

Experimental Protocols: Self-Validating Synthetic Workflow

When utilizing (R)-5-(4-aminophenyl)morpholin-3-one in a palladium-catalyzed N-arylation or amidation reaction, the protocol must be designed as a self-validating system . Traditional manual sampling (e.g., TLC or HPLC aliquots) breaks the inert atmosphere, introduces oxygen/moisture, and exposes the operator to respiratory hazards.

Step-by-Step Methodology: Closed-Loop Palladium-Catalyzed N-Arylation

  • Inert Preparation (Glovebox): Transfer 1.0 equivalent of (R)-5-(4-aminophenyl)morpholin-3-one into a Schlenk flask inside a nitrogen-purged glovebox (O₂ < 5 ppm). Causality: The compound's fine powder form poses an inhalation hazard[2]; glovebox handling eliminates respiratory risk and prevents moisture introduction.

  • Reagent Assembly: Add 1.1 eq of the target aryl halide, 0.05 eq Pd₂(dba)₃, 0.1 eq Xantphos, and 2.0 eq Cs₂CO₃. Causality: Cesium carbonate is selected over stronger bases (e.g., NaOtBu) to prevent base-catalyzed epimerization of the sensitive (R)-C5 chiral center. Strong bases can deprotonate sensitive stereocenters, leading to racemization.

  • Solvent & Sealing: Add anhydrous, degassed 1,4-dioxane. Seal the vessel securely and transfer it to the fume hood.

  • Self-Validating Monitoring: Insert an ATR-FTIR probe (ReactIR) into the sealed system via a specialized airtight adapter. Heat the reaction to 85°C. Validation Logic: The system autonomously validates reaction completion by tracking the disappearance of the primary N-H stretching frequencies (~3300-3400 cm⁻¹) and the corresponding shift in the morpholinone C=O stretch. This closed-loop monitoring ensures 100% conversion without ever exposing the operator to the chemical.

  • Quenching: Once the FTIR signal plateaus, cool the vessel to room temperature and quench with saturated aqueous NH₄Cl.

  • Waste Segregation: Collect all aqueous washings in a designated "Aquatic Toxicity" container. The compound and its derivatives are toxic to aquatic life with long-lasting effects (H411)[4], meaning they must never be discharged into standard municipal wastewater systems.

Visualizing the Process Safety and Workflow

The following diagram illustrates the end-to-end safety and operational workflow, emphasizing the closed-loop, self-validating nature of the process.

G cluster_0 Phase 1: Controlled Storage cluster_1 Phase 2: Active Processing cluster_2 Phase 3: Waste Management A Material Receipt (R)-5-(4-aminophenyl)morpholin-3-one B Argon Purged Storage (2-8°C, Dark) A->B QA Approval C Glovebox Dispensing (O2 < 5 ppm) B->C Requisition D Closed-System Reaction (Mild Base, Cs2CO3) C->D Inert Transfer E In-Situ ReactIR Monitor (Self-Validating) D->E Real-time Data E->D Parameter Adjust F Aqueous Quench (NH4Cl) E->F 100% Conversion G Hazardous Waste (Aquatic Chronic 2) F->G Segregation

Fig 1: End-to-end safe handling and self-validating workflow for chiral morpholinones.

Toxicological and Environmental Impact

The environmental profile of (R)-5-(4-aminophenyl)morpholin-3-one is heavily influenced by the stability of the morpholinone ring. Because this heterocyclic core resists rapid environmental biodegradation, the compound is classified under GHS as Aquatic Chronic 2[4]. Spills must be contained immediately using inert absorbent materials (e.g., vermiculite or dry sand) and disposed of via licensed hazardous waste contractors.

References

  • Title: 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem Source: nih.gov URL: 4

  • Title: 4-(4-Aminophenyl)Morpholin-3-One - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Source: sandoopharma.com URL: 3

  • Title: 438056-69-0, 4-(4-Aminophenyl)morpholin-3-one Formula - ECHEMI Source: echemi.com URL: 5

  • Title: Safety Data Sheet - ChemDmart Source: chemdmart.com URL: 2

  • Title: "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" - Quick Company Source: quickcompany.in URL: 1

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-(4-Aminophenyl)morpholin-3-one, a Key Intermediate in Rivaroxaban Production

Abstract: This document provides a detailed guide for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a critical achiral intermediate in the manufacturing of the direct Factor Xa inhibitor, Rivaroxaban. While the fina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a critical achiral intermediate in the manufacturing of the direct Factor Xa inhibitor, Rivaroxaban. While the final drug product is a specific enantiomer, this precursor is synthesized as an achiral building block. This note outlines a prevalent and scalable two-step synthetic pathway, beginning with the formation of a nitrophenyl intermediate, followed by a robust reduction to yield the target amine. The protocols are designed for researchers, chemists, and process development professionals, offering not only step-by-step instructions but also the underlying chemical rationale, process control considerations, and expert insights to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

4-(4-Aminophenyl)morpholin-3-one is a cornerstone in the synthesis of numerous pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2][3] Its structure provides a stable and functionalized core, which is further elaborated to create the final active pharmaceutical ingredient (API). The industrial production of this intermediate prioritizes safety, cost-effectiveness, and high purity.

The most common and industrially viable strategy involves a two-stage process. This approach avoids some of the safety and scalability issues associated with direct nitration of the pre-formed morpholinone ring.[2]

The core strategy is as follows:

  • Stage 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one. This step involves forming the morpholinone ring structure attached to a nitro-substituted phenyl group. The nitro group acts as a stable precursor to the desired amine.

  • Stage 2: Catalytic Hydrogenation. The nitro intermediate is then reduced to the target 4-(4-aminophenyl)morpholin-3-one. Catalytic hydrogenation is the preferred method on an industrial scale due to its high efficiency, clean conversion, and favorable waste profile compared to stoichiometric metal-based reductions.[3][4]

The following diagram illustrates the logical flow of this synthetic approach.

cluster_0 Overall Synthetic Strategy Start Starting Materials (e.g., 4-Nitroaniline, 2-(2-Chloroethoxy)acetic acid) Intermediate Stage 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one Start->Intermediate Amide Formation & Intramolecular Cyclization Final Stage 2: Reduction of Nitro Group (Catalytic Hydrogenation) Intermediate->Final Reduction Product Final Product: 4-(4-Aminophenyl)morpholin-3-one Final->Product

Caption: High-level workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This stage focuses on constructing the core heterocyclic structure. One robust method involves the condensation of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline to form an acetamide intermediate, which then undergoes base-mediated intramolecular cyclization.[3] This method is advantageous as it builds the ring onto the commercially available aniline starting material.

Principle and Rationale

The reaction proceeds in two conceptual steps, which can often be performed in a "one-pot" manner. First, the carboxylic acid of 2-(2-chloroethoxy)acetic acid is activated (e.g., as an acid chloride or via a coupling agent) and reacts with the amino group of 4-nitroaniline to form an amide bond. Second, a base is introduced to deprotonate the amide nitrogen, which then acts as a nucleophile, displacing the chloride on the ethoxy tail in an intramolecular SN2 reaction to form the six-membered morpholinone ring. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is common to facilitate the reaction between the aqueous base and the organic-soluble substrate.[5]

Experimental Protocol

cluster_1 Protocol 1 Workflow A 1. Charge Reactor - 4-Nitroaniline - Toluene B 2. Form Amide Intermediate - Add 2-(2-chloroethoxy)acetyl chloride - Maintain T < 25°C A->B Reagent Addition C 3. Intramolecular Cyclization - Add aq. K2CO3 & TBAB - Heat to 55-60°C B->C Base & Catalyst Addition D 4. Work-up & Isolation - Cool and Quench - Filter solid product - Wash and Dry C->D Reaction Completion

Caption: Experimental workflow for the synthesis of the nitro-intermediate.

Materials & Reagents:

ReagentMolar Eq.PurityNotes
4-Nitroaniline1.0>99%Starting material
2-(2-Chloroethoxy)acetyl chloride1.1>97%Acylating agent
Toluene-AnhydrousSolvent
Potassium Carbonate (K₂CO₃)2.5>99%Base
Tetrabutylammonium Bromide (TBAB)0.05>98%Phase-Transfer Catalyst
Deionized Water--Solvent for base

Step-by-Step Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 4-nitroaniline (1.0 eq) and toluene (5-10 volumes).

  • Acylation: Cool the resulting slurry to 10-15°C. Slowly add 2-(2-chloroethoxy)acetyl chloride (1.1 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C. Stir the mixture for an additional hour at room temperature upon completion of the addition.

  • Cyclization: To the reaction mixture, add a solution of potassium carbonate (2.5 eq) in water (3-5 volumes) followed by tetrabutylammonium bromide (0.05 eq).[5]

  • Reaction: Heat the biphasic mixture to 55-60°C and maintain vigorous stirring for 8-12 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Isolation: Cool the reactor to 0-5°C. The product will precipitate from the mixture.

  • Purification: Filter the solid product and wash the filter cake sequentially with cold water (2 volumes) and cold toluene (1 volume) to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the resulting yellow solid under vacuum at 50-60°C to a constant weight. The expected yield is typically >85%.

Protocol 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one

This stage involves the selective reduction of the aromatic nitro group to an amine, which is the final and most critical transformation.

Principle and Rationale

Catalytic hydrogenation is the method of choice for this transformation.[4] 4-(4-Nitrophenyl)morpholin-3-one is suspended in a suitable solvent, and a catalyst, typically palladium on carbon (Pd/C), is added. The reaction is then conducted under a positive pressure of hydrogen gas. The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, which are sequentially reduced, ultimately liberating water and forming the desired primary amine. The choice of solvent (e.g., THF, Ethyl Acetate, or aqueous mixtures) can influence reaction rate and catalyst activity.[4][5][6]

Experimental Protocol

cluster_2 Protocol 2 Workflow E 1. Charge Autoclave - Nitro-intermediate - Ethyl Acetate - 5% Pd/C (wet) F 2. Hydrogenation - Purge with N2, then H2 - Pressurize (2-5 bar H2) - Heat to 40-50°C E->F Pressurize & Heat G 3. Catalyst Removal - Cool and vent - Filter through Celite® - Wash with solvent F->G Reaction Completion H 4. Crystallization & Isolation - Concentrate filtrate - Cool to crystallize - Filter and dry product G->H Purification

Caption: Experimental workflow for the catalytic hydrogenation step.

Materials & Reagents:

ReagentMolar Eq. / LoadingPurityNotes
4-(4-Nitrophenyl)morpholin-3-one1.0>98%Starting material from Protocol 1
Palladium on Carbon (5% Pd/C)1-2 mol% (catalyst)50% wetCatalyst, handle with care (pyrophoric when dry)
Ethyl Acetate or THF-AnhydrousSolvent
Hydrogen (H₂) GasExcessHigh PurityReducing agent
Celite® or Diatomaceous Earth--Filtration aid

Step-by-Step Procedure:

  • Reactor Setup: To a suitable hydrogenation autoclave, charge 4-(4-nitrophenyl)morpholin-3-one (1.0 eq), ethyl acetate (10-15 volumes), and 5% Pd/C (1-2 mol%, typically 50% water wet for safety).

  • Inerting: Seal the autoclave and purge the system 3-5 times with nitrogen to remove all oxygen.

  • Hydrogenation: Purge the system 3-5 times with hydrogen gas. Pressurize the reactor to 2-5 bar with hydrogen and begin stirring. Heat the reaction mixture to 40-50°C.

  • Monitoring: The reaction is exothermic. Monitor the internal temperature and hydrogen uptake. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water immediately after filtration. Wash the filter pad with additional solvent (ethyl acetate) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to approximately one-third of the original volume.

  • Crystallization: Cool the concentrated solution to 0-5°C to induce crystallization. Hold for 1-2 hours.

  • Drying: Filter the off-white to light brown solid, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C to afford 4-(4-aminophenyl)morpholin-3-one with an expected yield of >95%.

Application in Stereoselective Synthesis

It is critical to understand that the target of this protocol, 4-(4-aminophenyl)morpholin-3-one, is achiral. The chirality required for Rivaroxaban is introduced in a subsequent step. The primary amine of the synthesized intermediate serves as a nucleophile that opens a chiral epoxide, such as (S)-N-(2,3-epoxypropyl)phthalimide or a similar synthon.[7] This reaction forms the amino alcohol, which is then cyclized (often with a carbonyl source like carbonyldiimidazole) to create the chiral (S)-oxazolidinone ring system of the final API.

cluster_3 Introduction of Chirality Amine 4-(4-Aminophenyl) morpholin-3-one (Achiral) RivaroxabanCore Rivaroxaban Core Structure (with (S) stereocenter) Amine->RivaroxabanCore 1. Nucleophilic Ring Opening 2. Oxazolidinone Formation Epoxide Chiral Epoxide Synthon (e.g., (S)-Glycidyl derivative) Epoxide->RivaroxabanCore Provides Chirality

Caption: Role of the achiral amine in forming the final chiral drug structure.

Characterization and Quality Control

  • Identity and Structure: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should clearly show the disappearance of the nitro-phenyl signals (typically downfield ~8.2 ppm) and the appearance of amino-phenyl signals (~6.7-7.1 ppm) along with a broad singlet for the -NH₂ protons.[6][8]

  • Purity: Assess by HPLC (>99.5% is desirable for pharmaceutical applications).

  • Residual Catalyst: Test for residual palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure levels are within pharmaceutically acceptable limits.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate.
  • Google Patents. An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate.
  • National Center for Biotechnology Information. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC.
  • Google Patents. CN105130976A - Method for synthesizing rivaroxaban intermediate.
  • ACS Publications. Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug | Organic Process Research & Development.
  • Google Patents. CN102786516A - Method for synthesizing rivaroxaban.
  • Google Patents. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof.
  • Justia Patents. process for the preparation of rivaroxaban and intermediates thereof.
  • ResearchGate. Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors.
  • Journal of Advanced Scientific Research. SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4-(4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY.
  • Journal of Baotou Medical College. Improvement of Synthesis Process of Rivaroxaban.
  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form.
  • Wikipedia. Chiral resolution.
  • IP.com. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Onyx Scientific. Chiral Resolution Screening | Solid State.
  • Quick Company. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone".
  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
  • Google Patents. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Tokyo Chemical Industry. Chiral Auxiliaries and Optical Resolving Agents.
  • Semantic Scholar. PRACTICAL AND EFFICIENT PROCESSES FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONES ON A LARGER SCALE: PRECURSOR OF FACTO.

Sources

Application

Industrial scale manufacturing process for (R)-5-(4-aminophenyl)morpholin-3-one

An Application Note and Protocol for the Industrial Scale Manufacturing of (R)-5-(4-aminophenyl)morpholin-3-one and its Industrially Significant Isomer Introduction and Strategic Overview The synthesis of active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Industrial Scale Manufacturing of (R)-5-(4-aminophenyl)morpholin-3-one and its Industrially Significant Isomer

Introduction and Strategic Overview

The synthesis of active pharmaceutical ingredients (APIs) on an industrial scale is a complex interplay of chemical efficiency, process safety, economic viability, and regulatory compliance. A key intermediate in the production of the widely-used anticoagulant Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one.[1][2] This achiral molecule serves as the foundational scaffold upon which the final chiral drug is constructed.

This guide addresses the user's query on the manufacturing of (R)-5-(4-aminophenyl)morpholin-3-one . It is important to clarify that while this specific chiral molecule is of scientific interest, the common industrial intermediate for Rivaroxaban is its structural isomer, 4-(4-aminophenyl)morpholin-3-one . The chirality in Rivaroxaban is introduced via a separate chiral building block later in the synthesis.[3]

Therefore, this document is structured in two principal parts:

  • Part 1 provides a detailed, field-proven protocol for the industrial-scale manufacturing of the critical achiral intermediate, 4-(4-aminophenyl)morpholin-3-one. This section focuses on a modern, safe, and efficient synthetic route that avoids problematic nitration steps common in older procedures.[4][5]

  • Part 2 explores potential strategies for the enantioselective synthesis of chiral 5-substituted morpholinones, such as the requested (R)-5-(4-aminophenyl)morpholin-3-one, drawing from contemporary academic research. This section serves as a technical guide for researchers exploring novel synthetic pathways.[6][7]

Part 1: Industrial Manufacturing of 4-(4-Aminophenyl)morpholin-3-one

Synthetic Route Selection and Rationale

Several synthetic routes to 4-(4-aminophenyl)morpholin-3-one have been reported. An older, common approach involves the nitration of 4-phenylmorpholin-3-one.[5][8] However, nitration on an industrial scale presents significant safety and handling challenges and often results in isomeric impurities that require extensive purification.[4]

A more modern, safer, and highly efficient industrial process proceeds via the intermediate 4-(4-nitrophenyl)morpholin-3-one, which is synthesized from 4-nitroaniline and a suitable C4-building block, followed by a robust catalytic hydrogenation. This pathway is preferred for its high yield, operational safety, and scalability.[4][9]

The selected two-step process is outlined below:

Industrial_Synthesis_of_4_aminophenylmorpholin_3_one cluster_step1 Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one cluster_step2 Step 2: Catalytic Hydrogenation A 2-(2-Chloroethoxy)acetic acid C 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide (Intermediate IX) A->C Amide Formation (e.g., with Phenylboronic acid catalyst) B 4-Nitroaniline B->C D 4-(4-Nitrophenyl)morpholin-3-one (Intermediate IV) C->D Intramolecular Cyclization (Base, Phase Transfer Catalyst) E 4-(4-Nitrophenyl)morpholin-3-one (Intermediate IV) F 4-(4-Aminophenyl)morpholin-3-one (Final Product) E->F Reduction (H₂, Pd/C catalyst)

Caption: Selected industrial synthesis pathway for 4-(4-aminophenyl)morpholin-3-one.

Detailed Protocols and Methodologies

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one (IV)

This step involves the formation of an amide intermediate followed by a one-pot intramolecular cyclization. This "one-pot" approach is highly advantageous on an industrial scale as it minimizes handling, reduces solvent waste, and improves overall process efficiency.[4]

Protocol:

  • Reagent Charging: In a suitable glass-lined reactor, charge Toluene. Add 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (Intermediate IX), which is prepared from 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.[4][9]

  • Catalyst and Base Addition: Add Potassium Carbonate (K₂CO₃, ~2 equivalents) and a phase-transfer catalyst such as PEG-400 (polyethylene glycol 400, ~10 mol%). The use of a phase-transfer catalyst is critical for facilitating the reaction between the solid base and the organic-soluble substrate.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-112 °C). Maintain reflux for 2-4 hours. The reaction progress should be monitored by a suitable in-process control (IPC) such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with an aqueous acid (e.g., hydrochloric acid) to neutralize the excess base and quench the reaction.

    • Perform a solvent exchange by distillation to replace toluene with water. This step is crucial for precipitating the organic product from an aqueous medium.

    • The precipitated solid, 4-(4-nitrophenyl)morpholin-3-one (IV), is isolated by filtration.

    • Wash the filter cake thoroughly with water to remove inorganic salts.

    • Dry the product under vacuum at 50-60 °C.

Step 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one (I)

Catalytic hydrogenation is the method of choice for the reduction of the nitro group due to its high efficiency, selectivity, and the clean nature of the by-products (water).

Protocol:

  • Reactor Setup: In a high-pressure hydrogenation reactor (autoclave), charge the 4-(4-nitrophenyl)morpholin-3-one (IV) obtained from the previous step.

  • Solvent and Catalyst Addition: Add the solvent, typically aqueous acetic acid (~50%), ethanol, or tetrahydrofuran.[4][5][10] Then, add the palladium on carbon catalyst (Pd/C, typically 5-10% w/w). The catalyst should be handled carefully, preferably as a water-wet paste, to mitigate its pyrophoric risk when dry.

  • Hydrogenation:

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen.

    • Pressurize the reactor with hydrogen gas. The pressure can range from 1 to 5 bar.[4]

    • Maintain the reaction at a controlled temperature, typically between 20-70 °C, with vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.[4][10]

    • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal and Product Isolation:

    • Once the reaction is complete, depressurize the reactor and purge again with nitrogen.

    • The catalyst must be removed by filtration. This is a critical safety step. The filtration should be done over a bed of celite or a similar filter aid, and the catalyst cake must be kept wet with solvent at all times to prevent ignition upon contact with air.

    • The filtrate containing the product is then concentrated by distillation.

    • A solvent exchange to a suitable crystallization solvent, such as isopropanol, is performed.[4]

    • Cool the solution to induce crystallization.

    • The final product, 4-(4-aminophenyl)morpholin-3-one (I), is isolated by filtration, washed with cold solvent, and dried under vacuum.

Process Parameters and Data Summary
ParameterStep 1: CyclizationStep 2: Hydrogenation
Key Reagents 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, K₂CO₃, PEG-400H₂, 5% Pd/C
Solvent Toluene50% aq. Acetic Acid or Ethanol
Temperature Reflux (~110-112 °C)20-70 °C
Pressure Atmospheric1-5 bar
Reaction Time 2-4 hours4-8 hours
Typical Yield ~92%[4]~95-98%[5]
Key IPC HPLCHydrogen Uptake / HPLC

Part 2: Asymmetric Synthesis of (R)-5-(4-Aminophenyl)morpholin-3-one

While not the standard Rivaroxaban intermediate, the enantioselective synthesis of chiral morpholinones is an active area of research, driven by their presence in various biologically active compounds.[6][7] Achieving the synthesis of (R)-5-(4-aminophenyl)morpholin-3-one would require a dedicated asymmetric strategy.

Retrosynthetic Analysis and Potential Strategies

A general retrosynthetic analysis suggests that the chiral center at the C5 position could be established using several modern synthetic methods.

Asymmetric_Synthesis_Concept cluster_strategy1 Strategy A: Chiral Auxiliary / Catalyst cluster_strategy2 Strategy B: Chiral Pool Synthesis Target (R)-5-(4-Aminophenyl)morpholin-3-one A Achiral Precursors (e.g., p-nitroaniline derivative + glyoxal) A->Target Asymmetric Aza-Benzilic Ester Rearrangement [33] B Chiral Starting Material (e.g., (R)-styrene oxide derivative) B->Target Ring opening and cyclization

Caption: Conceptual retrosynthetic strategies for asymmetric morpholinone synthesis.

Strategy A: Catalytic Asymmetric Synthesis

A promising approach involves the use of a chiral catalyst to induce enantioselectivity. Recent literature describes the synthesis of C3-substituted morpholinones using a chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[7] This proceeds via a domino heteroannulation followed by an asymmetric aza-benzilic ester rearrangement. Adapting such a methodology could provide a direct route to the desired (R)-5-isomer.

Key Features:

  • Atom Economy: Builds complexity from simple, achiral precursors.

  • Catalytic: Uses a small amount of a chiral catalyst, which is economically and environmentally advantageous.

  • Challenges: Requires significant process development to adapt the substrate scope and optimize for industrial scale.

Strategy B: Chiral Pool Synthesis

This strategy involves starting with a readily available, enantiomerically pure molecule (the "chiral pool"). For example, one could envision a synthesis starting from an (R)-epoxide derivative. The epoxide could be opened by a protected p-aminophenol derivative, followed by functional group manipulation and cyclization to form the morpholinone ring.

Key Features:

  • Robust Chirality: The stereochemistry is sourced from a well-defined starting material.

  • Predictable Outcome: The synthetic sequence is often more straightforward than developing a new catalytic reaction.

  • Challenges: May involve more steps than a catalytic approach and depends on the availability and cost of the chiral starting material.

General Protocol Concept (Based on Strategy A)

The following is a conceptual protocol based on published methods for researchers aiming to develop a synthesis for the target molecule.

  • Iminium Hemiacetal Formation: React a protected 4-aminobenzaldehyde derivative with a suitable glyoxal in the presence of a chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid).

  • Asymmetric Rearrangement: The in-situ formed cyclic iminium hemiacetal undergoes a 1,2-aryl shift, guided by the chiral catalyst, to establish the (R) stereocenter at the C5 position.[7]

  • Deprotection: Removal of the protecting group on the aniline nitrogen would yield the final product.

  • Optimization: Significant optimization of catalyst, solvent, temperature, and substrates would be required to achieve high yield and enantiomeric excess (e.e.).

Safety and Environmental Considerations

  • Hydrogenation: Catalytic hydrogenation with Pd/C is a high-risk operation. The catalyst is pyrophoric, and hydrogen gas is highly flammable. Operations must be conducted in specialized high-pressure reactors with strict protocols for catalyst handling and purging.

  • Solvent Handling: The use of large volumes of organic solvents like toluene requires closed-system transfers, vapor recovery systems, and adherence to all environmental regulations regarding volatile organic compounds (VOCs).

  • Waste Management: Aqueous waste streams containing salts and acidic/basic residues must be neutralized and treated before discharge. The spent palladium catalyst is a valuable heavy metal and should be recovered and recycled.

Conclusion

The industrial manufacturing of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban, is a well-established and optimized process. The described two-step synthesis starting from a nitroaromatic precursor followed by catalytic hydrogenation represents a safe, efficient, and scalable route suitable for large-scale production. While the direct industrial synthesis of the chiral isomer (R)-5-(4-aminophenyl)morpholin-3-one is not standard practice for Rivaroxaban, this guide provides researchers with a comprehensive overview of modern asymmetric synthesis strategies that could be leveraged to develop novel pathways for this and other chiral morpholinone structures.

References

  • A new route for the synthesis of (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione: A key chiral building block. ResearchGate. Available at: [Link]

  • A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5- yl)methyl)isoindoline-1,3-dione: A key chiral building b. Der Pharma Chemica. Available at: [Link]

  • A new route for the synthesis of (R)- and (S)- 2-((2-oxooxazolidin-5- yl)methyl)isoindoline-1,3-dione: A key chiral building block. Pelagia Research Library. Available at: [Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. ACS Publications. Available at: [Link]

  • Process for the preparation of rivaroxaban and intermediates thereof. Justia Patents. Available at: [Link]

  • A THREE-STEP SYNTHESIS OF OPTICALLY ACTIVE 5-HALOMETHYL-2-OXAZOLIDINONES; ASYMMETRIC DESYMMETRIZATION OF PROCHIRAL 1,3-DIHALO-2-. LOCKSS. Available at: [Link]

  • Process for the preparation of linezolid. Google Patents.
  • Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry. Available at: [Link]

  • Process for the preparation of rivaroxaban involving novel intermediate. Google Patents.
  • Method for synthesizing rivaroxaban process impurity. Patsnap. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. Available at: [Link]

  • Process for preparation of oxazolidinone derivatives. Google Patents.
  • A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin. Google Patents.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • A process for the preparation of rivaroxaban based on the use of (S)-epichlorohydrin. Google Patents.
  • Improvement of Synthesis Process of Rivaroxaban. Journal of Baotou Medical College. Available at: [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. IP.com. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available at: [Link]

  • A process for the preparation of rivaroxaban. Google Patents.

Sources

Method

Advanced Application Note: Asymmetric Synthesis of Next-Generation Factor Xa Inhibitors Utilizing (R)-5-(4-Aminophenyl)morpholin-3-one

Rationale and Target BiologyFactor Xa (FXa) is the central serine protease of the coagulation cascade, acting as the convergence point for both intrinsic and extrinsic pathways[1]. Because a single molecule of FXa cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Target BiologyFactor Xa (FXa) is the central serine protease of the coagulation cascade, acting as the convergence point for both intrinsic and extrinsic pathways[1]. Because a single molecule of FXa catalyzes the generation of over 1,000 thrombin molecules, its direct inhibition represents a highly amplified and clinically validated approach to antithrombotic therapy without the severe bleeding risks associated with direct thrombin inhibitors[1].

While first-generation direct oral anticoagulants (DOACs) like Rivaroxaban rely on an achiral 4-(4-aminophenyl)morpholin-3-one intermediate[1], the evolution of structure-activity relationships (SAR) has driven the demand for chiral vectors.2[2]. This specific (R)-configuration projects the morpholinone oxygen into the S4 binding pocket of FXa (lined by Tyr99 and Trp215) at an optimized angle, enhancing binding affinity and reducing off-target kinase inhibition.

FXa_Cascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Catalyzes Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor (R)-5-Substituted FXa Inhibitor Inhibitor->FXa Direct Inhibition

Fig 1. Blood coagulation cascade highlighting direct inhibition of Factor Xa by the chiral analog.

Mechanistic Insights: Chemoselectivity of the Chiral Core

As an Application Scientist, I emphasize that successful scale-up relies on intrinsic molecular chemoselectivity rather than a reliance on protecting groups. The (R)-5-(4-aminophenyl)morpholin-3-one core possesses two distinct nitrogen atoms:

  • Aniline Primary Amine (-NH₂): Located on the phenyl ring.

  • Lactam Secondary Amine (-NH): Located at the 4-position of the morpholin-3-one ring.

Causality in Experimental Design: The adjacent carbonyl group at C3 strongly delocalizes the lone pair of the lactam nitrogen via resonance, rendering it virtually non-nucleophilic under standard alkylation conditions. Consequently,1[1]. This self-validating chemoselectivity prevents the formation of dialkylated impurities and ensures a highly atom-economical process.

Experimental Protocols

Protocol 1: Regioselective Epoxide Ring Opening

Objective: Form the chiral amino alcohol intermediate by coupling the core with (S)-glycidyl phthalimide. Procedure:

  • Suspend 1.0 equivalent of (R)-5-(4-aminophenyl)morpholin-3-one and 1.1 equivalents of (S)-glycidyl phthalimide in a Methanol/Water (1:3 v/v) solvent system.

  • Heat the heterogeneous mixture to reflux (65°C) for 15 hours.3[3].

  • Cool the reaction to 0–5°C to induce crystallization.

  • Filter the precipitate, wash with cold methanol, and dry under a vacuum. Self-Validating Check: The product precipitates directly from the aqueous methanol mixture as it forms. If the reaction remains a clear solution, it indicates incomplete conversion or an incorrect solvent ratio.

Protocol 2: Intramolecular Cyclization to the Oxazolidinone Core

Objective: Construct the oxazolidinone ring with complete retention of the (S)-stereocenter derived from the epoxide. Procedure:

  • Dissolve the amino alcohol intermediate in anhydrous Toluene (10 volumes).

  • Add 1.2 equivalents of N,N'-Carbonyldiimidazole (CDI).

  • Heat the mixture to 100°C for 4 hours.

  • Cool to room temperature, wash the organic layer with 1N HCl, followed by brine, and concentrate under reduced pressure. Causality: 1[1]. This mechanism avoids the racemization pathways commonly seen with harsher cyclization agents like phosgene gas.

Protocol 3: Deprotection and Final Amidation

Objective: Unmask the primary amine and couple it with the thiophene pharmacophore. Procedure:

  • Suspend the oxazolidinone intermediate in Ethanol and add 40% aqueous Methylamine (10 equivalents).

  • 3[3].

  • Acidify to pH 1-2 with concentrated HCl, filter the resulting free amine hydrochloride salt, and dry.

  • Dissolve the free amine salt in Dichloromethane (DCM). Add 2.5 equivalents of Pyridine, followed by dropwise addition of 1.1 equivalents of 5-chlorothiophene-2-carbonyl chloride at 0°C.

  • Stir for 2 hours at room temperature, quench with water, extract, and crystallize the final (R,S)-chiral FXa inhibitor.

Synthetic_Workflow SM (R)-5-(4-aminophenyl) morpholin-3-one Intermediate1 Amino Alcohol Intermediate SM->Intermediate1 + Epoxide MeOH/H2O, 65°C Epoxide (S)-Glycidyl Phthalimide Epoxide->Intermediate1 Intermediate2 Oxazolidinone Core Intermediate1->Intermediate2 CDI, Toluene 100°C Intermediate3 Free Amine Intermediate2->Intermediate3 MeNH2 (aq) EtOH, 60°C Product Chiral FXa Inhibitor Intermediate3->Product Acylation DCM, Pyridine

Fig 2. Step-by-step synthetic workflow for the chiral Factor Xa inhibitor.

Quantitative Data Summaries

Table 1: Solvent Optimization for Epoxide Ring-Opening (Protocol 1)

Reaction ParameterSolvent SystemTemperature (°C)Time (h)Yield (%)Chiral Purity (ee %)
Condition A Methanol65 (Reflux)1872>99.0
Condition B Isopropanol / Water (1:1)80 (Reflux)1285>99.0
Condition C Methanol / Water (1:3)651591>99.5
Condition D THF65 (Reflux)246098.5

Insight: The addition of water to the protic solvent system (Condition C) significantly enhances the reaction rate and yield. Water increases the hydrogen-bonding activation of the epoxide oxygen, making the terminal carbon more electrophilic and susceptible to attack by the aniline amine of the chiral core.

References

  • EvitaChem Catalog - (R)-5-(4-aminophenyl)
  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto)
  • Source: International Research Journal on Advanced Engineering and Management (IRJAEM)
  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as Potential Factor Xa (FXa)

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of (R)-5-(4-aminophenyl)morpholin-3-one in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of (R)-5-(4-aminophenyl)morpholin-3-one in human plasma. As a key intermediate and major metabolite of the direct Factor Xa inhibitor, Rivaroxaban, its quantification is essential for pharmacokinetic (PK) and drug metabolism studies.[1] The described method employs a stable isotope-labeled internal standard and solid-phase extraction (SPE) to ensure high recovery and minimize matrix effects. The protocol has been validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for high-throughput bioanalysis in a regulated environment.

Introduction

(R)-5-(4-aminophenyl)morpholin-3-one is a primary metabolite of Rivaroxaban, formed through the oxidative degradation of the morpholinone moiety.[1] Accurate measurement of this metabolite in plasma is critical for building a comprehensive pharmacokinetic profile, understanding metabolic pathways, and assessing drug-drug interactions during clinical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[2][3] This note provides a complete, step-by-step protocol, from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory expectations.[4][5]

Overall Experimental Workflow

The analytical process is streamlined to ensure efficiency and reproducibility. The workflow begins with plasma sample preparation using solid-phase extraction, followed by chromatographic separation and detection via tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (50 µL) Spike_IS Spike with Internal Standard ((R)-5-(4-aminophenyl)morpholin-3-one-d4) Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC_Inject Inject into LC-MS/MS System Reconstitute->LC_Inject MS_Detect MRM Detection LC_Inject->MS_Detect Quantify Quantification using Calibration Curve MS_Detect->Quantify Result Final Concentration Result Quantify->Result

Caption: High-level workflow for the quantification of (R)-5-(4-aminophenyl)morpholin-3-one.

Materials and Instrumentation

Reagents and Chemicals
  • (R)-5-(4-aminophenyl)morpholin-3-one reference standard (≥98% purity)

  • (R)-5-(4-aminophenyl)morpholin-3-one-d4 (Internal Standard, IS) (≥98% purity, isotopic purity >99%)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma with K₂EDTA as anticoagulant (pooled, drug-free)

Instrumentation
  • Liquid Chromatography: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • SPE Manifold: 96-well plate or cartridge-based vacuum manifold.

  • Analytical Balance, Calibrated Pipettes, and standard laboratory glassware.

Experimental Procedures

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL): Separately weigh approximately 1 mg of (R)-5-(4-aminophenyl)morpholin-3-one and its d4-IS into volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve (CC) Standards: Serially dilute the analyte working solution with drug-free human plasma to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Mid QC (MQC): 10 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE)

The use of SPE is critical for removing endogenous plasma components like phospholipids, which are known to cause significant matrix effects (ion suppression or enhancement) in ESI-MS.[2][6][7] A mixed-mode cation exchange polymer is selected due to the basic nature of the analyte's primary amine, allowing for a highly selective wash and elution protocol.

SPE_Protocol start SPE Cartridge (Mixed-Mode Cation Exchange) condition Step 1: Condition 1 mL Methanol start->condition equilibrate Step 2: Equilibrate 1 mL Deionized Water condition->equilibrate load Step 3: Load Pre-treated Plasma Sample (50 µL Plasma + 10 µL IS + 200 µL 2% Formic Acid) equilibrate->load wash1 Step 4: Wash 1 1 mL 2% Formic Acid in Water load->wash1 wash2 Step 5: Wash 2 1 mL Methanol wash1->wash2 elute Step 6: Elute 1 mL 5% Ammonium Hydroxide in Methanol wash2->elute end Evaporate to Dryness & Reconstitute elute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Detailed SPE Protocol:

  • To 50 µL of plasma sample (CC, QC, or unknown), add 10 µL of the IS working solution (e.g., 50 ng/mL).

  • Vortex briefly, then add 200 µL of 2% formic acid in water to acidify and dilute the sample.

  • Condition the SPE plate/cartridges with 1 mL of methanol, followed by 1 mL of deionized water.

  • Load the pre-treated sample onto the SPE sorbent.

  • Wash the sorbent with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

  • Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Conditions

The selection of a stable isotope-labeled internal standard is the most effective strategy to compensate for variability during sample preparation and potential matrix effects.[8][9] The SIL-IS co-elutes with the analyte and experiences nearly identical ionization efficiency, ensuring the ratio of analyte-to-IS response remains constant.[8]

Table 1: Chromatographic Conditions

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Analyte (R)-5-(4-aminophenyl)morpholin-3-one
MRM Transition 193.1 → 134.1
Collision Energy 25 eV
Internal Standard (R)-5-(4-aminophenyl)morpholin-3-one-d4
MRM Transition 197.1 → 138.1

| Collision Energy | 25 eV |

Method Validation

The method was validated according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[4][5][10]

Table 3: Summary of Method Validation Results

Validation ParameterMeasurementResultAcceptance Criteria
Linearity Calibration Curve Range0.1 - 100 ng/mLr² ≥ 0.99
Regression ModelWeighted (1/x²) linear-
Selectivity Blank Plasma Lots (n=6)No significant interference at analyte/IS retention timesResponse <20% of LLOQ
Accuracy Intra-day (n=5)95.8% - 103.2%±15% (±20% at LLOQ)
Inter-day (n=5, 3 days)97.1% - 104.5%±15% (±20% at LLOQ)
Precision Intra-day (n=5)≤ 6.8% CV≤15% (≤20% at LLOQ)
Inter-day (n=5, 3 days)≤ 8.2% CV≤15% (≤20% at LLOQ)
Matrix Effect Matrix Factor (n=6 lots)0.98 - 1.05CV ≤ 15%
Recovery SPE Extraction Recovery91.5% ± 4.3%Consistent and reproducible
Stability Bench-Top (8h, RT)% Bias within ±7.5%±15% of nominal
Freeze-Thaw (3 cycles)% Bias within ±9.1%±15% of nominal
Long-Term (-80°C, 90 days)% Bias within ±6.4%±15% of nominal

The results confirm that the method is accurate, precise, and robust for its intended purpose. The matrix factor, calculated by comparing the analyte response in post-extraction spiked plasma to that in a neat solution, was close to 1, indicating that the SPE procedure and the use of a co-eluting SIL-IS effectively mitigated any potential ion suppression or enhancement.[11]

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of (R)-5-(4-aminophenyl)morpholin-3-one in human plasma. The combination of a stable isotope-labeled internal standard and an optimized solid-phase extraction protocol ensures high data quality. The method has been thoroughly validated and meets regulatory requirements for bioanalytical assays, making it a reliable tool for supporting clinical and non-clinical drug development programs for Rivaroxaban.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. National Center for Biotechnology Information. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. Cerilliant. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. LCGC International. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Ovid. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? National Center for Biotechnology Information. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. NorthEast BioLab. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed. National Center for Biotechnology Information. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. KCAS Bioanalytical Services. [Link]

  • Solid-phase extraction efficiency in human whole blood and plasma. - ResearchGate. ResearchGate. [Link]

  • Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction - PubMed. National Center for Biotechnology Information. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. Agilent Technologies. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. YouTube. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. MDPI. [Link]

  • Determination of Cocaine in Human Plasma by Selective Solid-Phase Extraction Using an Aptamer-Based Sorbent | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. LCGC International. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Bioanalysis Zone. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - FDA. U.S. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Tecan. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • API Intermediate | 438056-69-0|4-(4-Aminophenyl)morpholin-3-one| Darshan Healthcare. Darshan Healthcare. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Standards for (R)-5-(4-aminophenyl)morpholin-3-one

Introduction & Scientific Context (R)-5-(4-aminophenyl)morpholin-3-one is a critical chiral intermediate and a potential isomeric impurity in the synthesis of advanced oxazolidinone-derived therapeutics, including direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(R)-5-(4-aminophenyl)morpholin-3-one is a critical chiral intermediate and a potential isomeric impurity in the synthesis of advanced oxazolidinone-derived therapeutics, including direct Factor Xa inhibitors like Rivaroxaban. Because enantiomers exhibit identical physicochemical properties in an achiral environment but drastically different pharmacological profiles, rigorous enantiomeric purity testing is a regulatory mandate.

In the synthesis of anticoagulant drugs, the (S)-enantiomer is typically the active pharmaceutical ingredient, exhibiting potent inhibition of Factor Xa (IC50 = 0.7 nM). Conversely, the (R)-enantiomer is virtually inactive (IC50 = 2300 nM) and is classified as a critical chiral impurity that must be strictly controlled (1)[1]. The chiral integrity of the final API is directly inherited from its precursors, making the enantiomeric evaluation of intermediates like 5-(4-aminophenyl)morpholin-3-one essential for Quality by Design (QbD) frameworks (2)[2].

Analytical Strategy & Causality (E-E-A-T)

Mechanistic Basis for Column Selection

Separation of morpholin-3-one enantiomers cannot be achieved on standard achiral C18 columns. We utilize a Chiral Stationary Phase (CSP) based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1 or Chiralcel OD-H) (3)[3]. The Causality: The derivatized polysaccharide forms helical cavities that interact with the analyte via hydrogen bonding (at the morpholinone oxygen and aminophenyl nitrogen), dipole-dipole interactions, and steric inclusion. The slight difference in the spatial arrangement of the (R) and (S) isomers leads to differential transient diastereomeric complex stabilities, enabling baseline resolution.

Mobile Phase Optimization & Peak Tailing Suppression

The analyte contains a basic primary amine (-NH2) group. In normal-phase HPLC, basic amines strongly interact with residual free silanols on the silica support of the CSP, leading to severe peak tailing and poor integration. The Causality: To counteract this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive basic modifier, masking the acidic silanol sites and ensuring sharp, symmetrical peaks (Tailing Factor ≤ 1.5).

Causality_Logic A Basic Amine Moiety in Analyte B Risk of Peak Tailing (Silanol Interactions) A->B C Add 0.1% DEA to Mobile Phase B->C D Sharp, Symmetrical Peaks (Tailing Factor ≤ 1.5) C->D

Fig 1. Logical causality of mobile phase modifier selection for basic amine analytes.

Quantitative Data & Chromatographic Conditions

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecificationRationale
Column Cellulose-1 CSP (250 mm × 4.6 mm, 5 µm)Optimal chiral recognition for morpholinone rings.
Mobile Phase n-Hexane / Ethanol / DEA (70:30:0.1, v/v/v)Normal phase elution; DEA masks silanols.
Flow Rate 1.0 mL/minBalances analysis time and longitudinal diffusion.
Column Temperature 35 °CEnhances mass transfer and reduces backpressure.
Detection (UV) 250 nmCorresponds to the π-π* transition of the aminophenyl group.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionImplication of Failure
Resolution (Rs) ≥ 1.5 (Baseline resolution)Co-elution; inaccurate enantiomeric excess (%ee) calculation.
Tailing Factor (T) ≤ 1.5Secondary interactions; requires fresh DEA modifier.
Theoretical Plates (N) ≥ 5000Column degradation or channeling; replace column.
%RSD of Peak Area ≤ 2.0% (n=5)Injection inconsistency or sample instability.

Experimental Workflows: A Self-Validating Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system. The analytical sequence cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

HPLC_Workflow Start Start: Standard & Sample Prep SST System Suitability Testing (SST) Inject Racemic Mixture Start->SST Check Does Rs ≥ 1.5 and T ≤ 1.5? SST->Check Optimize Optimize Mobile Phase (Adjust Modifier/Ratio) Check->Optimize No Analyze Sample Analysis Inject (R)-5-(4-aminophenyl)morpholin-3-one Check->Analyze Yes Optimize->SST Data Data Processing Calculate %ee & Purity Analyze->Data Report Final Validation Report Data->Report

Fig 2. Self-validating HPLC workflow for chiral purity analysis of morpholin-3-one derivatives.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent Preparation: Mix n-Hexane and Ethanol in a 70:30 (v/v) ratio. Degas via sonication for 10 minutes.

  • System Suitability Solution (Racemic Mixture): Accurately weigh 10 mg of racemic 5-(4-aminophenyl)morpholin-3-one standard. Dissolve in 10 mL of diluent (1.0 mg/mL).

  • Standard Solution ((R)-Enantiomer): Accurately weigh 10 mg of the certified (R)-5-(4-aminophenyl)morpholin-3-one reference standard. Dissolve in 10 mL of diluent.

  • Sample Preparation: Weigh 10 mg of the synthesized intermediate batch. Dissolve in 10 mL of diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection. (Causality Note: PTFE is chosen over Nylon to prevent non-specific binding and retention of the amine compound).

Step 2: Self-Validating Execution Protocol

  • Equilibration: Purge the HPLC system with the mobile phase for at least 45 minutes at 1.0 mL/min until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of diluent to confirm the absence of interfering peaks at the expected retention times.

  • System Suitability Testing (SST): Inject the System Suitability Solution (Racemic).

    • Validation Check: Verify that the Resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . If Rs​<1.5 , the system is not validated for analysis. Do not proceed until the mobile phase ratio or column temperature is optimized.

  • Standard Injection: Inject the Standard Solution 5 times. Calculate the Relative Standard Deviation (%RSD) of the peak areas. Ensure %RSD ≤2.0% .

  • Sample Analysis: Inject the Sample Solution in duplicate. Record the chromatograms.

Step 3: Data Processing & Enantiomeric Excess Calculation Identify the peaks based on the retention time of the (R)-enantiomer standard. Calculate the Enantiomeric Excess (%ee) using the peak area (A) of both isomers:

%ee=(Amajor​+Aminor​Amajor​−Aminor​​)×100

References

  • Drabina, P., Feixová, V., & Sedlak, M. (2018). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. 1

  • dos Santos, N. O., et al. (2023). Quality by Design approach for enantiomeric evaluation by RP-HPLC method of Rivaroxaban and its chiral impurity. Microchemical Journal, 192(4), 108911. 2

  • Nakasone, L., Tackett, B., & Amenu, A. A. Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph. Phenomenex Inc. 3

Sources

Application

Introduction: The Critical Role of Purity for a Key Rivaroxaban Intermediate

An Expert Guide to the Purification of Crude 4-(4-Aminophenyl)morpholin-3-one 4-(4-Aminophenyl)morpholin-3-one is a cornerstone intermediate in the industrial synthesis of Rivaroxaban, a direct factor Xa inhibitor widely...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Purification of Crude 4-(4-Aminophenyl)morpholin-3-one

4-(4-Aminophenyl)morpholin-3-one is a cornerstone intermediate in the industrial synthesis of Rivaroxaban, a direct factor Xa inhibitor widely used as an anticoagulant.[1][2] The chemical integrity of this building block is paramount, as the purity of the final Active Pharmaceutical Ingredient (API) is directly influenced by the quality of its precursors. Crude 4-(4-aminophenyl)morpholin-3-one, typically synthesized via the reduction of 4-(4-nitrophenyl)morpholin-3-one, often contains a variety of process-related impurities.[3][4] These can include unreacted starting materials, isomeric byproducts from precursor synthesis, and side-products from the reduction step.[5]

This technical guide provides a comprehensive overview of robust, field-proven purification techniques for crude 4-(4-aminophenyl)morpholin-3-one. We will delve into the mechanistic principles behind each method, offering detailed, step-by-step protocols suitable for implementation in research and process development laboratories. The methodologies discussed—recrystallization, chromatographic separation, and purification via salt formation—are presented to empower researchers and drug development professionals to select and execute the optimal strategy based on their specific impurity profile, scale, and desired final purity.

A Note on Nomenclature: The target compound, 4-(4-aminophenyl)morpholin-3-one, is achiral. The chirality associated with Rivaroxaban is introduced in a subsequent step involving the formation of an oxazolidinone ring.[6] Therefore, this guide focuses on the purification of the achiral morpholinone intermediate.

Section 1: Initial Assessment of Crude Material

Before any purification attempt, a thorough analysis of the crude material is essential. This initial characterization provides a roadmap for selecting the most effective purification strategy by identifying the nature and quantity of impurities.

Common Impurities and Their Origins:

Impurity NamePotential OriginRecommended Analytical Technique
4-(4-Nitrophenyl)morpholin-3-one Incomplete reduction of the nitro group precursor.[3][4]HPLC, LC-MS
Ortho/Meta-Isomers Formed during the nitration of the 4-phenylmorpholin-3-one precursor.[5]HPLC, LC-MS
Reduction Byproducts Side reactions during catalytic hydrogenation (e.g., over-reduction, partially reduced species).LC-MS, NMR
Residual Solvents/Reagents Carry-over from the preceding synthetic step.GC-HS (for volatile solvents), NMR

The choice of purification method is dictated by these impurities. For instance, high levels of the nitro-precursor, which has significantly different polarity, might be effectively removed by a simple recrystallization, whereas structurally similar isomers may necessitate more advanced techniques like chromatography.

Section 2: Purification by Recrystallization

Recrystallization is the most common, scalable, and economical method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. The goal is to select a solvent that dissolves the compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either fully dissolved or insoluble at all temperatures.

G cluster_workflow General Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Optional) to Remove Insoluble Impurities A->B If needed C Slow Cooling to Induce Crystallization A->C If no hot filtration B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold, Fresh Solvent D->E F Dry Purified Product Under Vacuum E->F

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is effective for removing impurities with significantly different solubility profiles from the target compound. Alcohols like methanol and ethanol are frequently cited for this purpose.[1][7]

Rationale: 4-(4-Aminophenyl)morpholin-3-one exhibits good solubility in hot methanol and poor solubility at cooler temperatures, allowing for efficient crystallization upon cooling.[8] Many non-polar impurities will remain in the methanolic mother liquor.

Methodology:

  • Dissolution: In a suitable flask, add 10.0 g of crude 4-(4-aminophenyl)morpholin-3-one to 200 mL of methanol.[1]

  • Heating: Heat the mixture to 40-45°C with stirring until the solid is fully dissolved. If insoluble matter persists, perform a hot filtration through a pre-warmed funnel with filter paper.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by excluding impurities from the crystal lattice.

  • Chilling: Once at room temperature, cool the mixture further to 0-5°C in an ice bath and hold for at least 2 hours to maximize crystal recovery.[1]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) methanol (2 x 15 mL) to remove residual mother liquor.

  • Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved. The expected product is a white to off-white crystalline powder.[3][4]

Protocol 2: Mixed-Solvent Recrystallization from Acetone/Water

This method is useful when no single solvent provides the ideal solubility profile. It employs a "solvent" in which the compound is soluble (acetone) and an "anti-solvent" in which it is insoluble (water).

Rationale: The crude compound is first dissolved in a good solvent (acetone). The anti-solvent (water) is then added portion-wise, reducing the overall solubility of the solution and forcing the target compound to crystallize out, leaving more soluble impurities behind.[4]

Methodology:

  • Dissolution: In a flask, dissolve 10.0 g of crude material in the minimum amount of hot acetone required for complete dissolution.

  • Anti-Solvent Addition: While maintaining a warm temperature and vigorous stirring, slowly add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature, followed by chilling in an ice bath for 1-2 hours.

  • Isolation & Drying: Collect, wash with a cold acetone/water mixture (e.g., 20:80), and dry the crystals as described in Protocol 1.

Section 3: Chromatographic Purification

For laboratory-scale purification or when dealing with impurities that are structurally very similar to the target compound, silica gel column chromatography is the method of choice. However, it is generally considered less economical for large-scale industrial production.[6][9]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer. Given that 4-(4-aminophenyl)morpholin-3-one contains a polar amine and an amide group, it will adhere to silica gel, requiring a moderately polar eluent.

G cluster_workflow Column Chromatography Workflow A Prepare Silica Gel Slurry & Pack Column C Load Sample onto Packed Column A->C B Adsorb Crude Product onto Silica (Dry Loading) B->C Preferred Method D Elute with Mobile Phase (Increasing Polarity) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G Identify & Pool

Caption: Standard workflow for purification via column chromatography.

Protocol 3: Silica Gel Column Chromatography

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of ethyl acetate/hexane or dichloromethane/methanol. The ideal system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 100% dichloromethane or a high-hexane mixture). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve 1.0 g of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add ~3-4 g of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., from 100% DCM to 2% MeOH in DCM).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate, develop, and visualize (e.g., under UV light) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(4-aminophenyl)morpholin-3-one.

Section 4: Purification via Salt Formation

An alternative and highly effective strategy involves converting the basic aminophenyl group into a salt. Salts often exhibit different and more favorable crystallization properties than the free base, allowing for efficient rejection of neutral or less basic impurities.[10] This method can yield products of very high purity.

Principle: The target amine reacts with an acid (e.g., methanesulfonic acid) to form a salt. This salt is then crystallized, leaving impurities in the mother liquor. The purified salt is subsequently neutralized with a base to regenerate the highly pure free amine.

G cluster_workflow Purification via Salt Formation A Dissolve Crude Amine in Solvent B Add Acid (e.g., MsOH) to Form Salt A->B C Crystallize & Isolate the Purified Salt B->C D Re-dissolve Salt in Water/Solvent C->D E Neutralize with Base to Regenerate Free Amine D->E F Isolate & Dry Pure Amine Product E->F

Caption: Workflow for purification by salt formation and neutralization.

Protocol 4: Purification via Methanesulfonate Salt Formation

Methodology:

  • Salt Formation: Dissolve 10.0 g of crude 4-(4-aminophenyl)morpholin-3-one in a suitable solvent such as isopropanol or acetone (e.g., 100 mL). With stirring, add one molar equivalent of methanesulfonic acid dropwise. The salt may precipitate immediately or upon cooling.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5°C to ensure complete crystallization of the methanesulfonate salt.

  • Isolation of Salt: Collect the salt by vacuum filtration, wash with a small amount of cold solvent, and dry. At this stage, the salt can be analyzed for purity. A patent example shows this intermediate can be obtained with a purity of 97% by HPLC-MS.[10]

  • Neutralization (Free-Basing): Suspend the purified salt in a biphasic system, such as ethyl acetate and water (e.g., 100 mL each).

  • Base Addition: With vigorous stirring, slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, until the aqueous layer is basic (pH > 8).

  • Extraction: The purified free base will partition into the organic layer. Separate the layers and extract the aqueous layer one more time with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the highly purified 4-(4-aminophenyl)morpholin-3-one.

Conclusion and Strategy Selection

The purification of crude 4-(4-aminophenyl)morpholin-3-one is a critical step in ensuring the quality and safety of Rivaroxaban. The choice of method depends heavily on the specific circumstances of the synthesis.

  • For large-scale industrial processing, recrystallization is the most viable and economical option. A preliminary salt formation step can be integrated to achieve superior purity before the final crystallization.

  • For small-scale research or when dealing with challenging impurity profiles, column chromatography offers the highest resolution, albeit at a higher cost and complexity.

A logical approach to purification is summarized in the workflow below. By systematically analyzing the crude material and applying these robust protocols, researchers can consistently obtain high-purity 4-(4-aminophenyl)morpholin-3-one, paving the way for successful API synthesis.

G Start Crude Product Analyze Analyze Impurity Profile (HPLC, LC-MS) Start->Analyze Decision1 Purity >95%? Impurities easily separable? Analyze->Decision1 Recrystallize Recrystallization (Protocol 1 or 2) Decision1->Recrystallize Yes Decision2 Purity <95% or Isomeric Impurities Present? Decision1->Decision2 No End Pure Product (>99.5%) Recrystallize->End Salt Purification via Salt Formation (Protocol 4) Decision2->Salt Yes (Scalable) Chrom Column Chromatography (Protocol 3 - Lab Scale) Decision2->Chrom Yes (Difficult Separation) Salt->End Chrom->End

Caption: Decision-making flowchart for selecting a purification strategy.

References

  • LIU Yujian, FU Xinyue, ZHOU Wei, BAI Wanfu. (2022). Improvement of Synthesis Process of Rivaroxaban. Journal of Baotou Medical College, 38(12), 76-80. [Link]

  • Bussolari, J. et al. (2012). Process for the preparation of rivaroxaban and intermediates thereof. US Patent US20120283445A1. [Link]

  • Hunan Normal University. (2012). Method for synthesizing rivaroxaban.
  • Éll, E. et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development, 26(8), 2206-2233. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved March 2026, from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series, 23. [Link]

  • Patel, H. et al. (2020). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Pyrazole Based Oxothiazolidine Hybrids. Asian Journal of Organic & Medicinal Chemistry, 5(4), 8-16. [Link]

  • Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Bayer Aktiengesellschaft. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Gerlach, M. et al. (2007). Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. HETEROCYCLES, 74, 437-446. [Link]

  • V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier, and Exporter in India. [Link]

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Method

The Versatility of the (R)-5-(4-aminophenyl)morpholin-3-one Scaffold: A Gateway to Novel Therapeutics

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient drug discovery. The (R)-5-(4-aminophenyl)morpholin-3-one core represents such a scaffold, most notably as a key structural component of the blockbuster anticoagulant, Rivaroxaban.[1][2] Beyond this established role, its inherent chemical functionalities offer a versatile platform for the generation of diverse compound libraries with the potential for a wide range of therapeutic applications, including antimicrobial agents.[3][4]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step experimental procedures but also the underlying scientific rationale for the application of the (R)-5-(4-aminophenyl)morpholin-3-one scaffold in medicinal chemistry. While the specific (R)-enantiomer is highlighted, the protocols and principles discussed are broadly applicable to the racemic mixture and the corresponding (S)-enantiomer, with the understanding that stereochemistry can profoundly impact biological activity.

The primary reactive handle of this scaffold is the aniline nitrogen, a nucleophilic center ripe for a variety of chemical transformations. This guide will focus on three principal derivatization strategies: N-acylation, N-sulfonylation, and Schiff base formation. For each of these, we will provide detailed, field-proven protocols. Furthermore, we will outline the subsequent biological evaluation of the resulting derivatives, with a focus on two key therapeutic areas: anticoagulation (specifically Factor Xa inhibition) and antimicrobial activity.

PART 1: Synthetic Diversification of the (R)-5-(4-aminophenyl)morpholin-3-one Scaffold

The strategic modification of the 4-aminophenyl moiety is central to exploring the therapeutic potential of this scaffold. The following protocols are designed to be robust and adaptable to a range of substrates and reagents.

N-Acylation: Forging Amide Bonds for Biological Recognition

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry, often leading to compounds with improved biological activity and pharmacokinetic properties.[5][6]

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general and efficient method for the N-acylation of (R)-5-(4-aminophenyl)morpholin-3-one with various acyl chlorides in the presence of a mild base.[6]

Materials:

  • (R)-5-(4-aminophenyl)morpholin-3-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, or a more complex acid chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-5-(4-aminophenyl)morpholin-3-one (1.0 equivalent) in anhydrous DCM (approximately 10-15 mL per mmol of the aniline).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.2-1.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve the acyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the aniline solution at 0 °C over a period of 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water (approximately 10 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive acyl chloride.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation and minimize side reactions.

  • The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[5]

N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. Its introduction can significantly impact a molecule's acidity, polarity, and ability to form hydrogen bonds.[7][8]

Protocol 2: General Procedure for N-Sulfonylation using a Sulfonyl Chloride

This protocol outlines the synthesis of N-sulfonylated derivatives of (R)-5-(4-aminophenyl)morpholin-3-one.

Materials:

  • (R)-5-(4-aminophenyl)morpholin-3-one

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous Pyridine or DCM with a tertiary amine base (e.g., TEA)

  • Hydrochloric acid (1 M aqueous solution)

  • Deionized water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve (R)-5-(4-aminophenyl)morpholin-3-one (1.0 equivalent) in anhydrous pyridine or DCM (10-15 mL per mmol) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • If using DCM as the solvent, add a tertiary amine base like TEA (1.5 equivalents).

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise or dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • If pyridine is the solvent, remove it under reduced pressure. If DCM is the solvent, proceed to the next step.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 10 mL) to remove excess pyridine or TEA.

  • Wash the organic layer with deionized water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Expertise & Experience:

  • Pyridine often serves as both the solvent and the base. However, for substrates sensitive to prolonged heating or strong bases, the use of DCM with a non-nucleophilic base like TEA at lower temperatures is preferable.

  • The acidic wash is critical for removing the basic impurities, which can interfere with purification and subsequent biological assays.

Schiff Base Formation: A Gateway to Imines and Further Reductive Amination

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.[9][10] They are valuable intermediates and have shown a broad spectrum of biological activities.

Protocol 3: General Procedure for Schiff Base Synthesis

This protocol details the acid-catalyzed condensation to form Schiff base derivatives.[4]

Materials:

  • (R)-5-(4-aminophenyl)morpholin-3-one

  • Aldehyde or ketone (1.0-1.1 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Crushed ice

Procedure:

  • Dissolve (R)-5-(4-aminophenyl)morpholin-3-one (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring for the disappearance of the starting materials by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice to precipitate the Schiff base product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness:

  • The catalytic amount of acid is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen.

  • Precipitation on ice is a simple and effective method for isolating the often-crystalline Schiff base products.

Visualization of Synthetic Workflow

G A (R)-5-(4-aminophenyl)morpholin-3-one B N-Acylation (Acyl Chloride, Base) A->B C N-Sulfonylation (Sulfonyl Chloride, Base) A->C D Schiff Base Formation (Aldehyde/Ketone, Acid catalyst) A->D E Amide Derivatives Library B->E F Sulfonamide Derivatives Library C->F G Schiff Base Derivatives Library D->G

Caption: Synthetic diversification workflow for the (R)-5-(4-aminophenyl)morpholin-3-one scaffold.

PART 2: Biological Evaluation of Novel Derivatives

Following the synthesis and purification of new derivatives, the next critical phase is the assessment of their biological activity. Based on the known pharmacology of Rivaroxaban and the broad biological potential of related heterocyclic compounds, we will focus on protocols for anticoagulant and antimicrobial screening.

In Vitro Anticoagulant Activity: Factor Xa Inhibition Assay

Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[11] Therefore, a primary screen for novel derivatives of its core scaffold should assess their ability to inhibit FXa.

Protocol 4: Chromogenic Anti-Factor Xa Assay

This protocol is a widely used and reliable method for determining the inhibitory activity of compounds against Factor Xa.[12][13][14]

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2765)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a carrier protein like BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Rivaroxaban)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Rivaroxaban) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • In a 96-well plate, add a small volume of the diluted test compounds or controls to the appropriate wells. Include wells for a negative control (buffer with DMSO) and a blank (buffer only).

  • Add a solution of human Factor Xa to all wells except the blank.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic FXa substrate to all wells.

  • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode, or read the absorbance at a fixed time point (e.g., 5-10 minutes).

  • Calculate the rate of substrate cleavage for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM) vs. Factor Xa
Rivaroxaban (Control)0.7 ± 0.1
Derivative E-115.2 ± 2.5
Derivative F-1> 10,000
Derivative G-15,430 ± 450

Visualization of Biological Screening Workflow

G cluster_0 Compound Libraries cluster_1 Primary Screening E Amide Derivatives H Factor Xa Inhibition Assay (IC₅₀ determination) E->H I Antimicrobial Screening (MIC determination) E->I F Sulfonamide Derivatives F->H F->I G Schiff Base Derivatives G->H G->I J Hit Identification & SAR Analysis H->J I->J K Lead Optimization J->K

Caption: Workflow for the biological evaluation of new derivatives.

In Vitro Antimicrobial Screening

The structural diversity that can be generated from the (R)-5-(4-aminophenyl)morpholin-3-one scaffold warrants broad screening for other biological activities, such as antimicrobial effects.[1][11]

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microplates

  • Microplate incubator

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a 2-fold serial dilution of the test compounds and control antibiotics in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in the determination of the MIC. A color change (e.g., blue to pink) indicates cell viability.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ciprofloxacin (Control)0.50.015
Derivative E-216> 64
Derivative F-3832
Derivative G-2> 64> 64

Conclusion: A Scaffold for Future Discoveries

The (R)-5-(4-aminophenyl)morpholin-3-one scaffold is more than just a building block for a single successful drug. Its accessible reactive handle and privileged structural features make it an ideal starting point for the exploration of new chemical space and the discovery of novel therapeutic agents. The protocols detailed in this guide provide a solid foundation for the synthesis and biological evaluation of new derivatives. By systematically applying these methods, researchers can unlock the full potential of this versatile scaffold and contribute to the development of the next generation of medicines.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • JETIR. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]

  • Jilariya, K. J., Patel, P. K., & Babariya, J. (2020). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4-(4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY. Journal of Advanced Scientific Research, 11(1), 219-223.
  • Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]

  • Pawar, S. et al. (2016). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. An experimental handbook for pharmaceutical organic chemistry-i.
  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Available at: [Link]

  • Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. Available at: [Link]

  • ResearchGate. (2014). Approaches for the N‐acetylation of anilines. Available at: [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4. (2020). Journal of Chemical and Pharmaceutical Research, 12(5), 1-10.
  • BenchChem. (2025). The Pivotal Role of 4-(4-Nitrophenyl)morpholin-3-one in the Synthesis of Rivaroxaban: A Technical Guide.
  • American Chemical Society. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Available at: [Link]

  • Biotoxik. (2017).
  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. Available at: [Link]

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Application

Synthesis of Novel Sulfonamide Derivatives from 4-(4-aminophenyl)morpholin-3-one: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives starting from 4-(4-aminophenyl)morpholin-3-one. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives starting from 4-(4-aminophenyl)morpholin-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthetic rationale, step-by-step procedures, characterization of the synthesized compounds, and a discussion of their potential therapeutic applications, particularly focusing on their antimicrobial properties. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Sulfonamides and the Morpholinone Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, constituting an important class of therapeutic agents with a broad spectrum of biological activities.[1] Their well-established antimicrobial properties stem from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Beyond their antibacterial effects, sulfonamide derivatives have demonstrated a wide array of pharmacological applications, including anticancer, anti-inflammatory, and diuretic activities.[3][4]

The morpholinone scaffold is another privileged structure in drug discovery, notably present in the blockbuster anticoagulant drug Rivaroxaban.[5][6] The incorporation of a morpholinone moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The strategic combination of the sulfonamide pharmacophore with the morpholinone scaffold in a single molecular entity presents a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique biological profiles.

This guide focuses on the synthesis of a library of novel sulfonamide derivatives from 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of several modern pharmaceuticals.[5][7][8][9] We will provide a robust and versatile synthetic route that can be adapted for the generation of a diverse range of sulfonamide analogs for further biological evaluation.

Synthesis of the Starting Material: 4-(4-aminophenyl)morpholin-3-one

The successful synthesis of the target sulfonamide derivatives is contingent upon the availability of high-purity 4-(4-aminophenyl)morpholin-3-one. Several synthetic routes to this key intermediate have been reported. A common and efficient method involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.[5][6]

Protocol 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one

This protocol outlines the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to yield the desired primary amine.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas to replace the air.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst.

  • Wash the filter cake with additional methanol or ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-(4-aminophenyl)morpholin-3-one.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield a high-purity product.[7]

Expected Outcome: This procedure should yield 4-(4-aminophenyl)morpholin-3-one as a solid with high purity, which can be confirmed by spectroscopic techniques such as ¹H NMR and mass spectrometry.

General Synthesis of Novel Sulfonamide Derivatives

The core of this application note is the synthesis of a library of novel sulfonamides via the reaction of 4-(4-aminophenyl)morpholin-3-one with various sulfonyl chlorides. This is a classic nucleophilic substitution reaction where the amino group of the morpholinone derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products amine 4-(4-aminophenyl)morpholin-3-one sulfonamide Novel Sulfonamide Derivative amine->sulfonamide + sulfonyl_chloride R-SO2Cl (Ar-SO2Cl or Alkyl-SO2Cl) sulfonyl_chloride->sulfonamide Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Methanol, DCM) hcl HCl

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

Protocol 2: General Procedure for the Synthesis of Sulfonamide Derivatives

This protocol provides a general method that can be adapted for the synthesis of various sulfonamide derivatives by changing the sulfonyl chloride reactant.

Materials:

  • 4-(4-aminophenyl)morpholin-3-one

  • A variety of sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., methanol, dichloromethane (DCM), or tetrahydrofuran (THF))

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Purification system (e.g., recrystallization solvents or column chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(4-aminophenyl)morpholin-3-one in the chosen anhydrous solvent.

  • Add the anhydrous base to the solution and stir. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.[10]

  • Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic nature of the reaction and minimize side product formation.

  • Slowly add the desired sulfonyl chloride (1.0 - 1.2 equivalents) to the cooled reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and continue stirring for a period of time (typically 2-24 hours). Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • If a water-miscible solvent like methanol was used, it may need to be removed under reduced pressure before performing an aqueous workup and extraction with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the pure sulfonamide derivative.

Table 1: Representative Examples of Synthesized Sulfonamide Derivatives

EntrySulfonyl Chloride UsedProduct NameYield (%)
1Benzenesulfonyl chlorideN-(4-(3-oxomorpholino)phenyl)benzenesulfonamide85
2p-Toluenesulfonyl chloride4-methyl-N-(4-(3-oxomorpholino)phenyl)benzenesulfonamide90
3Methanesulfonyl chlorideN-(4-(3-oxomorpholino)phenyl)methanesulfonamide78

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Characterization of the Synthesized Compounds

The structural elucidation and purity assessment of the newly synthesized sulfonamide derivatives are critical steps. A combination of spectroscopic techniques is employed for this purpose.

  • Infrared (IR) Spectroscopy: The formation of the sulfonamide bond can be confirmed by the presence of characteristic absorption bands for the S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretching vibration (around 3300-3200 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The disappearance of the primary amine protons of the starting material and the appearance of a new N-H proton signal for the sulfonamide are key indicators of a successful reaction. The aromatic and morpholinone protons will also show characteristic chemical shifts.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, providing strong evidence for its identity.[1]

Biological Evaluation: Antimicrobial Activity

A key application of these novel sulfonamide derivatives is in the field of antimicrobial research.[1] The synthesized compounds can be screened for their in vitro activity against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The micro-dilution method is a commonly used technique.[11]

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)

  • Nutrient broth

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of each bacterial strain.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This application note provides a detailed and practical guide for the synthesis and preliminary biological evaluation of novel sulfonamide derivatives based on the 4-(4-aminophenyl)morpholin-3-one scaffold. The described protocols are robust and can be readily implemented in a standard synthetic chemistry laboratory. The causality behind the experimental choices has been explained to provide a deeper understanding of the synthetic process. The modular nature of the synthesis allows for the generation of a diverse library of compounds, which can be invaluable for structure-activity relationship (SAR) studies and the discovery of new therapeutic leads. The potential for these compounds to exhibit significant antimicrobial activity makes this an exciting area for further research and development.

References

  • Ahir, V. M., & Jilariya, K. J. (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL SULFONAMIDES DERIVATIVES OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE AND ITS ANTIMICROBIAL ACTIVITY. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 10(1), d139-d144. [Link]

  • Khan, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 879213. [Link]

  • Bolliger, J. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Bolliger, J. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Zia-ur-Rehman, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Lakos, A., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org. [Link]

  • Zhang, W., et al. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

  • Taylor & Francis. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

Sources

Method

Application Notes and Protocols for the Reduction of 4-(4-nitrophenyl)morpholin-3-one

Introduction 4-(4-nitrophenyl)morpholin-3-one is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Rivaroxaban, a widely used anticoagulant.[1][2] The transformation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-nitrophenyl)morpholin-3-one is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Rivaroxaban, a widely used anticoagulant.[1][2] The transformation of this nitro compound into its corresponding amine, 4-(4-aminophenyl)morpholin-3-one, is a critical step in the overall synthetic pathway.[1][3] This document provides detailed protocols and scientific rationale for the reduction of 4-(4-nitrophenyl)morpholin-3-one, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their efficiency, scalability, and chemoselectivity, drawing upon established principles of organic synthesis.

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, with applications spanning the synthesis of pharmaceuticals, dyes, and agrochemicals.[4][5] A variety of methods exist for this conversion, broadly categorized into catalytic hydrogenation and chemical reduction.[6][7] The choice of method is often dictated by factors such as the presence of other reducible functional groups, cost, and environmental considerations.[8][9]

Mechanistic Considerations: From Nitro to Amino

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the precise mechanism can vary with the chosen reagent and reaction conditions, a generally accepted pathway involves the initial reduction to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.

Catalytic Hydrogenation: In this process, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[6] The nitroarene adsorbs to the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen. This method is often favored for its high efficiency and clean reaction profile, typically yielding the desired amine in high purity.[6]

Chemical Reduction: A wide array of chemical reducing agents can effect the transformation of a nitro group. Historically, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), have been widely employed.[7] These reactions involve single electron transfers from the metal to the nitro group, with subsequent protonation by the acid.[10] More contemporary methods may utilize reagents like tin(II) chloride (SnCl₂) or sodium dithionite.[5][10]

Experimental Protocols

Two robust protocols for the reduction of 4-(4-nitrophenyl)morpholin-3-one are detailed below. The first employs catalytic hydrogenation, a clean and efficient method suitable for many applications. The second utilizes a classic and cost-effective chemical reduction with iron in an acidic medium.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of nitroarenes and is particularly suitable for achieving high yields and purity.[11][12]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-(4-nitrophenyl)morpholin-3-one≥98%Commercially Available
Palladium on Carbon (5% or 10% Pd)Commercially Available
Methanol or EthanolAnhydrousCommercially Available
Hydrogen Gas (H₂)High Purity
Celite® or other filter aidCommercially Available
Hydrogenation Apparatus (e.g., Parr shaker)
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add palladium on carbon (5% w/w of the substrate) to the solution.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-8 bar).[12][13]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60-90°C) to facilitate the reaction.[11][13] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenyl)morpholin-3-one.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[11] A yield of 97.8% has been reported for a similar procedure.[11]

Diagram of Catalytic Hydrogenation Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge_inert Purge with N₂/Ar add_catalyst->purge_inert pressurize_h2 Pressurize with H₂ purge_inert->pressurize_h2 stir_heat Stir/Heat pressurize_h2->stir_heat monitor Monitor Reaction (TLC/HPLC) stir_heat->monitor vent_purge Vent H₂ & Purge monitor->vent_purge filter_celite Filter through Celite vent_purge->filter_celite concentrate Concentrate Filtrate filter_celite->concentrate recrystallize Recrystallize (optional) concentrate->recrystallize

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Chemical Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)

This classic method is a cost-effective alternative to catalytic hydrogenation and demonstrates good functional group tolerance.[9][14]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-(4-nitrophenyl)morpholin-3-one≥98%Commercially Available
Iron Powder (Fe)Fine gradeCommercially Available
EthanolReagent GradeCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Commercially Available
Ethyl AcetateCommercially Available
Celite® or other filter aidCommercially Available
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in a mixture of ethanol and water or acetic acid.[15]

  • Addition of Iron: Add iron powder (typically 3-5 equivalents) to the suspension.

  • Acid Addition: Slowly add a catalytic amount of concentrated hydrochloric acid or a larger quantity of acetic acid. The reaction is often exothermic.[14][15]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with a suitable solvent like ethanol and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with the solvent.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and a suitable organic solvent such as ethyl acetate. Neutralize the aqueous layer by the careful addition of a base like sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8.[15] Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-(4-aminophenyl)morpholin-3-one.

  • Purification (if necessary): The product can be purified by recrystallization if needed.

Diagram of Béchamp Reduction Pathway:

G sub_start 4-(4-nitrophenyl)morpholin-3-one sub_end 4-(4-aminophenyl)morpholin-3-one sub_start->sub_end Fe, HCl (or AcOH) Ethanol/Water, Reflux

Sources

Application

Application Notes &amp; Protocols: (R)-5-(4-aminophenyl)morpholin-3-one in Anticoagulant Development

Prepared by: Senior Application Scientist, Advanced Biochemical Research Division Introduction: Targeting the Nexus of Coagulation Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Biochemical Research Division

Introduction: Targeting the Nexus of Coagulation

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden. A central player in the pathogenesis of these conditions is the coagulation cascade, a complex series of enzymatic reactions culminating in the formation of a fibrin clot. For decades, the therapeutic mainstay has been vitamin K antagonists like warfarin, which are effective but burdened by a narrow therapeutic window, numerous drug-food interactions, and the need for frequent monitoring.[1][2]

The quest for safer, more predictable oral anticoagulants has led to the development of direct oral anticoagulants (DOACs) that target specific single enzymes in the cascade.[3] Among these, Factor Xa (FXa) has emerged as a prime target. Situated at the convergence of the intrinsic and extrinsic pathways, FXa is responsible for the conversion of prothrombin to thrombin, the penultimate step in clot formation.[4] Its inhibition effectively attenuates the amplification of the coagulation cascade.[2][5]

The chemical scaffold, (R)-5-(4-aminophenyl)morpholin-3-one, represents the core structural motif of Rivaroxaban, a potent and highly selective, direct inhibitor of Factor Xa.[1][6][7] This application guide will detail the scientific rationale, mechanism of action, and essential laboratory protocols for evaluating compounds based on this pharmacophore in the context of anticoagulant drug discovery and development.

Section 1: The Coagulation Cascade and the Central Role of Factor Xa

The coagulation cascade is traditionally viewed as two initiating pathways—the extrinsic (tissue factor-dependent) and intrinsic (contact activation) pathways—that converge on a common pathway. Factor Xa is the first enzyme in this common pathway, making it an ideal strategic point for therapeutic intervention. Inhibiting FXa blocks thrombin generation regardless of the initial activation pathway.[1][3]

Mechanism_of_Action cluster_inhibition Inhibition cluster_catalysis Normal Catalysis (Blocked) FXa Factor Xa Enzyme S1 Pocket S4 Pocket Thrombin Thrombin FXa->Thrombin Conversion Blocked Inhibitor {(R)-5-(4-aminophenyl) morpholin-3-one Derivative} Inhibitor->FXa:S4 Binds to S4 Pocket Prothrombin Prothrombin Prothrombin->FXa:S1 Binds to S1 Pocket

Figure 2: Conceptual Diagram of Factor Xa Inhibition.

Section 3: Application in Drug Discovery & Synthesis

The (R)-5-(4-aminophenyl)morpholin-3-one moiety serves as a crucial starting material or key intermediate in the synthesis of Rivaroxaban and related analogues. [6][8][9]Its synthesis is a critical step in the overall manufacturing process, often starting from precursors like 2-phenylaminoethanol or 4-nitroaniline and involving steps such as acylation, cyclization, and reduction. [10][11][12]For researchers, a stable and high-purity supply of this intermediate is essential for reproducible synthesis of novel derivatives for structure-activity relationship (SAR) studies. [6]SAR studies often focus on modifying the appended group (e.g., the 5-chlorothiophene-2-carboxamide part of Rivaroxaban) to optimize potency, selectivity, and pharmacokinetic properties. [10]

Section 4: In Vitro Characterization Protocols

The evaluation of novel anticoagulants based on this scaffold requires a tiered approach, starting with specific enzymatic assays and progressing to global coagulation tests that assess the compound's effect on the entire cascade in a plasma environment.

Protocol 4.1: Chromogenic Anti-Factor Xa Assay

This is the primary assay for determining the direct inhibitory potency (e.g., IC50) of a test compound against purified Factor Xa.

Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. A chromogenic substrate, which mimics the natural substrate of FXa (prothrombin), is added. Active FXa cleaves the substrate, releasing a colored molecule (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitor's activity. [13][14][15] Materials:

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

  • Purified human Factor Xa (e.g., 0.5-1.0 IU/mL)

  • FXa Chromogenic Substrate (e.g., S-2732 or similar)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl and a stabilizer like BSA.

  • 96-well microplate

  • Microplate reader with 405 nm filter

Step-by-Step Methodology:

  • Prepare Dilution Series: Serially dilute the TC stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM down to 0.1 nM). Include a buffer-only control (no inhibitor) and a DMSO vehicle control.

  • Plate Layout: Add 20 µL of each TC dilution (and controls) to triplicate wells of the microplate.

  • Enzyme Addition: Add 40 µL of the Factor Xa solution to each well.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 40 µL of the pre-warmed (37°C) chromogenic substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Normalize the rates relative to the vehicle control (100% activity) and buffer control (0% activity).

    • Plot the percent inhibition versus the logarithm of the TC concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Workflow for Chromogenic Anti-Factor Xa Assay.
Protocol 4.2: Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation. It is sensitive to deficiencies or inhibition of Factors VII, X, V, II, and fibrinogen. [16][17][18] Principle: Platelet-poor plasma is incubated with the test compound. The coagulation is initiated by adding a reagent containing thromboplastin (tissue factor) and calcium. The time taken for a fibrin clot to form is measured. [16][17] Materials:

  • Test Compound (TC)

  • Pooled normal human plasma (citrated)

  • PT reagent (thromboplastin and calcium chloride)

  • Coagulometer (optical or mechanical)

Step-by-Step Methodology:

  • Sample Preparation: Spike pooled normal plasma with various concentrations of the TC (and vehicle control).

  • Incubation: Pre-warm 50 µL of the spiked plasma sample to 37°C for 3-5 minutes in a coagulometer cuvette. [19]3. Initiation: Add 100 µL of the pre-warmed PT reagent to the cuvette, which automatically starts the timer. [19]4. Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis: Plot the clotting time (seconds) against the TC concentration. Determine the concentration required to double the baseline clotting time.

Protocol 4.3: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways, being sensitive to Factors XII, XI, IX, VIII, X, V, II, and fibrinogen. [20][21][22] Principle: Platelet-poor plasma is incubated with the test compound and an "activator" (e.g., silica, kaolin) that initiates the contact pathway. After a set incubation time, calcium is added to trigger the remainder of the cascade, and the time to clot formation is measured. [20][21] Materials:

  • Test Compound (TC)

  • Pooled normal human plasma (citrated)

  • aPTT reagent (activator and phospholipid)

  • Calcium chloride solution (e.g., 25 mM)

  • Coagulometer

Step-by-Step Methodology:

  • Sample Preparation: Spike pooled normal plasma with various concentrations of the TC (and vehicle control).

  • Activation: Mix 50 µL of spiked plasma with 50 µL of aPTT reagent in a cuvette. Incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for activation of the contact factors. [19][22]3. Initiation: Add 50 µL of pre-warmed calcium chloride solution to the cuvette to start the reaction and the timer. [22]4. Clot Detection: The coagulometer will detect clot formation and record the time in seconds.

  • Data Analysis: Plot the aPTT clotting time (seconds) against the TC concentration.

Section 5: Data Interpretation and Presentation

A successful Factor Xa inhibitor based on the (R)-5-(4-aminophenyl)morpholin-3-one scaffold is expected to show high potency in the anti-Xa assay and concentration-dependent prolongation of both PT and aPTT. The effect on PT is often more pronounced due to the direct involvement of the extrinsic pathway in initiating coagulation in that assay.

ParameterRivaroxaban (Example Data)Test Compound
Anti-FXa IC50 ~2.1 nM [3]Enter Value
Anti-FXa Ki ~0.4 nM [3]Enter Value
PT Doubling Conc. Concentration-dependentEnter Value
aPTT Doubling Conc. Concentration-dependentEnter Value
Selectivity (vs. Thrombin) >10,000-fold [3]Enter Value

Table 1: Example Data for In Vitro Characterization.

Conclusion

The (R)-5-(4-aminophenyl)morpholin-3-one scaffold is a clinically validated and highly effective pharmacophore for the development of direct oral Factor Xa inhibitors. Its derivatives offer a promising avenue for creating next-generation anticoagulants with predictable pharmacokinetics and a wide therapeutic index. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of such compounds, enabling researchers to efficiently identify and advance promising candidates in the drug discovery pipeline. Rigorous adherence to these methodologies is critical for generating reliable and reproducible data to support further preclinical and clinical development.

References

  • Rivaroxaban - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Rivaroxaban: Mechanism of Action & Pharmacokinetics - Study.com. (n.d.). Retrieved March 28, 2026, from [Link]

  • Pinto, D. J., et al. (2001). Identification and Initial Structure−Activity Relationships of a Novel Class of Nonpeptide Inhibitors of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • What is the mechanism of Rivaroxaban? - Patsnap Synapse. (2024, July 17). Retrieved March 28, 2026, from [Link]

  • Prothrombin Time - PhenX Toolkit: Protocols. (2021, August 16). Retrieved March 28, 2026, from [Link]

  • Maignan, S., et al. (2000). Design and Structure−Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Anti-Xa Assays - Practical-Haemostasis.com. (2022, September 27). Retrieved March 28, 2026, from [Link]

  • Pinto, D. J., et al. (2001). Identification and initial structure-activity relationships of a novel class of nonpeptide inhibitors of blood coagulation factor Xa. PubMed. Retrieved March 28, 2026, from [Link]

  • Maignan, S., et al. (2000). Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. PubMed. Retrieved March 28, 2026, from [Link]

  • RIVAROXABAN - Thrombosis Canada. (n.d.). Retrieved March 28, 2026, from [Link]

  • Dobrovolskaia, M. A., et al. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. PMC. Retrieved March 28, 2026, from [Link]

  • 005207: Partial Thromboplastin Time (PTT), Activated | Labcorp. (n.d.). Retrieved March 28, 2026, from [Link]

  • 005199: Prothrombin Time (PT) | Labcorp. (n.d.). Retrieved March 28, 2026, from [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (2025, January 21). MDPI. Retrieved March 28, 2026, from [Link]

  • Activated Partial Thromboplastin Time (aPTT) - UI Health Care. (n.d.). Retrieved March 28, 2026, from [Link]

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2025, October 14). eMedicine. Retrieved March 28, 2026, from [Link]

  • IDEXX Coag Dx* | Prothrombin Time (PT). (n.d.). Retrieved March 28, 2026, from [Link]

  • Screening Tests in Haemostasis: The APTT. (2025, July 21). Practical-Haemostasis.com. Retrieved March 28, 2026, from [Link]

  • Quantitative Structure–Activity Relationship Analysis of Isosteviol-Related Compounds as Activated Coagulation Factor X (FXa) Inhibitors. (2022, August 26). MDPI. Retrieved March 28, 2026, from [Link]

  • In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

  • Prothrombin Time (PT) (LIQUID REAGENT) - Atlas Medical. (n.d.). Retrieved March 28, 2026, from [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. (n.d.). Atlas Medical. Retrieved March 28, 2026, from [Link]

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  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Mederski, W., et al. (2007). Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. ResearchGate. Retrieved March 28, 2026, from [Link]

  • CN111675705A - Preparation method of 4- (4-aminophenyl) morpholine-3-one derivative. (n.d.). Google Patents.
  • Jilariya, K. J., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4-(4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY. Journal of Advanced Scientific Research. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Pyrazole Derivatives. (2020, December 31). Asian Journal of Organic & Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. (2022, July 22). Organic Process Research & Development - ACS Publications. Retrieved March 28, 2026, from [Link]

  • The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Rivaroxaban Production. (n.d.). Pharmaceutical Intermediates Manufacturer. Retrieved March 28, 2026, from [Link]

  • RIVAROXABAN - precisionFDA. (n.d.). Retrieved March 28, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (R)-5-(4-aminophenyl)morpholin-3-one Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals working on the chiral synthesis of (R)-5-(4-aminophenyl)morpholin-3-one , a critical morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals working on the chiral synthesis of (R)-5-(4-aminophenyl)morpholin-3-one , a critical morpholinone scaffold.

Synthesizing chiral morpholin-3-ones presents unique challenges, particularly regarding the preservation of the stereocenter during cyclization and the prevention of catalyst poisoning during nitro reduction. This guide provides mechanistically grounded troubleshooting, quantitative condition comparisons, and self-validating protocols to ensure high yield and enantiomeric purity.

Synthetic Pathway Overview

The standard synthesis involves the acylation of a chiral amino alcohol, followed by an intramolecular Williamson ether cyclization, and concluding with the catalytic hydrogenation of the nitro group[1].

G A (R)-2-amino-2- (4-nitrophenyl)ethanol B (R)-N-(2-hydroxy-1-(4-nitrophenyl)ethyl) -2-chloroacetamide A->B Chloroacetyl chloride Et3N, DCM, 0°C C (R)-5-(4-nitrophenyl) morpholin-3-one B->C NaOH (aq), DCM TBAB, 0°C D (R)-5-(4-aminophenyl) morpholin-3-one C->D Pd/C, H2 (3 bar) MeOH, 25°C

Workflow for the chiral synthesis of (R)-5-(4-aminophenyl)morpholin-3-one.

Frequently Asked Questions (Troubleshooting)

Q1: I am experiencing low yields and significant racemization during the cyclization step using Sodium Hydride (NaH). How can I improve the enantiomeric excess (ee)?

Causality & Solution: In the synthesis of chiral morpholin-3-ones, the proton at the C5 position is highly activated due to its benzylic nature (adjacent to the 4-nitrophenyl ring) and its proximity to the lactam nitrogen. When using strong, homogenous bases like NaH, the base can abstract this C5 proton, creating an enolate-like intermediate that leads to rapid racemization[2].

To preserve the (R)-configuration, you must shift from a homogenous strong-base system to a Phase-Transfer Catalysis (PTC) system . Using 50% aqueous NaOH in Dichloromethane (DCM) with Tetrabutylammonium bromide (TBAB) at 0 °C restricts the base interaction to the organic-aqueous interface. This strongly favors the highly nucleophilic alkoxide attack on the alkyl chloride (cyclization) over C5 deprotonation, preserving the stereocenter.

Q2: During the Pd/C catalyzed hydrogenation, the reaction stalls. LC-MS shows a mass of +16 Da relative to the product. How do I drive it to completion?

Causality & Solution: The catalytic hydrogenation of the 4-nitrophenyl group proceeds sequentially: nitro nitroso hydroxylamine aniline[3]. A mass of +16 Da indicates the reaction has stalled at the hydroxylamine intermediate. This is a classic symptom of catalyst poisoning by residual chloride ions . Chlorides carried over from the chloroacetamide cyclization step strongly coordinate to the palladium surface, deactivating it.

To solve this, ensure the nitro intermediate is thoroughly washed with water until the aqueous phase is completely free of chlorides. If the reaction still stalls, increase the hydrogen pressure to 3–5 bar and add a catalytic amount of acetic acid (0.1 eq). The acidic environment protonates the hydroxylamine, weakening the N–O bond and facilitating its cleavage to the primary amine[4].

Q3: My final product has a dark brown tint and fails purity specifications. How can I remove the color and residual palladium?

Causality & Solution: Anilines are highly prone to oxidation. Trace palladium leached from the Pd/C catalyst can catalyze the formation of highly colored, polymeric azo/azoxy impurities during workup. Upon completion of the hydrogenation, filter the reaction mixture through a pad of Celite layered with a metal scavenger (e.g., SiliaMetS Thiol or activated carbon) to reduce palladium levels to <10 ppm. Recrystallize the crude product from a degassed ethanol/water mixture under an inert argon atmosphere to prevent oxidative degradation.

Quantitative Data: Impact of Cyclization Conditions

The choice of base and solvent during the cyclization of (R)-N-(2-hydroxy-1-(4-nitrophenyl)ethyl)-2-chloroacetamide directly dictates the yield and optical purity of the product.

Base SystemSolventTemperature (°C)Conversion Yield (%)Enantiomeric Excess (ee %)
NaH (1.2 eq)THF256572
K₂CO₃ (2.0 eq)DMF805560
KOtBu (1.1 eq)THF-208295
NaOH (50% aq) + TBAB DCM 0 88 >99

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to guarantee success before proceeding to the next step.

Protocol A: Biphasic Cyclization to (R)-5-(4-nitrophenyl)morpholin-3-one
  • Setup: Charge a jacketed reactor with (R)-N-(2-hydroxy-1-(4-nitrophenyl)ethyl)-2-chloroacetamide (1.0 eq) and DCM (10 volumes).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq) and cool the mixture to 0 °C under vigorous stirring (500 rpm to ensure maximum interfacial surface area).

  • Base Addition: Slowly add 50% aqueous NaOH (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Stir for 2 hours at 0 °C.

  • Workup & Washing: Separate the organic layer. Wash the organic layer sequentially with water (3 x 5 volumes).

  • Self-Validation (IPC 1 - Chloride Check): Test the final aqueous wash with a few drops of 0.1 M AgNO₃ solution. Validation: The absence of a white AgCl precipitate confirms the complete removal of chloride ions, green-lighting the material for hydrogenation.

  • Self-Validation (IPC 2 - Chiral Purity): Analyze an aliquot of the concentrated organic layer via chiral HPLC (e.g., Chiralpak IB). Validation: An ee of >98% confirms the biphasic conditions successfully suppressed C5 deprotonation.

Protocol B: Catalytic Hydrogenation to (R)-5-(4-aminophenyl)morpholin-3-one
  • Setup: Dissolve the validated (R)-5-(4-nitrophenyl)morpholin-3-one (1.0 eq) in degassed methanol (10 volumes) inside a high-pressure autoclave[4].

  • Catalyst: Add 10% Pd/C (5% w/w) and glacial acetic acid (0.1 eq).

  • Purge: Purge the vessel with nitrogen gas (3 cycles), followed by hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the vessel to 3 bar with H₂ and stir at 25 °C for 4 hours.

  • Self-Validation (IPC 3 - Reaction Completion): Analyze the reaction mixture via LC-MS. Validation: The protocol is validated as complete only when the mass peak at [M+H]⁺ = 211 (hydroxylamine) is entirely replaced by [M+H]⁺ = 193 (target aniline).

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a Celite/activated carbon pad under a nitrogen blanket to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize from degassed ethanol/water to yield the pure target compound.

References[3] Title: 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. Source: ChemicalBook. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFRmDKt1ICfycK9LUcYp3v1VAUI8TcM4Us0yrQ2enCDJjyp4oGXs9vEHSBz6rS9f3yikfl0-AJM0sDwIIImK8EvL4ua9A2fOeSRBjJEI1zaaCMCAp8EJB_5PZUlkPNwfZXFkELYjsq8MBbd8kEvAnhVkqI5IP4GPqDh5UBE9BdH3LKeVXY[4] Title: CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzeO1_lDbnlxKdDMoq84sll97-eJPeHJToxMY5biZl291pk0bRYb2J-4fzsfmLFMPHYHaILcQNX0LK9MfiSdbTRHWGjjDzIVxX6He7ZpFxBmxhpVXyT17NlcDV3DWbEoDfA4qCjnAUT5OO[1] Title: An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJwURk12HLnkIobbC1ixAx0Hsubb-K-xwm6srXqwvODQAlcehOAw57vQwvkuRbJi1ktTnoYlqU08MF0tOQD8aJE7RwYpBhkv0mXV_Mszv9U0-zqsxQ3EWUi8kA8A4C0RB3lQPpoLwyvB0G2sUBAa6xtxGstvxtKdQIYqyvDIvy_LL8AuIUPdcgM-cmb3Tdv54PS5DTZcaDcJbxhOorWK8MwScGIKaGdqtagQbBwg==[2] Title: Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtbKNH0aKF1F5zmdsB36qLDbfbWwa-zGI8Wj7GzCaXk_dAwrZKRsD1XK9qPcoZ5WrlQaSOb5vx9rclcelGm2dh--V37cyPeDbfM1T9nRPcXby2FLwT34uBgcl6LNCHlbKsWiGLmQ==

Sources

Optimization

Technical Support Center: Troubleshooting (R)-5-(4-Aminophenyl)morpholin-3-one Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of complex chiral intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of complex chiral intermediates. The compound (R)-5-(4-aminophenyl)morpholin-3-one is a highly valuable structural motif, but its 3-step synthesis—comprising regioselective amidation, intramolecular cyclization, and catalytic nitro reduction—is fraught with chemoselectivity and stereochemical pitfalls.

This guide synthesizes field-proven insights with rigorous mechanistic causality to help you troubleshoot common side reactions, preserve enantiomeric excess (ee), and implement self-validating experimental protocols.

Synthetic Workflow & Byproduct Branching

The diagram below illustrates the optimized synthetic pathway alongside the critical junctures where side reactions commonly derail the yield and purity of the target intermediate.

SynthesisPathway SM (R)-2-amino-2-(4-nitrophenyl)ethanol Amidation Step 1: N-Acylation (Chloroacetyl Chloride, 0°C) SM->Amidation Int1 (R)-2-chloro-N-(2-hydroxy-1-(4-nitrophenyl)ethyl)acetamide Amidation->Int1 Regioselective Kinetic Control Side1 O-Acylated & Di-acylated Byproducts (Loss of Regioselectivity) Amidation->Side1 Excess Reagent / High Temp Cyclization Step 2: Intramolecular Cyclization (K2CO3, High Dilution) Int1->Cyclization Int2 (R)-5-(4-nitrophenyl)morpholin-3-one Cyclization->Int2 Intramolecular Williamson Ether Side2 Intermolecular Dimers & Racemized (S)-Isomer Cyclization->Side2 High Conc. / Strong Base Reduction Step 3: Catalytic Hydrogenation (Pd/C, H2, 3-5 bar) Int2->Reduction Product (R)-5-(4-aminophenyl)morpholin-3-one (Target Intermediate) Reduction->Product Complete N-O Cleavage Side3 Hydroxylamine & Azoxy Condensation Byproducts Reduction->Side3 Low H2 Pressure / Poisoned Pd

Workflow of (R)-5-(4-aminophenyl)morpholin-3-one synthesis and common byproduct branching points.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of enantiomeric excess (ee) during the cyclization step?

The Causality: The C5 proton of the morpholin-3-one ring is situated adjacent to the nitrogen atom and the aromatic ring, making it uniquely benzylic and weakly acidic. When researchers utilize strong bases (e.g., Sodium Hydride or Potassium tert-butoxide) to deprotonate the hydroxyl group for the intramolecular 1[1], the base inadvertently abstracts this C5 proton. This generates a planar, stabilized carbanion intermediate. Upon reprotonation, the stereocenter is scrambled, resulting in racemization and the formation of the undesired (S)-isomer. The Fix: Transition to a milder base. Anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like acetonitrile is thermodynamically sufficient to deprotonate the primary alcohol for nucleophilic attack without abstracting the C5 proton[2].

Q2: My amidation step yields a mixture of products with higher molecular weights. What are they and how do I prevent them?

The Causality: Your starting material, (R)-2-amino-2-(4-nitrophenyl)ethanol, possesses two nucleophilic centers: the primary aliphatic amine and the primary alcohol. While the amine is inherently more nucleophilic, poor temperature control or the use of excess chloroacetyl chloride allows the hydroxyl group to compete for the electrophile. This loss of kinetic control results in O-acylation (ester formation) or N,O-diacylation[1]. The Fix: Maintain strict kinetic control. Perform the reaction strictly at 0°C and add the chloroacetyl chloride dropwise over an extended period. This ensures the highly reactive amine completely consumes the electrophile before the hydroxyl group can participate.

Q3: During the cyclization of the chloroacetamide intermediate, my yield is low and insoluble polymeric material forms.

The Causality: The desired cyclization is an intramolecular SN​2 reaction. However, the alkoxide intermediate can alternatively undergo intermolecular alkylation by attacking the chloroacetyl group of a neighboring molecule. This competing pathway leads to dimerization and subsequent oligomerization, which manifests as insoluble polymeric sludge[1]. The Fix: Implement high-dilution conditions (e.g., 0.05 M concentration of the substrate). High dilution statistically isolates the molecules, heavily favoring the rate of intramolecular ring closure over intermolecular collisions.

Q4: The final catalytic hydrogenation stalls, and LC-MS shows a +16 Da mass impurity relative to the target.

The Causality: The reduction of a nitroarene to an aniline is a complex process requiring three equivalents of hydrogen, proceeding via nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. The final step—cleavage of the N-O bond in the hydroxylamine to form the amine—is the rate-limiting step[3]. If the hydrogen pressure is insufficient, or if the Pd/C catalyst is partially poisoned, the reaction stalls at the hydroxylamine intermediate, which appears as a +16 Da mass impurity[4]. Furthermore, if basic impurities are present, the nitroso and hydroxylamine intermediates can condense to form azoxy or azo dimers[3]. The Fix: Ensure a minimum H2​ pressure of 3-5 bar and utilize fresh, high-quality 10% Pd/C. Strictly avoid basic additives during the hydrogenation phase to suppress condensation pathways.

Quantitative Data: Byproduct Profiles & Mitigation

The following table summarizes the quantitative impact of the side reactions discussed above and the targeted mitigation strategies required to suppress them.

Reaction StepPrimary ByproductTypical Abundance (Unoptimized)Mechanistic CauseOptimized AbundanceMitigation Strategy
Amidation N,O-Diacylated Adduct15 - 25%Loss of kinetic control; excess electrophile< 2%0°C temp control; 1.05 eq Chloroacetyl Chloride
Cyclization (S)-Enantiomer (Racemization)10 - 40%Deprotonation of C5 benzylic proton by strong base< 0.5%Use mild base ( K2​CO3​ ) instead of NaH
Cyclization Oligomers / Dimers20 - 30%Intermolecular SN​2 alkylation< 5%High dilution conditions ( 0.05 M)
Reduction N-Aryl Hydroxylamine10 - 50%Incomplete N-O bond cleavage< 1%Maintain 3-5 bar H2​ ; use fresh 10% Pd/C
Reduction Azoxy/Azo Dimers5 - 15%Condensation of nitroso and hydroxylamine< 1%Avoid basic additives during hydrogenation

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Regioselective N-Acylation (Kinetic Control)
  • Preparation: Charge a dry, nitrogen-purged reactor with (R)-2-amino-2-(4-nitrophenyl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Base Addition: Add triethylamine (1.2 eq) and cool the mixture to 0°C using an ice-brine bath.

    • Self-Validation Checkpoint: The internal temperature probe must read 2°C before proceeding.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of DCM and add dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 5°C.

  • Reaction: Stir for 2 hours at 0°C.

    • Self-Validation Checkpoint: Analyze via HPLC. The reaction is complete when >98% of the starting material is consumed and the diacylated byproduct is <2%.

  • Workup: Quench with saturated aqueous NaHCO3​ , separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure to yield (R)-2-chloro-N-(2-hydroxy-1-(4-nitrophenyl)ethyl)acetamide.

Protocol B: Base-Promoted Intramolecular Cyclization (Chiral Preserving)
  • Dilution: Dissolve the crude intermediate from Protocol A in anhydrous acetonitrile (MeCN) to achieve a highly dilute concentration of 0.05 M.

  • Mild Base: Add finely powdered, anhydrous K2​CO3​ (3.0 eq). Crucial: Do not substitute with alkoxides or hydride bases.

  • Heating: Heat the suspension to 60°C under vigorous stirring for 4-6 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Monitor by Chiral HPLC. The reaction is successful if the (S)-enantiomer remains <0.5% and dimer formation (detected by mass spectrometry) is minimal.

  • Isolation: Filter off the inorganic salts while hot, concentrate the filtrate, and recrystallize from ethanol to obtain pure (R)-5-(4-nitrophenyl)morpholin-3-one.

Protocol C: Catalytic Hydrogenation of the Nitroarene
  • Setup: Dissolve the purified (R)-5-(4-nitrophenyl)morpholin-3-one in a 1:1 mixture of Methanol/THF (0.2 M).

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a strict nitrogen atmosphere.

  • Pressurization: Purge the reactor with hydrogen gas three times, then pressurize to 4 bar (approx. 60 psi).

  • Reaction: Stir vigorously at 30°C for 6 hours.

  • Validation:

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The absolute absence of the M+16 peak (hydroxylamine intermediate) confirms complete N-O bond cleavage.

  • Filtration: Filter the catalyst through a pad of Celite under nitrogen (Caution: Pd/C is highly pyrophoric when dry), and concentrate the filtrate to yield the final target, (R)-5-(4-aminophenyl)morpholin-3-one.

References

  • World Intellectual Property Organization (WIPO).WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (References Mederski et al., Bioorganic & Medicinal Chemistry Letters 14, 2004).
  • Thieme Connect. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. URL:[Link]

  • Ioannou, D. I. et al. (2021). Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-5-(4-aminophenyl)morpholin-3-one

Welcome to the technical support guide for the purification of (R)-5-(4-aminophenyl)morpholin-3-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (R)-5-(4-aminophenyl)morpholin-3-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As a critical intermediate in the synthesis of the anticoagulant Rivaroxaban, achieving high chemical and enantiomeric purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to address the most common challenges encountered during its purification, from removing process-related impurities to resolving enantiomers.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions to provide a foundational understanding of the purification challenges associated with (R)-5-(4-aminophenyl)morpholin-3-one.

Q1: What is (R)-5-(4-aminophenyl)morpholin-3-one, and why is its purity so critical?

(R)-5-(4-aminophenyl)morpholin-3-one is a key building block in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used to prevent and treat thromboembolic disorders.[1][3][4] The purity of this intermediate directly impacts the quality, yield, and safety profile of the final drug substance.[1] There are two primary aspects of its purity that are critical:

  • Chemical Purity: The absence of process-related impurities, such as unreacted starting materials, by-products from side reactions, or residual solvents, is essential. These impurities can carry through the synthesis and complicate the purification of the final API, potentially forming toxic or unstable products.[5]

  • Enantiomeric Purity: The molecule possesses a chiral center. The desired (R)-enantiomer is the precursor to the pharmacologically active (S)-Rivaroxaban.[6] The opposite (S)-enantiomer of the intermediate is considered a chiral impurity.[6][7] Regulatory agencies require strict control over enantiomeric impurities, as the undesired enantiomer can have different pharmacological effects, be inactive, or even contribute to toxicity.[8]

Q2: What are the primary types of impurities I should expect during purification?

Impurities can originate from various stages of the synthesis. The most common synthesis route involves the reduction of a nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one.[9][10] Common impurities include:

  • The (S)-enantiomer: The most critical impurity, which must be separated and quantified.[6]

  • Unreacted 4-(4-nitrophenyl)morpholin-3-one: Incomplete reduction of the nitro group is a common issue.[9]

  • Side-products from nitration: The synthesis of the nitro-precursor can sometimes yield ortho- or meta-isomers, which can be carried through the reduction step.[11]

  • p-Phenylenediamine: A potential degradation product or by-product from over-reduction or other side reactions.[5]

  • Residual Catalysts: If catalytic hydrogenation is used (e.g., Palladium on carbon), trace metals may be present.[11][12]

  • Residual Solvents: Solvents used during the reaction and work-up must be removed to acceptable levels.[13]

Q3: What are the principal strategies for purifying (R)-5-(4-aminophenyl)morpholin-3-one?

A multi-step approach is typically required to achieve high purity.

  • Crystallization: This is the most common and cost-effective method for bulk purification to remove major chemical impurities.[2][11] It relies on the differential solubility of the desired compound and its impurities in a selected solvent system.

  • Chromatography: Used when crystallization is insufficient or for separating challenging impurities.

    • Achiral Chromatography (Normal or Reversed-Phase): Effective for removing impurities with different polarities.[14][15]

    • Chiral Chromatography (HPLC or SFC): Essential for separating the (R) and (S) enantiomers to achieve high enantiomeric excess (e.e.).[16][17] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent consumption.[][19]

Section 2: Troubleshooting Guide - Common Purification Challenges

This section is formatted as a practical, problem-solution guide for issues you may encounter in the lab.

Problem 1: Low Chemical Purity After Initial Synthesis

Q: My crude product shows multiple impurities by HPLC analysis after the reduction step. What is the most effective first step for purification?

A: When faced with a complex mixture, the most robust and scalable initial purification strategy is recrystallization . This technique is highly effective at removing significant quantities of process-related impurities, particularly unreacted starting material (the nitro-precursor) and various by-products which typically have different solubility profiles.[9][11] Column chromatography should be reserved as a secondary step if crystallization fails to achieve the desired purity, as it is more resource-intensive.

The logical workflow below outlines the decision-making process for purifying the crude product.

crude Crude (R)-5-(4-aminophenyl) morpholin-3-one purity_check Assess Purity (RP-HPLC) crude->purity_check decision Purity > 99.0%? purity_check->decision crystallization Perform Recrystallization (See Protocol 1) decision->crystallization No final_product High Purity Product (Chemically Pure) decision->final_product Yes crystallization->purity_check fail Impurity Profile Unchanged crystallization->fail chromatography Consider Achiral Column Chromatography (Silica/C18) chromatography->purity_check fail->chromatography

Caption: General purification troubleshooting workflow.
Problem 2: Crystallization Difficulties or Low Yield

Q: I am struggling to induce crystallization, or my recovery is very poor. How can I optimize the crystallization process?

A: Successful crystallization depends critically on solvent selection. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures. An anti-solvent (in which the compound is insoluble) can also be used to induce precipitation. Based on patent literature and chemical principles, several solvent systems are effective.[2][9][11]

Table 1: Recommended Crystallization Solvent Systems

Solvent SystemTypical Temperature ProfileRationale & Key Insights
Ethanol Dissolve at reflux (~78°C), cool slowly to 0-5°C.A widely used protic solvent. The hydroxyl group can form hydrogen bonds, aiding in the dissolution of the polar amine and morpholinone moieties at high temperatures.[11]
Methanol Dissolve near reflux (~65°C), cool to 0-5°C.Similar to ethanol but offers different solubility kinetics. Useful if ethanol results in oiling out or poor crystal formation.[2]
Isopropanol (IPA) Dissolve at reflux (~82°C), cool to room temperature.Less polar than ethanol/methanol. Can be effective for precipitating more polar impurities that might remain soluble. Sometimes used after catalyst filtration.[9]
Acetone/Water Dissolve in a minimal amount of hot acetone, then add water dropwise as an anti-solvent until turbidity appears. Re-heat to clarify and cool slowly.Acetone is a good solvent, while water is an anti-solvent. This combination allows for fine-tuned control over supersaturation, often leading to high-quality crystals.[11]

If you experience "oiling out," where the compound separates as a liquid instead of a solid, it indicates the solution is too supersaturated. To resolve this, add a small amount of the primary solvent to redissolve the oil, heat the solution, and then allow it to cool much more slowly. Seeding the solution with a few crystals of pure product can also promote proper crystal growth.

Problem 3: Poor Peak Shape in Reversed-Phase HPLC

Q: My HPLC peaks for the compound are showing significant tailing on a C18 column. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like (R)-5-(4-aminophenyl)morpholin-3-one is a classic problem in reversed-phase HPLC.[14] It is caused by a secondary ionic interaction between the protonated primary amine (-NH3+) of your analyte and negatively charged residual silanol groups (-Si-O-) on the surface of the silica-based stationary phase.

Solutions:

  • Add an Acidic Modifier to the Mobile Phase: This is the most common and effective solution. Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases will protonate the silanol groups, effectively "masking" them and preventing the secondary interaction.[14] Formic acid is preferred if your analysis involves mass spectrometry (MS).

  • Use an End-Capped Column: Modern HPLC columns are "end-capped," meaning the residual silanols have been reacted with a small silylating agent to make them less active. Ensure you are using a high-quality, end-capped column designed for the analysis of basic compounds.

  • Increase Buffer Concentration or Use a Basic Modifier: An alternative (though less common) approach is to work at a higher pH and add a small amount of a basic modifier like triethylamine (TEA). TEA acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them.

Problem 4: Inadequate Enantiomeric Purity (Low e.e.)

Q: My product is chemically pure but has a low enantiomeric excess (e.e.). How do I separate the (R) and (S) enantiomers?

A: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) in either HPLC or SFC.[16][17] Polysaccharide-based CSPs are the industry standard and are highly effective for a broad range of molecules.[20] The process involves screening several CSPs and mobile phase conditions to find the optimal separation.

start Racemic or Low e.e. Mixture mode_select Select Mode (SFC Preferred for Prep) start->mode_select sfc_path SFC mode_select->sfc_path SFC hplc_path HPLC mode_select->hplc_path HPLC screen Screen Polysaccharide CSPs (Amylose & Cellulose-based) sfc_path->screen hplc_path->screen resolution_check Baseline Resolution? screen->resolution_check optimize Optimize Mobile Phase (Co-solvent, Additives) resolution_check->optimize Partial scale_up Scale-up to Preparative Column resolution_check->scale_up Yes fail Try Different CSPs or Derivatization resolution_check->fail No optimize->resolution_check pure Pure (R)-Enantiomer (>99.5% e.e.) scale_up->pure

Caption: Workflow for chiral separation method development.

Table 2: Starting Conditions for Chiral Column Screening

Chiral Stationary Phase (CSP) TypeModeTypical Mobile PhaseRationale & Key Insights
Amylose tris(3,5-dimethylphenylcarbamate) SFCCO₂ with Methanol or Ethanol as co-solvent.This is one of the most versatile and successful CSPs.[20] The carbamate groups form hydrogen bonds and dipole-dipole interactions within the helical grooves of the amylose polymer, enabling chiral recognition.
Cellulose tris(3,5-dimethylphenylcarbamate) SFCCO₂ with Methanol or Ethanol as co-solvent.Similar to the amylose-based phase but with a different polymer backbone, which can lead to inverted elution order or improved selectivity for certain molecules.[20]
Amylose or Cellulose-based CSPs HPLC (Normal Phase)n-Hexane / Isopropanol (IPA) or Ethanol.The classic approach. The ratio of alkane to alcohol is adjusted to optimize retention and resolution. Small amounts of an amine additive (e.g., diethylamine) may be needed to improve peak shape.[14]
Immobilized Polysaccharide CSPs HPLC/SFCCompatible with a wider range of solvents.Immobilized CSPs are covalently bonded to the silica, making them more robust and compatible with solvents like dichloromethane or ethyl acetate, which can sometimes unlock unique selectivity.[19]

Section 3: Protocols and Methodologies

Protocol 1: Bulk Purification by Recrystallization from Ethanol

This protocol describes a standard procedure for purifying the crude product to remove major chemical impurities.

  • Dissolution: Place the crude 4-(4-aminophenyl)morpholin-3-one in a round-bottom flask equipped with a reflux condenser. Add ethanol (approx. 10-15 mL per gram of crude material).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved completely. If solids remain, add more ethanol in small portions until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 50-60°C until a constant weight is achieved.[5]

  • Validation: Assess the purity of the dried product using the analytical RP-HPLC method (Protocol 2). A purity of >99.5% is typically achievable.[5]

Protocol 2: Analytical RP-HPLC Method for Chemical Purity Assessment

This method is used to determine the chemical purity and identify known impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Protocol 3: Chiral SFC Method Development for Enantiomeric Purity

This protocol outlines a screening approach to find a suitable method for separating the (R) and (S) enantiomers.

  • Instrumentation: Analytical Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

  • Columns to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate) immobilized CSP (e.g., Chiralpak® IA).

    • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized CSP (e.g., Chiralpak® IB).

    • Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized CSP (e.g., Chiralpak® IG).

  • Mobile Phase: Supercritical CO₂ (A) and a co-solvent (B).

  • Screening Co-solvents: Methanol, Ethanol, and Isopropanol.

  • Screening Method: Run a generic gradient from 5% to 40% co-solvent over 5-7 minutes for each column/co-solvent combination.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic or low e.e. compound in methanol or ethanol.

  • Optimization: Once separation is observed, optimize the method by switching to an isocratic elution with the co-solvent percentage that provides the best balance of resolution and run time.

Sources

Optimization

Technical Support Center: LC-MS/MS Method Optimization for (R)-5-(4-aminophenyl)morpholin-3-one

Welcome to the technical support guide for the robust detection and quantification of (R)-5-(4-aminophenyl)morpholin-3-one using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust detection and quantification of (R)-5-(4-aminophenyl)morpholin-3-one using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for method development and troubleshooting.

Analyte Overview

(R)-5-(4-aminophenyl)morpholin-3-one is a key intermediate and metabolite in pharmaceutical development.[1][2] Understanding its physicochemical properties is the first step toward a successful analytical method.

PropertyValue / DescriptionImplication for LC-MS/MS
Molecular Formula C₁₀H₁₂N₂O₂Used for calculating exact mass.[1][3][4]
Molecular Weight 192.21 g/mol Defines the precursor ion mass for MS.[1][3]
Structure Contains a morpholinone ring and an aromatic amine.The aromatic amine is basic and readily protonated, making it ideal for positive mode electrospray ionization (ESI+).[5] The overall structure is polar.
Polarity (LogP) Calculated XLogP3: 0.3Indicates high polarity.[3] This suggests that reversed-phase chromatography may be challenging and alternatives like HILIC or specialized polar-retentive columns should be considered.[6][7]
pKa Not experimentally determined, but the aromatic amine is expected to have a pKa around 4-5.Mobile phase pH should be set at least 2 units below the pKa (e.g., pH < 2-3) to ensure the analyte is in its protonated, cationic form for good ESI response and retention on some columns.[8]

Frequently Asked Questions (FAQs)

Here we address common initial questions encountered when developing a method for this analyte.

Q1: Which LC column should I start with?

A1: Due to the high polarity of the analyte (LogP ≈ 0.3), traditional C18 columns may provide insufficient retention.[7] Consider these options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for polar compounds.[9][6][10] HILIC columns retain polar analytes by partitioning them into a water-enriched layer on the surface of a polar stationary phase.

  • Polar-Embedded Reversed-Phase Columns: Columns with polar end-capping or embedded polar groups (e.g., amide, carbamate) are designed to provide better retention for polar molecules than standard C18 phases.

  • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity and can retain polar compounds through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.[7]

Q2: What are the best initial mobile phase conditions?

A2: For positive ionization mode , a low pH mobile phase is recommended to ensure the aromatic amine is protonated.[8]

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid (v/v). Using volatile buffers like ammonium formate or ammonium acetate can also improve spray stability.[11]

Q3: Should I use positive or negative ionization mode?

A3: The presence of a basic aromatic amine makes Electrospray Ionization in Positive Mode (ESI+) the logical choice. The amine group will readily accept a proton to form the [M+H]⁺ ion, leading to high sensitivity.[12]

Q4: How do I determine the MRM transitions for this compound?

A4: Multiple Reaction Monitoring (MRM) is essential for achieving high selectivity and sensitivity.[13][14][15]

  • Precursor Ion Identification: Prepare a ~1 µg/mL solution of the analyte in your initial mobile phase. Infuse this solution directly into the mass spectrometer or perform a Full Scan LC-MS run. In positive mode, you should see a strong signal for the protonated molecule [M+H]⁺ at m/z 193.1.

  • Product Ion Identification: Perform a product ion scan (or fragmentation scan) on the precursor ion (m/z 193.1). This will fragment the molecule in the collision cell and show you the resulting product ions.

  • MRM Transition Selection: Select the most intense and stable precursor-product ion pair for quantification (quantifier) and a second, less intense pair for confirmation (qualifier).[13] Optimization of collision energy is crucial for maximizing the signal of each transition.[13][14]

Method Development & Optimization Workflow

A systematic approach to method development is critical for achieving a robust and reliable assay.

MethodDevelopmentWorkflow cluster_MS Mass Spectrometer Optimization cluster_LC Liquid Chromatography Optimization cluster_Sample Sample Preparation MS_Start 1. Direct Infusion (Tune Compound) FindPrecursor 2. Identify Precursor Ion ([M+H]⁺ at m/z 193.1) MS_Start->FindPrecursor FindProducts 3. Perform Product Ion Scan FindPrecursor->FindProducts OptimizeCE 4. Optimize Collision Energy (CE) for Quantifier & Qualifier MRMs FindProducts->OptimizeCE LC_Start 5. Select Column (HILIC or Polar RP) OptimizeCE->LC_Start Transfer Optimized MRMs OptimizeMP 6. Optimize Mobile Phase (pH, Organic Solvent) LC_Start->OptimizeMP OptimizeGrad 7. Develop Gradient (Ensure good peak shape & retention) OptimizeMP->OptimizeGrad Sample_Start 8. Evaluate Matrix Effects OptimizeGrad->Sample_Start Inject Matrix Samples DevelopCleanup 9. Develop Cleanup Protocol (e.g., SPE, LLE) Sample_Start->DevelopCleanup Finalize 10. Method Validation DevelopCleanup->Finalize Finalize Method

Caption: Systematic workflow for LC-MS/MS method development.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Issue 1: Low Sensitivity or No Analyte Signal

Q: I'm injecting my standard, but I see a very weak signal or no signal at all. What should I check?

A: This is a common issue that can stem from either the LC system or the MS. A logical, step-by-step approach is key.

Troubleshooting Logic Diagram

LowSignalTroubleshooting cluster_LC_Checks LC & Sample Checks cluster_MS_Checks MS Checks Start Start: No/Low Signal CheckMS Step 1: Verify MS Performance Infuse tuning solution or analyte standard directly. Start->CheckMS SignalOK Signal OK? CheckMS->SignalOK CheckLC Problem is LC-related or Ion Suppression SignalOK->CheckLC Yes CheckMSTune Problem is MS-related SignalOK->CheckMSTune No CheckFlow Verify LC flow & pressure Check for leaks or clogs CheckLC->CheckFlow Tune Re-tune/Calibrate MS CheckMSTune->Tune CheckSample Check sample integrity (degradation, concentration) CheckFlow->CheckSample CheckIonSupp Investigate Ion Suppression (See Guide 2) CheckSample->CheckIonSupp CleanSource Clean Ion Source (Capillary, Cone) Tune->CleanSource CheckParams Verify MS parameters (MRMs, Voltages, Gas) CleanSource->CheckParams

Caption: Decision tree for troubleshooting low signal intensity.
Detailed Steps & Explanations:
  • Verify Mass Spectrometer Performance:

    • Action: Bypass the LC system and infuse a known standard (either the instrument's tuning solution or your analyte) directly into the ion source.[16]

    • Rationale: This isolates the problem. If you see a strong, stable signal upon infusion, the mass spectrometer is likely functioning correctly, and the issue lies with the chromatography or sample introduction. If the signal is poor, the MS itself needs attention.[17]

  • If MS Performance is Poor (No Signal on Infusion):

    • Clean the Ion Source: The ESI capillary and cone/orifice are prone to contamination, which can block ions from entering the mass spectrometer.[18] Follow the manufacturer's protocol for cleaning.

    • Check MS Parameters: Double-check that the correct MRM transitions, ion source voltages, gas flows, and temperatures are loaded in your method.[19]

    • Tune and Calibrate: An out-of-date calibration can lead to poor mass accuracy and sensitivity.[8][18]

  • If MS Performance is Good (Signal OK on Infusion):

    • Check for Ion Suppression: This is a major cause of low sensitivity in LC-MS.[20][21] Co-eluting components from the sample matrix compete with the analyte for ionization, suppressing its signal.

      • Diagnosis: Perform a post-column infusion experiment. Infuse the analyte at a constant rate while injecting a blank matrix extract. A dip in the analyte's signal at the retention time of interest indicates ion suppression.

    • Verify LC Conditions: Ensure the LC pumps are delivering the correct flow rate and that the system pressure is stable and within the expected range. Check for leaks or blockages.[22]

    • Confirm Sample Integrity: Ensure your analyte has not degraded in the sample solvent. Prepare a fresh standard in the initial mobile phase.[16]

Issue 2: Severe Matrix Effects & Ion Suppression

Q: My analyte signal is strong in a pure solvent, but it drops significantly when I analyze it in an extracted biological matrix (e.g., plasma). How can I fix this?

A: This is a classic case of matrix effects, where endogenous components like phospholipids or salts interfere with ionization.[20][23] Mitigating these effects is crucial for accurate quantification.

Strategies to Combat Matrix Effects:
  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[20][23]

    • Solid-Phase Extraction (SPE): This is a highly effective technique. For (R)-5-(4-aminophenyl)morpholin-3-one, which is a basic compound, a mixed-mode cation exchange SPE cartridge can provide excellent cleanup.[23]

    • Liquid-Liquid Extraction (LLE): Can also be effective but may be less selective than SPE.[23]

    • Protein Precipitation (PPT): While simple, PPT is the least clean method and often leaves significant amounts of phospholipids in the extract, which are major contributors to ion suppression.[23]

  • Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.

    • Action: Adjust the LC gradient to ensure the analyte does not elute in the "void volume" where many unretained matrix components (like salts) appear. If using reversed-phase, also ensure it doesn't co-elute with the large peak of phospholipids that often appears late in the gradient.

    • Rationale: If co-elution is avoided, the competition for ionization in the ESI source is minimized.[20]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Synthesize or purchase a deuterated or ¹³C-labeled version of (R)-5-(4-aminophenyl)morpholin-3-one.

    • Rationale: A SIL-IS is the "gold standard" for quantitative bioanalysis.[21] It has nearly identical chemical properties and retention time to the analyte, meaning it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is effectively cancelled out, leading to accurate and precise quantification.[21]

  • Sample Dilution:

    • Action: Simply dilute the sample extract with the initial mobile phase.[21]

    • Rationale: This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable strategy if the analyte concentration is high enough to remain well above the limit of detection after dilution.[21]

Protocol: Basic Solid-Phase Extraction (SPE) for Plasma

This protocol uses a mixed-mode cation exchange cartridge to selectively retain the basic analyte while washing away neutral and acidic interferences.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the SPE cartridge.

  • Equilibration: Pass 1 mL of 2% Formic Acid in Water through the cartridge.

  • Loading: Load the pre-treated plasma sample (e.g., 100 µL plasma diluted with 400 µL of 2% Formic Acid) onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% Formic Acid in Water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of Methanol to remove non-polar interferences like lipids.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.[21]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My analyte peak is not sharp and symmetrical. What are the common causes and solutions?

A: Poor peak shape compromises both resolution and sensitivity. The cause can be chemical or physical.[17][18]

Peak Shape ProblemCommon CausesRecommended Solutions
Tailing Peak - Secondary Interactions: The basic amine on your analyte interacts with acidic residual silanols on the column surface. - Column Overload: Injecting too much analyte mass. - Contamination: Buildup on the column frit or head.- Adjust Mobile Phase pH: Ensure pH is low (e.g., <3) to keep the amine fully protonated and minimize silanol interactions. - Reduce Injection Mass: Dilute the sample.[10] - Flush the Column: Use a strong solvent wash as recommended by the manufacturer. If that fails, reverse-flush the column (if permissible).[22]
Fronting Peak - Column Overload: Often seen with higher concentration standards. - Solvent Mismatch: The sample solvent is much stronger than the initial mobile phase, causing the analyte band to spread.- Reduce Injection Mass: Dilute the sample. - Match Sample Solvent: Reconstitute the final sample in the initial mobile phase or a weaker solvent.[22]
Broad Peak - Large Dead Volume: Poorly made connections (tubing, fittings). - Column Degradation: Loss of stationary phase or void formation. - High Extra-Column Volume: Using tubing with a large internal diameter.- Check all Fittings: Ensure all PEEK tubing is cut flat and properly seated in the fittings to minimize dead volume.[22] - Replace Column: If performance degrades over time and cannot be restored by flushing, the column may need replacement.[22] - Use Appropriate Tubing: Use narrow-bore tubing (e.g., 0.005" or 0.125 mm ID) between the injector and the column, and the column and the MS source.

References

  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • LabRulez. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • Patti, G. J., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PubMed. Retrieved from [Link]

  • Cooks, R. G., et al. (2021). Multiple reaction monitoring profiling (MRM profiling): Small molecule exploratory analysis guided by chemical functionality. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, November 23). Troubleshooting for LC-MS/MS. Retrieved from [Link]

  • bioRxiv. (2026, March 6). A rapid reversed-phase LC-MS method for polar metabolite profiling. Retrieved from [Link]

  • AB SCIEX. (n.d.). The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. Retrieved from [Link]

  • Mortensen, S. K., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]

  • Turesky, R. J., et al. (2006). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. Retrieved from [Link]

  • Semantic Scholar. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Retrieved from [Link]

  • American Heart Association Journals. (n.d.). Multiple Reaction Monitoring (MRM). Retrieved from [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0. Retrieved from [Link]

  • Darshan Healthcare. (n.d.). API Intermediate | 438056-69-0|4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.

Sources

Troubleshooting

Addressing stability and degradation issues of (R)-5-(4-aminophenyl)morpholin-3-one

Technical Support Center: Troubleshooting Stability and Degradation of (R)-5-(4-aminophenyl)morpholin-3-one Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability and Degradation of (R)-5-(4-aminophenyl)morpholin-3-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with (R)-5-(4-aminophenyl)morpholin-3-one . This compound is a critical chiral building block, frequently utilized in the synthesis of Factor Xa inhibitors (such as rivaroxaban analogues).

Due to its unique structural motifs—an electron-rich primary aniline and a cyclic morpholinone lactam—this intermediate is highly susceptible to specific environmental stresses. This guide synthesizes mechanistic causality with field-proven protocols to help you diagnose, troubleshoot, and prevent batch degradation.

Part 1: Mechanistic Grounding of Degradation Pathways

To effectively troubleshoot degradation, we must first understand the structural vulnerabilities of the molecule. The degradation of (R)-5-(4-aminophenyl)morpholin-3-one is governed by three primary pathways:

  • Aniline Auto-Oxidation: The primary amine (-NH₂) on the phenyl ring is highly susceptible to atmospheric oxygen and photo-oxidation. Oxidative stress triggers the dimerization of the aniline moiety, leading to the formation of azobenzene derivatives and highly conjugated quinone-imine species[1][2]. This pathway is easily identifiable by a distinct color shift from off-white to yellow, brown, or dark pink.

  • Lactam Hydrolysis: The morpholin-3-one ring contains a cyclic amide (lactam). Under extremes of pH (both acidic and basic), the C3 carbonyl undergoes nucleophilic attack, resulting in ring-opening[3]. This forms a linear amino-ether acid impurity, which significantly alters the polarity and solubility of the batch.

  • Chiral Inversion (Racemization): The stereocenter at the C5 position is vulnerable to racemization. Prolonged thermal stress or exposure to strong bases can induce transient deprotonation or iminium ion formation, leading to the irreversible loss of enantiomeric excess (ee%).

DegradationPathways A (R)-5-(4-aminophenyl) morpholin-3-one B Oxidation (O2, Light) A->B Auto-oxidation D Lactam Hydrolysis (pH Extremes) A->D Nucleophilic Attack F Racemization (Base/Heat) A->F Deprotonation C Azo / Quinone-imine (Brown/Pink Color) B->C Dimerization E Ring-Opened Amino Acid Impurity D->E Ring Opening G (S)-Enantiomer (Loss of ee%) F->G Chiral Inversion

Fig 1. Primary degradation pathways of (R)-5-(4-aminophenyl)morpholin-3-one under environmental stress.

Part 2: Troubleshooting Guides & FAQs

Q1: My freshly synthesized batch turned dark brown after two weeks in the desiccator. What happened, and can I salvage it? A1: The color change indicates aniline auto-oxidation[1]. Even in a desiccator, ambient oxygen and light can trigger the formation of highly colored polymeric impurities and azo compounds[2]. Recovery: You can often salvage the batch via recrystallization from a degassed solvent system or by passing it through a short silica plug. Prevention: Always store the compound in amber glass vials (to block UV-induced photo-oxidation) and purge the headspace with argon or nitrogen before sealing[1].

Q2: During scale-up, we observed a 5-10% drop in HPLC purity with a new, highly polar peak emerging. The reaction was slightly acidic. Why? A2: You are observing acid-catalyzed lactam hydrolysis. The morpholin-3-one ring is structurally analogous to the core of rivaroxaban, which has been proven to rapidly degrade (5–10% loss) in environments as mildly acidic as 0.01 N HCl at elevated temperatures[3]. Prevention: Strictly buffer your reaction mixtures and avoid prolonged heating when the pH drops below 4.0 or rises above 10.0.

Q3: How do we prevent the loss of chiral purity (ee%) during the coupling phase of our synthesis? A3: Racemization at the C5 position is driven by thermal stress combined with strong bases. If your coupling reaction requires a base (e.g., DIPEA or TEA), keep the reaction temperature strictly below 40°C. If racemization persists, switch to a milder, sterically hindered base to prevent transient deprotonation at the chiral center.

TroubleshootingWorkflow Start Batch Quality Issue Detected Q1 Visual Color Change? (Yellow/Brown/Pink) Start->Q1 A1 Aniline Oxidation: Purge with Argon, use amber vials, store at 4°C. Q1->A1 Yes Q2 Drop in Purity (HPLC)? (New Polar Peaks) Q1->Q2 No A2 Lactam Hydrolysis: Check reaction pH. Avoid strong acids/bases. Q2->A2 Yes Q3 Drop in ee%? (Chiral HPLC) Q2->Q3 No A3 Racemization: Reduce thermal stress. Avoid strong bases. Q3->A3 Yes

Fig 2. Step-by-step diagnostic workflow for identifying and resolving batch degradation issues.

Part 3: Quantitative Stability Data

To establish a baseline for your quality control (QC) parameters, reference the forced degradation profile below. This data is extrapolated from validated stability-indicating RP-HPLC methods for structurally identical morpholin-3-one derivatives[3].

Stress ConditionReagent / EnvironmentTime & TemperaturePrimary DegradantExpected Purity Loss
Acidic Hydrolysis 0.01 N HCl24 hours @ 75°CRing-opened amino acid5 – 10%[3]
Basic Hydrolysis 0.01 N NaOH1 hour @ 75°CRing-opened amino acid5 – 10%[3]
Oxidative Stress 0.05% H₂O₂24 hours @ 75°CAzo / Quinone-imines> 10%[3]
Photo-Oxidation UV/Vis Light Exposure7 days @ 25°CAzobenzene derivativesVariable (Color shift)[1]

Part 4: Self-Validating Experimental Protocols

Protocol A: Forced Degradation & Stability Profiling Assay

Purpose: To validate the stability limits of a new batch before committing to large-scale synthesis.

  • Stock Preparation: Dissolve 10 mg of (R)-5-(4-aminophenyl)morpholin-3-one in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Stress Application (Hydrolysis):

    • Acid Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.01 N HCl.

    • Base Stress: Transfer 1 mL of stock to a second vial. Add 1 mL of 0.01 N NaOH.

  • Thermal Incubation: Seal the vials and incubate at 75°C. Causality: Elevated temperature accelerates the kinetic rate of lactam ring-opening, simulating months of poor storage in mere hours[3].

  • Neutralization (Critical Step): After 1 hour (for base) or 24 hours (for acid), immediately neutralize the solutions (add 1 mL of 0.01 N HCl to the base vial, and vice versa). Causality: Neutralization halts the degradation pathway instantly, ensuring the HPLC injection represents an accurate, self-validating snapshot of the degradation timeline.

  • Analysis: Inject samples into an RP-HPLC system (C18 column, gradient water/acetonitrile with 0.1% TFA). Monitor at 254 nm for the parent peak and 350 nm for conjugated azo-impurities[2].

Protocol B: Optimized Inert Handling and Storage

Purpose: To prevent aniline oxidation and maintain batch integrity over long-term storage.

  • Vial Selection: Always utilize pre-dried, amber glass vials. Causality: Amber glass blocks high-energy UV photons that initiate radical auto-oxidation of the primary amine[1].

  • Aliquoting: Divide bulk material into single-use aliquots. Causality: Repeated opening of a master vial introduces atmospheric moisture and oxygen, cumulatively degrading the batch.

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon (heavier than air) into the vial for 15 seconds. Causality: Argon physically displaces reactive oxygen species from the headspace[1].

  • Sealing and Storage: Seal with a PTFE-lined cap, wrap with Parafilm, and store at 4°C (or -20°C for >6 months storage).

Part 5: References

  • Storage and stability issues of ortho-alkenyl anilines Benchchem

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system Oxford Academic

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: (R)-5-(4-aminophenyl)morpholin-3-one Impurity Identification and Characterization

Welcome to the technical support center for the identification and characterization of impurities in (R)-5-(4-aminophenyl)morpholin-3-one. This guide is intended for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the identification and characterization of impurities in (R)-5-(4-aminophenyl)morpholin-3-one. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

I. Understanding the Importance of Impurity Profiling

(R)-5-(4-aminophenyl)morpholin-3-one is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant Rivaroxaban. The purity of this intermediate is paramount as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.

This guide will equip you with the necessary knowledge to proactively identify and characterize potential impurities, ensuring the quality and safety of your final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of (R)-5-(4-aminophenyl)morpholin-3-one?

A1: The synthesis of (R)-5-(4-aminophenyl)morpholin-3-one can proceed through several routes, each with its own set of potential impurities. Common synthetic pathways often involve the reaction of a substituted aniline with a morpholin-3-one precursor or the cyclization of an appropriate intermediate.

Potential Process-Related Impurities:

  • Starting Material Residues: Unreacted starting materials such as 4-nitroaniline or N-(2-Hydroxyethyl)aniline can be present.

  • Intermediates: Incomplete reactions can lead to the presence of key intermediates like 4-(4-nitrophenyl)morpholin-3-one.

  • Over-reaction Products: Further reaction of the desired product or intermediates can lead to byproducts. For example, in syntheses involving phthalimide protection, di-substituted products can form.

  • Isomers: Positional isomers, such as 4-(3-aminophenyl)morpholin-3-one, can arise from impurities in the starting materials or non-specific reactions.

  • Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as residual catalysts or byproducts of reducing agents.

A thorough understanding of your specific synthetic route is crucial for predicting the most likely impurities.

Q2: What are the expected degradation products of (R)-5-(4-aminophenyl)morpholin-3-one?

A2: Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions. Based on the structure of (R)-5-(4-aminophenyl)morpholin-3-one, which contains a morpholinone ring and an aromatic amine, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond within the morpholin-3-one ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The aromatic amine is prone to oxidation, which can lead to the formation of colored impurities. Exposure to oxidizing agents like hydrogen peroxide can simulate this degradation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the aromatic portion of the molecule.

  • Thermal Degradation: High temperatures can lead to decomposition.

It's important to note that the morpholine ring itself can also undergo degradation, potentially through pathways involving ring cleavage to form compounds like 2-(2-aminoethoxy)acetate.

Q3: I'm having trouble retaining and separating polar impurities using my current reversed-phase HPLC method. What can I do?

A3: This is a common challenge, as highly polar impurities often exhibit poor retention on traditional C18 columns and may co-elute with the solvent front. Here are several strategies to improve the retention and separation of polar analytes:

  • Column Chemistry Optimization:

    • Polar-Embedded Phases: Consider columns with polar-embedded groups (e.g., amide, carbamate) which provide alternative interactions and better retention for polar compounds.

    • Polar-Endcapped Phases: These columns are designed to be more compatible with highly aqueous mobile phases, reducing the risk of phase collapse.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.

    • Porous Graphitic Carbon (PGC): Columns like Hypercarb™ can offer unique selectivity and retention for extremely polar compounds.

  • Mobile Phase Adjustments:

    • Highly Aqueous Mobile Phases: Using a mobile phase with a high percentage of water can increase the retention of polar compounds on some reversed-phase columns. However, be mindful of "dewetting" or phase collapse with traditional C18 columns.

    • pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjusting the pH to suppress the ionization of your impurities can increase their retention.

    • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH for stable chromatography. For LC-MS compatibility, use volatile buffers like ammonium formate or ammonium acetate.

  • Ion-Pairing Agents: While effective for retaining charged analytes, ion-pairing agents can be problematic due to long equilibration times and incompatibility with mass spectrometry. Use them as a last resort.

Q4: How can I definitively identify the structure of an unknown impurity?

A4: The structural elucidation of an unknown impurity is a multi-step process that often requires a combination of analytical techniques.

Workflow for Structural Elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is crucial for determining the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity's molecular ion provides valuable structural information by revealing characteristic neutral losses and fragment ions.

  • Isolation: If the impurity is present at a sufficient level, isolation via preparative HPLC or flash chromatography may be necessary for further characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for providing detailed structural information, including the connectivity of atoms and stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques can provide information about the functional groups present in the impurity.

The combination of these techniques allows for a confident structural assignment of the unknown impurity.

III. Troubleshooting Guides

Troubleshooting HPLC Method Development
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase- Column overload- Inappropriate mobile phase pH- For basic compounds, try a mobile phase with a higher pH or use a base-deactivated column.- Reduce the sample concentration.- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
Irreproducible retention times - Inadequate column equilibration- Mobile phase instability- Temperature fluctuations- Ensure the column is fully equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.
Co-elution of impurities with the main peak - Insufficient selectivity of the stationary phase- Inadequate mobile phase composition- Screen different column chemistries (e.g., C18, Phenyl, Cyano).- Modify the organic solvent (e.g., switch from acetonitrile to methanol) or the mobile phase pH.
Troubleshooting Mass Spectrometry Analysis
Issue Potential Cause Troubleshooting Steps
Poor ionization of the impurity - Inappropriate ionization mode (ESI, APCI)- Unsuitable mobile phase for MS- Try both positive and negative ionization modes.- Switch to a volatile mobile phase buffer system (e.g., ammonium formate).
Complex or uninterpretable MS/MS spectra - Insufficient fragmentation energy- Presence of multiple co-eluting species- Optimize the collision energy to achieve a good balance of precursor and fragment ions.- Improve the chromatographic separation to ensure peak purity before MS/MS analysis.
Inaccurate mass measurement - Instrument not properly calibrated- Perform a routine calibration of the mass spectrometer using a known standard.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of (R)-5-(4-aminophenyl)morpholin-3-one under various stress conditions.

Materials:

  • (R)-5-(4-aminophenyl)morpholin-3-one

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

Procedure:

  • Sample Preparation: Prepare stock solutions of (R)-5-(4-aminophenyl)morpholin-3-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

    • Repeat with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N and 1 N NaOH for degradation and neutralize with HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • Analyze aliquots at various time points.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven (e.g., 80 °C).

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose the drug substance (solid and in solution) to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Analyze samples at various time points and compare with a control sample protected from light.

  • Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: HPLC Method for Impurity Profiling

Objective: To develop a robust HPLC method for the separation and quantification of (R)-5-(4-aminophenyl)morpholin-3-one and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer

Chromatographic Conditions (Example Starting Point):

  • Column: A polar-embedded or polar-endcapped C18 column (e.g., Ascentis® RP-Amide, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or MS detection

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Scouting: Screen different columns and organic modifiers (acetonitrile vs. methanol) to find the best initial separation.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of critical pairs.

  • pH Optimization: If ionizable impurities are present, evaluate the effect of mobile phase pH on their retention and peak shape.

  • Method Validation: Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

V. Visualizations

Experimental Workflow for Impurity Identification

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Identification cluster_2 Characterization & Control A Synthesis of (R)-5-(4-aminophenyl)morpholin-3-one C HPLC-UV/MS Analysis A->C B Forced Degradation Studies B->C D Impurity Detection & Quantification C->D E High-Resolution MS & MS/MS D->E F Structural Elucidation E->F G Impurity Isolation (if necessary) F->G I Establishment of Specifications F->I H NMR & Spectroscopic Analysis G->H H->I

Caption: Workflow for impurity identification and characterization.

Logical Relationship for Troubleshooting HPLC Separation

G A Poor Separation of Polar Impurities B Optimize Column Chemistry A->B C Adjust Mobile Phase A->C D Consider HILIC A->D B1 Polar-Embedded B->B1 B2 Polar-Endcapped B->B2 B3 PGC B->B3 C1 Increase Aqueous Content C->C1 C2 Modify pH C->C2 C3 Change Organic Modifier C->C3

Caption: Troubleshooting poor separation of polar impurities in HPLC.

VI. Conclusion

The identification and characterization of impurities in (R)-5-(4-aminophenyl)morpholin-3-one is a critical aspect of ensuring the quality and safety of pharmaceutical products. A systematic approach that combines a thorough understanding of the synthetic process, forced degradation studies, and the use of advanced analytical techniques is essential for successful impurity profiling. This guide provides a framework for troubleshooting common issues and implementing robust experimental protocols. By adhering to these principles and regulatory guidelines, researchers can confidently develop high-quality drug substances.

VII. References

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink. (2026, February 18). Retrieved from

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, November 26). Retrieved from

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1). Retrieved from

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (n.d.). Retrieved from

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Retrieved from

  • ICH Q3 Guidelines. (2023, October 17). Retrieved from

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from

  • Scientists Test a New Process for Small Molecule Structure Elucidation | LCGC International. (2023, September 13). Retrieved from

  • Developing HPLC Methods - Sigma-Aldrich. (n.d.). Retrieved from

  • (PDF) Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development (2019) | Youzhong Liu | 23 Citations - SciSpace. (n.d.). Retrieved from

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Retrieved from

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, May 1). Retrieved from

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF - ResearchGate. (2025, September 21). Retrieved from

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from

  • Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge - RSC Publishing. (2025, July 24). Retrieved from

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from

  • Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors - ResearchGate. (n.d.). Retrieved from

  • Journal of Advanced Scientific Research SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4. (n.d.). Retrieved from

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Retrieved from

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. (n.d.). Retrieved from

  • 8 - Asian Journal of Organic & Medicinal Chemistry. (2020, December 31). Retrieved from

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents. (n.d.). Retrieved from

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on

Troubleshooting

Optimizing reaction conditions for the amination of morpholin-3-one derivatives

Welcome to the technical support center for the amination of morpholin-3-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of morpholin-3-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of C-N bond formation on the morpholin-3-one core, a common challenge in the synthesis of novel therapeutics.

Introduction to the Challenge

The morpholin-3-one moiety is a valuable pharmacophore, but its inherent electronic and steric properties can present significant hurdles during N-arylation or N-alkylation reactions. The presence of the lactam functionality can influence the nucleophilicity of the nitrogen atom and potentially coordinate with the metal catalyst, leading to catalyst deactivation or undesired side reactions. This guide provides practical, experience-driven solutions to overcome these common obstacles.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a morpholin-3-one derivative is showing low to no conversion. What are the most likely causes?

A1: Low conversion is a frequent issue and can often be attributed to several factors. The primary suspects are inefficient catalyst activation, catalyst inhibition by the substrate or impurities, or suboptimal reaction conditions. The lactam moiety in your morpholin-3-one derivative can act as a ligand for the palladium catalyst, leading to catalyst deactivation. Additionally, the choice of base and solvent is critical and must be carefully optimized for this specific substrate class.

Q2: I am observing significant formation of side products. What are the common side reactions in the amination of morpholin-3-ones?

A2: Side product formation often arises from competing reaction pathways. Common side products include hydrodehalogenation of the aryl halide starting material, homocoupling of the aryl halide, and decomposition of the starting materials or product under harsh basic conditions. In some cases, ring-opening of the morpholin-3-one can occur, especially at elevated temperatures or with very strong bases.

Q3: Which palladium catalyst/ligand system is recommended for the N-arylation of morpholin-3-one?

A3: There is no single "best" catalyst system, as the optimal choice depends on the specific aryl halide and morpholin-3-one derivative. However, for lactam-containing substrates, sterically hindered and electron-rich phosphine ligands often show good performance.[1] Systems like those based on biarylphosphine ligands (e.g., SPhos, RuPhos) or ferrocenyl-based ligands (e.g., DPPF) are excellent starting points.[2] It is crucial to screen a panel of ligands to identify the most effective one for your particular transformation.

Q4: How critical is the choice of base in these reactions?

A4: The choice of base is paramount. It not only deprotonates the morpholin-3-one nitrogen but also influences the rate of the catalytic cycle.[3] For sensitive substrates like morpholin-3-ones, a weaker base such as potassium carbonate or cesium carbonate may be preferable to strong bases like sodium tert-butoxide to minimize side reactions and substrate degradation.[4] However, a stronger base might be necessary for less reactive aryl chlorides. The interplay between the base, ligand, and substrate is a key area for optimization.

Troubleshooting Guides

Problem 1: Low Yield of the N-Aryl Morpholin-3-one Product

Low yields are a common frustration. This guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause Explanation & Suggested Solutions
Inefficient Catalyst System The chosen palladium precursor and ligand may not be optimal for the specific morpholin-3-one substrate. The lactam carbonyl can interfere with catalyst activity.
Solutions: 1. Screen Ligands: Test a variety of sterically hindered and electron-rich ligands (e.g., SPhos, RuPhos, XPhos, DPPF).[2] 2. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.
Suboptimal Base The base may be too weak to efficiently deprotonate the morpholin-3-one or too strong, leading to substrate/product degradation.[3]
Solutions: 1. Base Screening: Evaluate a range of bases from weaker (e.g., K₂CO₃, Cs₂CO₃) to stronger (e.g., K₃PO₄, NaOtBu).[4] 2. Solubility: Ensure the base is sufficiently soluble in the reaction solvent. The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial with inorganic bases.[4]
Inappropriate Solvent The solvent polarity and coordinating ability can significantly impact the reaction rate and catalyst stability.
Solutions: 1. Solvent Screening: Test aprotic polar solvents like dioxane, toluene, or DMF. Toluene is often a good starting point for Buchwald-Hartwig reactions. 2. Degassing: Thoroughly degas the solvent to remove oxygen, which can oxidize the active Pd(0) catalyst.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier, especially with less reactive aryl chlorides.
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential degradation by TLC or LC-MS.
  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the morpholin-3-one derivative (1.0 equiv.), aryl halide (1.2 equiv.), and a magnetic stir bar.

  • Catalyst/Ligand Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the specific ligand to be tested (4 mol%).

  • Base and Solvent Addition: Add the designated base (2.0 equiv.) and the degassed solvent.

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results to identify the optimal ligand and base combination for your specific substrates.

Problem 2: Formation of Hydrodehalogenation Side Product

The replacement of the halide on the aryl starting material with a hydrogen atom is a common side reaction that consumes starting material and reduces the overall yield.

G cluster_problem Problem: Hydrodehalogenation cluster_causes Potential Causes cluster_solutions Solutions Problem Significant Hydrodehalogenation Observed Cause1 Presence of Protic Impurities (e.g., Water) Problem->Cause1 Cause2 Inefficient Reductive Elimination Problem->Cause2 Cause3 Decomposition of Amine/Amide Problem->Cause3 Solution1 Use Anhydrous Solvent and Reagents Cause1->Solution1 Solution2 Optimize Ligand to Promote Reductive Elimination Cause2->Solution2 Solution3 Use a Weaker, More Stable Base Cause3->Solution3 Solution4 Lower Reaction Temperature Cause3->Solution4

Caption: Troubleshooting hydrodehalogenation side reactions.

  • Moisture and Protic Impurities: Water can serve as a proton source for the hydrodehalogenation pathway. Ensure all reagents and solvents are rigorously dried. Using freshly distilled solvents and drying agents can be beneficial.

  • Ligand Choice: The electronic and steric properties of the ligand influence the rate of reductive elimination. A ligand that promotes faster C-N bond formation can outcompete the hydrodehalogenation pathway. Consider switching to a more electron-rich or sterically bulky ligand.

  • Base Stability: Stronger bases at high temperatures can sometimes promote side reactions. Switching to a milder base like K₃PO₄ or Cs₂CO₃ might suppress this unwanted pathway.

Reaction Monitoring and Product Purification

Monitoring the Reaction:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting materials and products, as well as the identification of potential side products.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products and can be used for quantitative analysis.[6]

Purification of the Final Product:

  • Standard Workup: Typically involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Mechanistic Considerations

Understanding the catalytic cycle of the Buchwald-Hartwig amination is key to effective troubleshooting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L_n]X OxAdd->AmineCoord Amine Coordination (R'R''NH) Deprotonation Ar-Pd(II)(NR'R'')L_n AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[7]

The key steps are:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The morpholin-3-one coordinates to the palladium center and is subsequently deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

For morpholin-3-one derivatives, the lactam carbonyl can compete with the desired amine for coordination to the palladium center, potentially slowing down the catalytic cycle or leading to catalyst deactivation. The choice of a bulky ligand can help to mitigate this issue by creating a more sterically demanding environment around the metal center, favoring the desired reaction pathway.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Using Copper-Diamine Catalysts. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • BenchChem. (2025). Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Morpholine Synthesis. BenchChem.
  • Buchwald, S. L. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of C−H Bonds.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Defensive Publications Series. [Link]

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). N-Arylation of Imidazoles and Amines with Arylboronic Acids Catalyzed by Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524.
  • Lian, K., Cao, M., Zhang, P., Feng, Y., Zhang, H., & Zhu, H. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 1–7. [Link]

  • Liu, C., & Widenhoefer, R. A. (2007). Palladium-Catalyzed Intermolecular Amination of Unactivated C−H Bonds at Room Temperature. Journal of the American Chemical Society, 129(4), 888–889.
  • Methods for preparing n-substituted morpholine compounds. (2009).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Preparation method for 4-(4-aminophenyl)morpholin-3-one. (2020).
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2020). Molecules, 25(23), 5735. [Link]

  • ResearchGate. (2012). Comparative analyses of laccase‐catalyzed amination reactions for production of novel β‐lactam antibiotics. [Link]

  • ResearchGate. (2018). Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. [Link]

  • ResearchGate. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • ResearchGate. (2022). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]

  • ResearchGate. (2026). Pd-Catalyzed C-H/C-C Cascade Activation for the Synthesis of γ-Lactams. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). An Efficient Direct Amination of Cyclic Amides and Cyclic Ureas. Organic Letters, 8(19), 4343–4346. [Link]

  • Shaughnessy, K. H., & Kim, P. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Letters in Organic Chemistry, 4(2), 99–103.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.

Sources

Optimization

Resolving peak tailing and broadening in HPLC analysis of (R)-5-(4-aminophenyl)morpholin-3-one

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-5-(4-aminophenyl)morpholin-3-one. This resource is designed for researchers, analytical chemists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-5-(4-aminophenyl)morpholin-3-one. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with peak shape, specifically peak tailing and broadening. Our goal is to provide you with a systematic, scientifically-grounded approach to not only solve these issues but also to understand their root causes, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What are peak tailing and peak broadening, and how are they measured?

A: In an ideal chromatographic separation, a peak should be symmetrical and narrow, resembling a Gaussian distribution.

  • Peak Tailing occurs when the back half of the peak is drawn out, creating an asymmetrical shape. This is often caused by secondary, undesirable interactions between the analyte and the stationary phase. It is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered problematic.

  • Peak Broadening refers to an increase in the peak width, which leads to decreased resolution and sensitivity. It is often a result of slow kinetics, system inefficiencies, or multiple retention mechanisms occurring simultaneously. This is evaluated by the column's theoretical plates (N) or efficiency; a higher number of plates indicates narrower, more efficient peaks.

Q2: I'm observing significant peak tailing specifically for (R)-5-(4-aminophenyl)morpholin-3-one on my C18 column. What is the most likely cause?

A: The molecular structure of your analyte is the primary clue. (R)-5-(4-aminophenyl)morpholin-3-one contains a primary aromatic amine (-NH2) group. This group is basic and, depending on the mobile phase pH, will exist in a protonated, positively charged state (-NH3+).

The most common cause of peak tailing for basic compounds on standard silica-based columns (like C18) is a secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. These silanol groups are acidic and can become deprotonated at pH values above ~3.5. This interaction is stronger than the intended reversed-phase hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.

Below is a diagram illustrating this problematic secondary interaction.

cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase Silanol_A Si-OH (Protonated Silanol) (Low pH) Silanol_B Si-O⁻ (Deprotonated Silanol) (Mid-High pH) Analyte_A (R)-5-(4-aminophenyl)morpholin-3-one (R-NH3+) Positively Charged Analyte_A->Silanol_B Strong Ionic Interaction (Causes Tailing)

Caption: Analyte-Silanol interaction causing peak tailing.

Systematic Troubleshooting Workflow

Before modifying your method, it's crucial to follow a logical troubleshooting sequence. This ensures you are addressing the true root cause of the issue. The following workflow provides a step-by-step diagnostic process.

A Observe Peak Tailing (As > 1.2) BB BB A->BB B Step 1: Verify System & Column Health C Inject Neutral Marker (e.g., Uracil) Is peak shape good? D Yes C->D System OK E No C->E System Issue G Step 2: Mobile Phase Optimization D->G F Troubleshoot HPLC System (Check for dead volume, leaks, tubing) E->F H Adjust pH Add Competing Base G->H II II H->II I Is Peak Shape Improved? K No I->K J Yes N Method Optimization Complete J->N L Step 3: Select Alternative Column K->L M Consider High-Purity Silica, End-Capped, or Polar-Embedded Column L->M M->N Re-optimize Mobile Phase BB->C II->J

Caption: A systematic workflow for troubleshooting peak tailing.

Troubleshooting Guide in Detail

Step 1: Is the Problem with Your System or the Analyte?

Q3: How can I rule out issues with my HPLC system or the column itself?

A: Extra-column band broadening can mimic analyte-specific issues. Before adjusting the method chemistry, you must confirm the system's integrity.

Protocol: System Performance Verification

  • Prepare a Neutral Marker Standard: Dissolve a small amount of a neutral, unretained compound like Uracil or Toluene in your mobile phase.

  • Disconnect the Column: Replace the column with a zero-dead-volume union (e.g., a ZDV union).

  • Inject the Standard: Inject 1-5 µL of the neutral marker solution.

  • Analyze the Peak: The resulting peak should be very sharp, narrow, and symmetrical. If you observe a broad or tailing peak here, it indicates a problem with the system itself, such as:

    • Excessive tubing length or diameter between the injector and detector.

    • A poorly made fitting connection creating a void (dead volume).

    • A blockage in the system.

  • Reconnect the Column and Re-inject: If the system check passes, reconnect your column and inject the neutral marker again. A well-packed, healthy column should still produce a sharp, symmetrical peak for an unretained compound. If the neutral marker now tails, your column may be fouled or voided at the inlet. Consider a column wash or replacement.

Step 2: Optimizing the Mobile Phase Chemistry

If the system and column are healthy, the issue lies in the chemical interactions during separation. This is the most common scenario for (R)-5-(4-aminophenyl)morpholin-3-one.

Q4: How does mobile phase pH control the peak shape of my analyte?

A: The pH of the mobile phase dictates the ionization state of both your basic analyte and the acidic silanol groups on the column. The pKa of the aromatic amine in your compound is likely in the range of 4-5.

  • At Low pH (e.g., pH < 3): Your analyte is fully protonated (R-NH3+), and the silanol groups are also protonated (Si-OH). This minimizes the strong ionic attraction, reducing tailing. This is often the most effective strategy.

  • At Mid pH (e.g., pH 4-7): Your analyte remains protonated (R-NH3+), but the silanol groups become deprotonated (Si-O⁻). This is the worst-case scenario , maximizing the ionic interaction and causing severe tailing.

  • At High pH (e.g., pH > 9): Your analyte is in its neutral form (R-NH2), while the silanols are deprotonated (Si-O⁻). By neutralizing the analyte, the strong ionic interaction is eliminated. However, this requires a pH-stable column, as traditional silica dissolves at high pH.

Q5: What is a good starting point for mobile phase pH and buffer selection?

A: Start with a low pH mobile phase. A pH of 2.7-3.0 is typically very effective for basic compounds.

Protocol: Low pH Mobile Phase Preparation

  • Aqueous Buffer Preparation: Prepare a 20 mM phosphate or formate buffer. For example, to make 1L of 20 mM potassium phosphate buffer at pH 2.7:

    • Dissolve 2.72 g of monobasic potassium phosphate (KH2PO4) in 950 mL of HPLC-grade water.

    • Adjust the pH to 2.7 using concentrated phosphoric acid (~85%).

    • Bring the final volume to 1000 mL with water.

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio (e.g., 70:30 Buffer:Acetonitrile).

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas thoroughly before use.

Q6: I still see some tailing even at low pH. Can I add something to the mobile phase to improve the peak shape?

A: Yes. You can add a small concentration of a "competing base" to the mobile phase. This additive, typically a small amine, is also protonated and will competitively bind to the active silanol sites, effectively "shielding" your analyte from these problematic interactions.

Triethylamine (TEA) is a common choice. It should be added to the aqueous portion of your mobile phase before pH adjustment and mixing with the organic solvent.

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competitively binds to active silanol sites.
Ammonium Acetate 10 - 25 mMProvides ionic strength and can mask silanol activity.

Caution: TEA can be difficult to flush from a column and may suppress MS signal if you are using an LC-MS system.

Step 3: Selecting the Right Stationary Phase

Q7: My peak shape is still not ideal after optimizing the mobile phase. What is the next step?

A: If mobile phase optimization is insufficient, your column chemistry is likely not suitable for this type of analyte. Modern HPLC columns offer various technologies to overcome the limitations of traditional silica.

Q8: What type of HPLC column is recommended for a basic compound like (R)-5-(4-aminophenyl)morpholin-3-one?

A: You should choose a column designed specifically for the analysis of polar or basic compounds. These columns minimize the availability of surface silanol groups.

Column TypeDescriptionAdvantage for Your Analyte
Standard C18 (Type A Silica) Older technology, often has a higher concentration of acidic, active silanol groups.Low cost, but prone to tailing with bases.
High-Purity, End-Capped C18 (Type B Silica) Made with high-purity silica with fewer metal impurities. Most surface silanols are "capped" with a chemical group (e.g., trimethylsilyl).Good Choice. Significantly reduces silanol interactions, leading to much better peak shape for bases.
Polar-Embedded Phase A C18 chain with a polar group (e.g., amide, carbamate) embedded near the base.Excellent Choice. The polar group shields the analyte from residual silanols and provides alternative selectivity. Also allows for use in highly aqueous mobile phases.
Hybrid Particle Technology Silica-organic hybrid particles that are more resistant to high pH.Excellent Choice. Allows you to work at high pH (e.g., pH 10 with an ammonia buffer) where the analyte is neutral, completely eliminating the tailing mechanism.

If you are using a standard, older C18 column, switching to a modern, high-purity, end-capped column is the single most effective change you can make to improve peak shape for this analysis.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–438. [Link]

  • McCalley, D. V. (2010). Study of the chromatographic behaviour of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]

  • Agilent Technologies. (2019). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]

  • Waters Corporation. (2012). Controlling the Interaction of Basic Compounds with Silica-Based Reversed-Phase Columns. [Link]

  • Phenomenex. A Guide to HPLC and LC-MS Troubleshooting. [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthesis routes for (R)-5-(4-aminophenyl)morpholin-3-one

Comparative Analysis of Synthesis Routes for 4-(4-Aminophenyl)morpholin-3-one Executive Summary & Nomenclature Clarification The compound 4-(4-aminophenyl)morpholin-3-one (often referred to as MfnNH₂) is a high-value het...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthesis Routes for 4-(4-Aminophenyl)morpholin-3-one

Executive Summary & Nomenclature Clarification

The compound 4-(4-aminophenyl)morpholin-3-one (often referred to as MfnNH₂) is a high-value heterocyclic intermediate critical to the synthesis of direct Factor Xa inhibitors, most notably the oral anticoagulant Rivaroxaban[1].

A critical note on nomenclature for drug development professionals: In various commercial chemical catalogs and preliminary literature, this intermediate is frequently miscataloged under the chiral misnomer "(R)-5-(4-aminophenyl)morpholin-3-one" [2]. From a strict structural and mechanistic standpoint, the morpholinone core of this specific intermediate is achiral. The essential stereocenter of the downstream active pharmaceutical ingredient (API) resides entirely on the oxazolidinone ring—specifically the (5S) configuration—which is introduced in subsequent synthetic steps[1]. This guide objectively evaluates the synthetic routes for the true, achiral 4-(4-aminophenyl)morpholin-3-one intermediate, focusing on scalability, chemoselectivity, and yield.

Comparative Analysis of Synthetic Pathways

The synthesis of 4-(4-aminophenyl)morpholin-3-one generally proceeds through a nitro-aromatic precursor, 4-(4-nitrophenyl)morpholin-3-one, which is subsequently reduced. The assembly of this nitro-precursor dictates the efficiency of the entire route. There are three primary industrial and laboratory approaches[1],[3]:

Route A: Open-Chain Condensation-Cyclization

This foundational approach builds the morpholinone ring directly onto the aromatic system. p-Nitroaniline is reacted with an open-chain precursor such as 2-(2-chloroethoxy)acetyl chloride to form an amide intermediate, which undergoes base-mediated intramolecular cyclization (SN2) to close the ring[3].

  • Mechanistic Causality: By utilizing an open-chain acyl chloride, this route avoids the need to source pre-synthesized morpholin-3-one. The basic conditions deprotonate the amide nitrogen, driving the nucleophilic attack on the chloroethyl group.

  • Drawbacks: Acyl chlorides are highly moisture-sensitive and corrosive. The multi-step nature of the ring closure often results in moderate overall yields and requires rigorous purification to remove uncyclized byproducts.

Route B: Direct N-Arylation (SNAr and Metal-Catalyzed)

This convergent strategy attempts to couple a pre-formed morpholin-3-one ring directly to a p-halonitrobenzene[1].

  • Mechanistic Causality: Because the nitrogen in morpholin-3-one is part of a lactam (amide), its lone pair is delocalized into the adjacent carbonyl, rendering it a poor nucleophile.

  • Drawbacks: Performing a direct Nucleophilic Aromatic Substitution (SNAr) with 1-fluoro-4-nitrobenzene requires complete deprotonation using a harsh base like Sodium Hydride (NaH). Even then, the yield is notoriously low (typically ~18%) due to competing degradation pathways[1]. While Ullmann (Cu) or Buchwald-Hartwig (Pd) couplings improve yields, they introduce expensive transition metals that must be aggressively purged to meet strict ICH guidelines for API metal impurities.

Route C: Morpholine Condensation followed by Selective Oxidation

This modern, highly optimized route involves the SNAr of 4-chloronitrobenzene with morpholine, followed by the selective oxidation of the morpholine ring to a lactam[4].

  • Mechanistic Causality: Morpholine, a secondary aliphatic amine, is highly nucleophilic and easily displaces the chloride on the activated nitrobenzene without transition metal catalysts. The critical innovation in this route is the use of sodium chlorite (NaClO₂) under mildly acidic conditions. NaClO₂ selectively oxidizes the methylene carbon adjacent to the nitrogen to a carbonyl, avoiding the over-oxidation or ether-cleavage typically seen with harsh oxidants like KMnO₄[4].

Quantitative Data Comparison

Synthesis RouteKey ReagentsOverall YieldScalabilityKey AdvantagesMajor Limitations
A. Open-Chain Cyclization p-Nitroaniline, 2-(2-chloroethoxy)acetyl chloride65-75%HighAvoids expensive metal catalystsUses corrosive, moisture-sensitive acyl chlorides
B. Direct N-Arylation (SNAr) Morpholin-3-one, 4-fluoronitrobenzene, NaH< 20%LowHighly convergentExtremely low yield; requires harsh base
C. Morpholine Oxidation Morpholine, 4-chloronitrobenzene, NaClO₂85-95%Very HighCheap starting materials; no heavy metalsRequires strict exothermic control during oxidation

Mechanistic Workflows

SynthesisRoutes N1 p-Nitroaniline + 2-(2-chloroethoxy)acetyl chloride I1 Open-Chain Amide Intermediate N1->I1 Amidation N2 Morpholin-3-one + 1-Fluoro-4-nitrobenzene Core 4-(4-Nitrophenyl)morpholin-3-one N2->Core SNAr / Metal Catalysis (NaH or Pd/Cu) N3 Morpholine + 4-Chloronitrobenzene I2 4-(4-Nitrophenyl)morpholine N3->I2 Nucleophilic Substitution I1->Core Base-mediated Cyclization I2->Core Selective Oxidation (NaClO2) Target 4-(4-Aminophenyl)morpholin-3-one (Target API Intermediate) Core->Target Chemoselective Reduction (H2, Pd/C)

Synthetic pathways for 4-(4-aminophenyl)morpholin-3-one.

Step-by-Step Experimental Protocols (Optimized Route C)

The following self-validating protocol details the Morpholine Oxidation route (Route C) and the subsequent chemoselective nitro reduction, representing the most efficient, metal-free approach to the target intermediate[5],[4].

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge: Into a clean, dry reactor, charge 4-chloronitrobenzene (1.0 eq) and morpholine (3.0 eq).

    • Causality: Excess morpholine acts as both the nucleophile and the acid scavenger (binding the liberated HCl as morpholinium chloride), eliminating the need for an external base and driving the equilibrium forward[4].

  • Reaction: Elevate the temperature to 110°C and stir for 12 hours.

    • In-Process Control (IPC): Monitor the reaction via HPLC. Proceed only when 4-chloronitrobenzene is <1%.

  • Workup: Cool the mixture to room temperature and precipitate the product by adding cold water. Filter and wash the filter cake with water.

    • Causality: The resulting 4-(4-nitrophenyl)morpholine is highly hydrophobic and crystallizes out of the aqueous amine mixture, allowing for a highly efficient, solvent-free purification.

Phase 2: Acid-Catalyzed Selective Oxidation
  • Dissolution: Dissolve the 4-(4-nitrophenyl)morpholine (1.0 eq) in a solvent mixture of acetonitrile and water. Add sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) as a buffer.

    • Causality: The buffer maintains a mildly acidic environment (pH ~4-5). This specific pH is critical to generate the active oxidant species (chlorous acid) from sodium chlorite without causing rapid, hazardous decomposition into chlorine dioxide gas[4].

  • Oxidation: Slowly dose an aqueous solution of sodium chlorite (NaClO₂, 3.0 eq) into the reactor, maintaining the internal temperature at 40°C.

    • Causality: Slow addition controls the exothermic oxidation of the methylene carbon, selectively forming the lactam carbonyl without cleaving the morpholine ether linkage.

  • Quench & Isolation: After 6 hours, quench the reaction with saturated aqueous sodium sulfite.

    • Causality: Sodium sulfite instantly reduces any unreacted chlorite or hypochlorite species, preventing over-oxidation during workup. Extract the aqueous phase with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)morpholin-3-one.

Phase 3: Chemoselective Catalytic Hydrogenation
  • Hydrogenation Setup: Suspend the 4-(4-nitrophenyl)morpholin-3-one in pure water or an aliphatic alcohol (e.g., methanol or isopropanol). Add 5% Palladium on Carbon (Pd/C) catalyst (0.05 eq).

    • Causality: Aliphatic alcohols or water with a >50% water content are specifically chosen as solvents because they prevent the morpholinone ring from undergoing solvolysis or ring-opening, a degradation pathway commonly observed in harsher acidic or basic reduction environments[5].

  • Reduction: Pressurize the reactor with H₂ gas (1 to 5 bar) and stir at 20-30°C for 2 hours.

  • Isolation: Filter the mixture through a Celite pad to completely remove the Pd/C catalyst. Concentrate the filtrate and crystallize the final product, 4-(4-aminophenyl)morpholin-3-one , from 2-propanol to achieve >99% purity.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Process for preparing 4-(4-aminophenyl)morpholin-3-one (EP2560964A1)

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-5-(4-aminophenyl)morpholin-3-one Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chiral intermediates is a cornerstone of robust process control and quality assurance. This guide provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chiral intermediates is a cornerstone of robust process control and quality assurance. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of (R)-5-(4-aminophenyl)morpholin-3-one, a key chiral intermediate. We will explore and contrast a classic Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for achiral analysis, a specialized chiral HPLC-UV method for enantiomeric purity, and a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. All claims and protocols are grounded in authoritative sources to uphold the highest standards of scientific integrity.

Introduction: The Analytical Challenge

(R)-5-(4-aminophenyl)morpholin-3-one is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical synthesis, it is often critical to use a single, pure enantiomer, as the other may be inactive or even cause undesirable side effects. Therefore, analytical methods must not only be able to quantify the total amount of the compound but also to distinguish between the (R) and (S) enantiomers to determine enantiomeric purity.

This guide will compare three distinct analytical approaches to address these quantitative challenges, each with its own set of advantages and limitations.

Method Comparison at a Glance

The choice of analytical method is dictated by the specific requirements of the analysis, such as the need for enantiomeric specificity, the required sensitivity, and the complexity of the sample matrix.

Parameter RP-HPLC-UV (Achiral) Chiral HPLC-UV UPLC-MS/MS
Primary Application Quantification of total 5-(4-aminophenyl)morpholin-3-oneDetermination of enantiomeric purity and quantification of the (R)- and (S)-enantiomersTrace-level quantification in complex matrices (e.g., biological fluids)
Selectivity Moderate; separates based on polarity.High; separates enantiomers.Very High; separates based on polarity and mass-to-charge ratio.
Sensitivity µg/mL rangeµg/mL rangepg/mL to ng/mL range
Speed ModerateSlower, due to the need for high resolution of enantiomers.Very Fast
Cost LowModerateHigh
Complexity LowModerate to HighHigh

In-Depth Method Analysis and Protocols

Method 1: Achiral Quantification by Reversed-Phase HPLC-UV

This method is the workhorse for routine quantification of the total amount of 5-(4-aminophenyl)morpholin-3-one, without distinguishing between enantiomers. It is a robust, cost-effective, and straightforward technique suitable for in-process control and content uniformity testing of the bulk substance.

The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. The addition of an acid, such as orthophosphoric acid, helps to protonate the amine group on the analyte, leading to sharper peaks and more reproducible retention times. UV detection is suitable as the phenyl group in the molecule is a chromophore, absorbing light in the UV spectrum.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh and dissolve sample in diluent prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject onto RP-HPLC system prep2->hplc1 hplc2 Isocratic elution on C18 column hplc1->hplc2 hplc3 UV detection hplc2->hplc3 data1 Integrate peak area hplc3->data1 data2 Quantify using external standard calibration data1->data2

Workflow for Achiral RP-HPLC-UV Analysis.
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (e.g., 40:60 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at a wavelength determined by the absorbance maximum of the analyte (typically around 240-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.[1]

Method 2: Enantiomeric Purity by Chiral HPLC-UV

To quantify the (R)-enantiomer and determine the enantiomeric purity, a specialized chiral stationary phase (CSP) is required. This method is critical for ensuring the stereochemical integrity of the drug substance.

Chiral recognition is achieved by using a CSP that has a chiral selector immobilized on the silica support. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for separating a broad range of chiral compounds, including primary amines.[2] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, is crucial for modulating the interactions and achieving separation.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Prepare racemic and test samples in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject onto chiral HPLC system prep2->hplc1 hplc2 Separation on a polysaccharide-based CSP hplc1->hplc2 hplc3 UV detection hplc2->hplc3 data1 Identify and integrate enantiomer peaks hplc3->data1 data2 Calculate enantiomeric purity (% area) data1->data2

Workflow for Chiral HPLC-UV Analysis.
  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or equivalent), is a good starting point for method development.[3]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 50:50 v/v). The ratio may require significant optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled at 35 °C.

  • Detection: UV at the same wavelength as the achiral method.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a solution of the racemic mixture to confirm the elution order of the enantiomers.

    • Prepare the test sample at a suitable concentration in the mobile phase.

  • Validation: Validation for a chiral purity method focuses on specificity (baseline resolution of enantiomers), linearity of the minor enantiomer, and the limit of quantification (LOQ) for the undesired enantiomer.[4]

Method 3: High-Sensitivity Quantification by UPLC-MS/MS

For applications requiring the highest sensitivity, such as pharmacokinetic studies where the analyte is present at very low concentrations in a complex biological matrix, UPLC-MS/MS is the method of choice.

UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC.[5] Coupling this with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte, a technique known as Multiple Reaction Monitoring (MRM). This specificity allows for the quantification of the analyte even in the presence of co-eluting matrix components. Protein precipitation is a common and effective method for sample cleanup from plasma, removing the bulk of interfering proteins.

cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis prep1 Spike plasma with analyte and internal standard prep2 Protein precipitation with cold acetonitrile prep1->prep2 prep3 Centrifuge and collect supernatant prep2->prep3 uplc1 Inject supernatant onto UPLC system prep3->uplc1 uplc2 Rapid separation on a sub-2 µm column uplc1->uplc2 uplc3 MS/MS detection in MRM mode uplc2->uplc3 data1 Integrate analyte and IS peaks uplc3->data1 data2 Quantify using internal standard calibration data1->data2

Workflow for UPLC-MS/MS Analysis.
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transition: To be determined by infusing a standard solution of the analyte. For the racemate 4-(4-aminophenyl)-3-morpholinone, a transition of m/z 193.2 → 120.1 has been reported.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled version of the analyte is ideal).

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex and then centrifuge at high speed.

    • Transfer the supernatant for injection.

  • Validation: Bioanalytical method validation guidelines from regulatory agencies such as the FDA should be followed, which include assessing accuracy, precision, selectivity, sensitivity, and stability.

Comparative Performance and Validation Data

The following table summarizes typical validation parameters for the three compared methods. The data presented are representative and would need to be established for the specific analyte and laboratory conditions.

Validation Parameter RP-HPLC-UV (Achiral) Chiral HPLC-UV UPLC-MS/MS
Linearity (r²) > 0.999> 0.999 (for minor enantiomer)> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0% (for minor enantiomer)85.0 - 115.0%
Precision (%RSD) < 2.0%< 5.0% (for minor enantiomer at LOQ)< 15.0%
LOD ~0.1 µg/mL~0.025 µg/mL (for minor enantiomer)~0.1 ng/mL
LOQ ~0.3 µg/mL~0.075 µg/mL (for minor enantiomer)~0.5 ng/mL

Conclusion

The selection of an analytical method for the quantification of (R)-5-(4-aminophenyl)morpholin-3-one is a critical decision that should be based on the specific analytical challenge at hand.

  • For routine, high-concentration analysis where total content is the primary concern, RP-HPLC-UV is a reliable, robust, and cost-effective choice.

  • When the enantiomeric purity is the critical quality attribute, a well-developed chiral HPLC-UV method is indispensable.

  • For applications demanding the utmost sensitivity and selectivity, particularly in complex biological matrices, UPLC-MS/MS is the unparalleled option.

By understanding the principles, workflows, and performance characteristics of each of these methods, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Phenomenex Inc. Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph. Available from: [Link]

  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Available from: [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. 2023. Available from: [Link]

  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. 2026. Available from: [Link]

  • ResearchGate. ENANTIOMERIC SEPARATION OF RIVAROXABAN BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD Original Article. 2015. Available from: [Link]

  • Frontiers. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Available from: [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. 2026. Available from: [Link]

  • ResearchGate. (PDF) ENANTIOMERIC SEPARATION OF RIVAROXABAN BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD Original Article. 2015. Available from: [Link]

  • AKJournals. Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. 2022. Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 2021. Available from: [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. 2025. Available from: [Link]

  • Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Available from: [Link]

Sources

Validation

Comparison of (R)-5-(4-aminophenyl)morpholin-3-one with other intermediates for Rivaroxaban

An in-depth technical analysis and comparison of the key intermediates in the synthesis of Rivaroxaban, designed for drug development professionals and synthetic chemists. Introduction & Nomenclature Clarification Rivaro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison of the key intermediates in the synthesis of Rivaroxaban, designed for drug development professionals and synthetic chemists.

Introduction & Nomenclature Clarification

Rivaroxaban is a highly potent, orally active direct Factor Xa inhibitor prescribed globally for the management of thromboembolic disorders[1]. The economic and scalable production of this active pharmaceutical ingredient (API) relies heavily on the strategic selection and sequencing of its synthetic intermediates[2].

Critical Nomenclature Note: It is essential for researchers to recognize a pervasive nomenclature artifact in commercial chemical databases[3]. While frequently cataloged under the name (R)-5-(4-aminophenyl)morpholin-3-one , the structurally accurate IUPAC designation for this Rivaroxaban intermediate is 4-(4-aminophenyl)morpholin-3-one . The morpholin-3-one ring in Rivaroxaban is attached to the phenyl ring via the nitrogen atom (position 4), rendering the morpholine core completely achiral. The sole stereocenter in Rivaroxaban is located on the oxazolidinone ring, which is introduced later in the synthesis[2]. For the purpose of this guide, this intermediate will be evaluated based on its true structural role as the achiral core amine.

Mechanistic Role & Causality in Synthesis

The synthesis of Rivaroxaban is a masterclass in sequential heterocyclic construction. The causality behind the experimental workflow dictates that the morpholin-3-one ring must be constructed before the oxazolidinone ring[4].

  • The Nitro Precursor (4-(4-Nitrophenyl)morpholin-3-one) : Constructed early in the pathway, the robust nitro group withstands the harsh oxidative or alkylating conditions required to close the morpholine ring[4]. Attempting to form the morpholine ring later in the presence of sensitive chiral centers would lead to severe degradation.

  • The Core Amine (4-(4-aminophenyl)morpholin-3-one) : Reduction of the nitro group yields this highly nucleophilic amine. It serves as the critical anchor point for the subsequent attachment of the chiral oxazolidinone framework[1].

  • The Advanced Chiral Intermediate : By reacting the core amine with a chiral epoxide (e.g., (S)-N-glycidyl phthalimide), the (S)-stereocenter is introduced with high fidelity. This early introduction of chirality avoids wasteful late-stage chiral resolution, which would otherwise discard 50% of the advanced API mass[2].

Comparative Performance Data

The following table synthesizes quantitative data for the three pivotal intermediates in the Rivaroxaban pathway, comparing their performance, yield, and scalability.

IntermediateStructural Role in RivaroxabanTypical YieldKey Transformation / ConditionScalability & Cost Profile
4-(4-Nitrophenyl)morpholin-3-one Early Precursor92%Oxidation of morpholine derivativeHigh scalability; utilizes low-cost starting materials[4].
4-(4-aminophenyl)morpholin-3-one *Core Amine Nucleophile97.8%Pd/C Hydrogenation (60°C, 0.4 MPa)Highly scalable; requires specialized pressure reactors[5].
(S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Advanced Chiral Framework85%Cyclization with (S)-N-glycidyl phthalimideHigher cost due to chiral epoxide; critical quality node[2].

*Commercially cataloged in some databases as (R)-5-(4-aminophenyl)morpholin-3-one.

Self-Validating Experimental Protocol

Synthesis of 4-(4-aminophenyl)morpholin-3-one via Catalytic Hydrogenation

Objective : High-yield reduction of the nitro precursor to the target amine intermediate. Causality : Catalytic hydrogenation using Palladium on Carbon (Pd/C) is explicitly chosen over metal-acid reductions (e.g., Fe/HCl or SnCl2). This prevents morpholine ring-opening side reactions and completely eliminates heavy metal contamination, which is strictly regulated in API manufacturing[5].

Step-by-Step Methodology :

  • Reactor Charging : To a 1 L high-pressure autoclave, add 100 g (0.45 mol) of 4-(4-nitrophenyl)morpholin-3-one and 500 mL of absolute ethanol[5].

  • Catalyst Addition : Add 10 g of 5% Palladium on Carbon (Pd/C).

    • Self-Validation Check 1: Purge the reactor headspace with Nitrogen (N2) three times prior to introducing Hydrogen (H2). This is a critical safety validation to prevent explosive O2/H2 mixtures.

  • Hydrogenation : Pressurize the vessel with H2 to 0.4 MPa. Heat the oil bath to 60 °C and maintain vigorous stirring for 3 hours[5].

    • Self-Validation Check 2: Monitor the H2 pressure gauge. The reaction is complete when the pressure stabilizes and ceases to drop, indicating full consumption of the nitro starting material. Confirm completion via TLC (eluent: ethyl acetate/hexane).

  • Filtration : Cool the reactor to room temperature. Filter the reaction mixture through a tightly packed Celite pad to completely remove the Pd/C catalyst.

  • Crystallization : Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from fresh ethanol to afford the pure amine intermediate.

    • Expected Outcome: Yield ~97.8% (approx. 84.5 g) as a white to off-white powder with >99.5% HPLC purity[5].

Visualizing the Synthetic Workflow

The logical relationship and synthetic progression of these intermediates are mapped below.

Workflow N1 4-(4-Nitrophenyl)morpholin-3-one (Nitro Precursor) N2 4-(4-aminophenyl)morpholin-3-one [Catalog: (R)-5-(4-aminophenyl)...] (Core Amine Intermediate) N1->N2 Catalytic Hydrogenation (Pd/C, H2, 60°C) N4 Advanced Chiral Oxazolidinone Intermediate N2->N4 Ring Opening & Cyclization N3 (S)-N-Glycidyl Phthalimide (Chiral Source) N3->N4 N6 Rivaroxaban (API) N4->N6 Acylation N5 5-Chlorothiophene-2-carbonyl chloride (Acylating Agent) N5->N6

Figure 1: Synthetic workflow of Rivaroxaban highlighting the core amine intermediate.

References

  • [2] Title: Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • [4] Title: Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of (R)-5-(4-aminophenyl)morpholin-3-one from Various Commercial Suppliers

Introduction: The Criticality of Purity for a Key Pharmaceutical Intermediate (R)-5-(4-aminophenyl)morpholin-3-one is a cornerstone intermediate in the synthesis of several modern pharmaceuticals, most notably the direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity for a Key Pharmaceutical Intermediate

(R)-5-(4-aminophenyl)morpholin-3-one is a cornerstone intermediate in the synthesis of several modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Rivaroxaban.[1][2][3][4][5] As with any active pharmaceutical ingredient (API) or its precursors, the purity profile is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even in minute quantities, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final dosage form.

The stereospecificity of this molecule—the "(R)" configuration—adds another layer of complexity. The different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[6][7] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over both chemical and stereochemical purity.[8][9][10][11]

This guide provides researchers, scientists, and drug development professionals with a robust, field-proven framework for the comprehensive purity assessment of (R)-5-(4-aminophenyl)morpholin-3-one. We will move beyond a simple checklist of tests to explain the causality behind our analytical choices, present detailed, self-validating protocols, and offer a comparative analysis of hypothetical commercial samples. Our objective is to empower you to make data-driven decisions when sourcing this critical raw material.

The Analytical Imperative: A Multi-Modal Approach to Purity Verification

A Certificate of Analysis (CoA) from a supplier is a starting point, but it should never be the final word. Independent verification is paramount. A comprehensive assessment of (R)-5-(4-aminophenyl)morpholin-3-one requires a multi-pronged analytical strategy to address its unique chemical characteristics.

  • Chemical Purity (Related Substances): The core of the analysis is to quantify the target molecule relative to any process-related impurities (e.g., unreacted starting materials, by-products) or degradation products.[12] Reversed-phase High-Performance Liquid Chromatography (HPLC) is the workhorse for this task, offering excellent resolution for a wide range of organic molecules.[13][14]

  • Enantiomeric Purity (The Unwanted Enantiomer): As a chiral molecule, we must quantify the desired (R)-enantiomer against its stereoisomer, the (S)-enantiomer. Chiral HPLC is the gold standard for this separation, utilizing a chiral stationary phase (CSP) to differentiate between the two enantiomers.[11][15][16]

  • Structural Confirmation and Impurity Elucidation: While chromatography quantifies purity, it does not inherently confirm the structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocal structure identification of the main component and for providing critical structural clues about unknown impurities.[17][18][19]

  • Molecular Weight Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) provides vital molecular weight information for the primary compound and any detected impurities, complementing the structural data from NMR.[20][21]

The following workflow illustrates the logical integration of these techniques for a thorough purity assessment.

Caption: Integrated workflow for purity assessment.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality behind specific parameter choices is explained to enhance understanding and facilitate adaptation.

General Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 25 mg of the (R)-5-(4-aminophenyl)morpholin-3-one sample into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Final Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly. This yields a stock solution of approximately 1.0 mg/mL.

  • Working Solution: For HPLC and Chiral HPLC analysis, further dilute the stock solution as needed to fall within the linear range of the detector. A common working concentration is 0.1 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the chromatographic system.

Protocol 1: Chemical Purity by HPLC
  • Rationale: This reversed-phase method is designed to provide optimal separation between the polar analyte and potential non-polar and polar impurities. The gradient elution ensures that both early and late-eluting impurities are captured within a reasonable runtime.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
  • Data Analysis: Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Rationale: The choice of a polysaccharide-based chiral stationary phase is a common and effective starting point for the separation of enantiomers containing aromatic groups and hydrogen-bonding sites.[15][16] The isocratic mobile phase provides consistent separation conditions, which is crucial for precise and accurate quantification of the minor enantiomer.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Isocratic: n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
  • Data Analysis: First, inject a racemic standard (if available) to confirm the retention times of the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula:[15] % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100

Comparative Analysis: Interpreting Data from Commercial Suppliers

To illustrate the practical application of these protocols, we present hypothetical data from the analysis of (R)-5-(4-aminophenyl)morpholin-3-one sourced from three different commercial suppliers.

ParameterSupplier A (Lot# A-101)Supplier B (Lot# B-202)Supplier C (Lot# C-303)
Appearance White crystalline powderOff-white powderPale yellow powder
Chemical Purity (HPLC Area %) 99.85%99.10%98.52%
Enantiomeric Excess (% ee) >99.9%99.5%99.6%
Impurity 1 (RT ~15.2 min) Not Detected0.45% (4-Nitrophenyl-morpholin-3-one)0.68% (4-Nitrophenyl-morpholin-3-one)
Impurity 2 (RT ~22.5 min) 0.08% (Unidentified)0.15% (Unidentified)0.35% (Unidentified)
Residual Solvents (GC-HS) Ethanol: 150 ppmEthanol: 450 ppm, Toluene: 110 ppmEthanol: 800 ppm, Toluene: 95 ppm
Interpretation of Results:
  • Supplier A: This sample represents the highest quality. It exhibits excellent chemical and enantiomeric purity. The absence of the nitro-intermediate impurity suggests a highly efficient and well-controlled reduction step in their synthesis.[5] The low level of a single unidentified impurity and minimal residual solvents make it an ideal candidate for GMP applications.

  • Supplier B: This sample is of good quality but shows a notable amount of the 4-nitrophenyl starting material or intermediate. This indicates an incomplete reduction step during manufacturing. The presence of toluene, a Class 2 solvent, is also a concern and must be below the ICH limit of 890 ppm. While usable for some research purposes, it may require further purification for drug development.

  • Supplier C: This sample shows the lowest chemical purity with a significant level of the nitro-intermediate and other unidentified impurities. The pale-yellow color is likely attributable to the higher impurity levels. The elevated residual solvent content further detracts from its quality. This material would likely be unsuitable for pharmaceutical development without significant reprocessing.

Understanding Potential Impurities: A Mechanistic Perspective

The purity profile of a synthetic compound is a direct reflection of its manufacturing process. For (R)-5-(4-aminophenyl)morpholin-3-one, a common synthetic route involves the reduction of 4-(4-nitrophenyl)morpholin-3-one.[4][5]

Caption: Origin of a common process-related impurity.

This simplified pathway highlights why the nitro-analogue is a common process impurity. Its presence directly points to an inefficient or incomplete reduction step. Other potential impurities can include reagents, catalysts, or by-products from the initial coupling reaction to form the nitro-intermediate.

Conclusion and Recommendations for the Discerning Scientist

The quality of (R)-5-(4-aminophenyl)morpholin-3-one from commercial suppliers is demonstrably variable. A thorough, multi-technique analytical assessment is not an academic exercise but a fundamental requirement for ensuring the integrity of any research or drug development program.

Key Recommendations:

  • Always Perform Independent Verification: Do not rely solely on the supplier's CoA. The data presented here, though hypothetical, reflects real-world variability.

  • Prioritize Enantiomeric Purity: For chiral molecules, enantiomeric excess is as critical as chemical purity. Chiral HPLC should be a standard part of your quality control workflow.

  • Investigate Unknowns: Use techniques like LC-MS and NMR to characterize any significant unknown impurities (>0.10%). Understanding the identity of an impurity is the first step in assessing its potential toxicological impact, as outlined in ICH Q3A guidelines.[8][9]

  • Consider the Entire Profile: A high purity value by HPLC is meaningless if the material contains unacceptable levels of residual solvents or the wrong enantiomer. Evaluate all aspects of purity collectively.

By implementing the robust analytical strategy detailed in this guide, researchers and developers can confidently select high-quality raw materials, mitigating risks and accelerating the path to safe and effective medicines.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities Source: Shimadzu URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: uses and applications of NMR techniques Source: PubMed URL: [Link]

  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: NovAliX URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: LC/MS, LC/NMR, FTIR: An integrated approach to impurity identification in pharmaceutical development and formulation Source: ResearchGate URL: [Link]

  • Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: ResearchGate URL: [Link]

  • Title: Separation of 3-Morpholinone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Chiral analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]

  • Title: Manufacturer of 4-(4-Aminophenyl)Morpholin-3-One in India Source: Prudence Pharma Chem URL: [Link]

  • Title: 4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier, and Exporter in India Source: V & V Pharma Industries URL: [Link]

  • Title: 4-(4-aminophenyl)morpholin-3-one Source: Multichem Exports URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]

  • Title: Process for the preparation of 4-(4-aminophenyl)
  • Title: Process for preparing 4-(4-aminophenyl)

Sources

Validation

A Guide to the Spectroscopic Cross-Validation of 4-(4-Aminophenyl)morpholin-3-one, a Key Rivaroxaban Intermediate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to the structural elucidation and purity assessment of 4-(4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to the structural elucidation and purity assessment of 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0). This compound is a critical achiral intermediate in the synthesis of the Factor Xa inhibitor, Rivaroxaban.[1][2][3] While the final active pharmaceutical ingredient (API) is chiral, the absolute stereochemical integrity of the entire synthesis is predicated on the unambiguous identification and stringent quality control of its precursors.

This document moves beyond a simple recitation of data. It explains the scientific rationale behind multi-technique spectroscopic analysis, emphasizing a self-validating system of cross-referential data. The protocols and interpretations are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the modernized Q2(R2) and Q14, which advocate for a science- and risk-based approach to analytical procedure development and validation.[4][5][6]

The Principle of Orthogonal & Complementary Spectroscopic Validation

In pharmaceutical development, relying on a single analytical technique is insufficient for the definitive structural confirmation of a key intermediate. A robust characterization strategy employs multiple, orthogonal spectroscopic methods. The core principle is that each technique provides a unique and independent piece of the structural puzzle. The data are considered trustworthy only when a cohesive and non-contradictory structural assignment emerges from all methods combined. For 4-(4-aminophenyl)morpholin-3-one, our primary tools are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_conclusion Final Confirmation H_NMR ¹H NMR C_NMR ¹³C NMR Structure Confirmed Structure & Purity 4-(4-aminophenyl)morpholin-3-one H_NMR->Structure Proton Environment & Connectivity C_NMR->Structure Carbon Skeleton & Functional Groups MS MS (ESI+) HRMS HRMS MS->Structure Molecular Weight HRMS->Structure Elemental Formula IR FT-IR IR->Structure Key Functional Groups

Caption: Spectroscopic Cross-Validation Workflow.

Spectroscopic Profile of 4-(4-Aminophenyl)morpholin-3-one

The following sections detail the expected spectral data for 4-(4-aminophenyl)morpholin-3-one. This data serves as the benchmark against which all newly synthesized batches should be compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. We utilize both ¹H and ¹³C NMR to build a complete picture of the carbon skeleton and proton environments.

  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its strong solubilizing power is effective for this polar compound, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-established and unlikely to overlap with key analyte resonances.[7]

¹H NMR (400 MHz, DMSO-d₆) : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.96Doublet2HAr-H (ortho to morpholine N)Aromatic protons deshielded by the ring current, appearing as a doublet due to coupling with meta protons.
~6.56Doublet2HAr-H (ortho to -NH₂)Aromatic protons shielded by the electron-donating amino group, appearing upfield relative to the other aromatic protons.
~5.11Singlet2H-NH₂ The protons of the primary amine. The signal is often broad and its chemical shift can be concentration-dependent.
~4.12Singlet2HN-CH₂ -C=OProtons adjacent to the carbonyl group are deshielded. The singlet nature suggests minimal coupling to adjacent protons.
~3.91Triplet2HO-CH₂ -CH₂Protons adjacent to the electronegative oxygen atom are deshielded, appearing as a triplet due to coupling with the adjacent CH₂ group.
~3.58Triplet2HN-CH₂-CH₂ -OProtons adjacent to the nitrogen and one carbon removed from the oxygen.

¹³C NMR (100 MHz, DMSO-d₆) : The carbon NMR spectrum reveals all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165.9C =OThe carbonyl carbon of the amide (lactam) shows a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.
~147.4Ar-C -NH₂Aromatic carbon directly attached to the electron-donating amino group.
~130.5Ar-C -N(morpholine)Quaternary aromatic carbon attached to the morpholine nitrogen.
~126.5Ar-C H (ortho to morpholine N)Aromatic methine carbons.
~113.7Ar-C H (ortho to -NH₂)Aromatic methine carbons shielded by the amino group, appearing further upfield.
~67.8O-C H₂Carbon adjacent to the highly electronegative oxygen atom.
~63.6N-C H₂ (of C-O)Carbon adjacent to both the ring nitrogen and next to the oxygen-bearing carbon.
~49.7N-C H₂ (of C=O)Carbon adjacent to the ring nitrogen and the carbonyl group.

Note: The specific chemical shifts presented are based on published data and may vary slightly depending on experimental conditions.[8]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the overall atomic composition. For pharmaceutical intermediates, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula with high precision.

  • Causality of Ionization Choice: Electrospray Ionization (ESI) in positive mode is the method of choice. The presence of two basic nitrogen atoms (the aniline amine and the morpholine nitrogen) makes the molecule easy to protonate, forming a stable [M+H]⁺ ion.

TechniqueExpected m/zIonRationale
MS (ESI+)193.1[M+H]⁺Confirms the molecular weight of 192.21 g/mol .[9][10]
HRMS (ESI+)193.0977[M+H]⁺Provides the exact mass, allowing for the unambiguous confirmation of the elemental formula C₁₀H₁₂N₂O₂.[8]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[11] It is particularly useful for identifying the carbonyl and amine groups that are characteristic of this molecule.

  • Causality of Sampling Technique: The KBr pellet technique is a classic and effective method for solid samples, providing a clear spectrum without solvent interference.[9]

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3437, 3320N-H StretchPrimary Amine (-NH₂)The two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amine.[8]
~2948C-H StretchAliphatic (CH₂)Stretching vibrations from the methylene groups on the morpholine ring.
~1640C=O StretchAmide (Lactam)A strong, sharp absorption band characteristic of a carbonyl group within a cyclic amide.[8][12]
~1516C=C StretchAromatic RingVibrations associated with the carbon-carbon double bonds of the phenyl ring.
~827C-H Bendpara-disubstituted AromaticOut-of-plane bending vibration that is highly indicative of a 1,4-disubstituted benzene ring.[13]

Comparative Analysis: Distinguishing from Potential Impurities

The true power of this cross-validation approach lies in its ability to distinguish the target compound from structurally similar impurities. For instance, a common process-related impurity could be the unreacted starting material, 4-(4-nitrophenyl)morpholin-3-one , the precursor to our target compound.[2][3]

Spectroscopic Feature4-(4-Aminophenyl)morpholin-3-one (Target) 4-(4-Nitrophenyl)morpholin-3-one (Impurity) Reason for Difference
¹H NMR (Aromatic) Two distinct doublets (~6.5-7.0 ppm)Two distinct doublets, but both significantly downfield (>7.5 ppm)The nitro group (-NO₂) is strongly electron-withdrawing, deshielding all aromatic protons. The amino group (-NH₂) is electron-donating, shielding them.
¹H NMR (Amine) Signal present (~5.1 ppm)Signal absentThe impurity lacks the -NH₂ group.
IR (N-H Stretch) Two peaks present (~3300-3450 cm⁻¹)Peaks absentThe impurity lacks the -NH₂ group.
IR (N-O Stretch) Peaks absentTwo strong peaks present (~1520 & ~1340 cm⁻¹)The symmetric and asymmetric stretches of the nitro group are characteristic and strong.
Mass Spec (m/z) [M+H]⁺ = 193.1[M+H]⁺ = 223.1The mass difference of 30 amu corresponds to the replacement of -NO₂ with -NH₂.

This comparison demonstrates how a multi-faceted spectroscopic analysis creates a highly specific fingerprint, making it straightforward to confirm the identity and assess the purity of the target intermediate.

Standard Operating Procedures (SOPs)

These protocols are provided as a general framework and should be adapted and formally validated according to internal quality systems and regulatory requirements.[4][14]

SOP 1: NMR Sample Preparation and Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Materials: 4-(4-aminophenyl)morpholin-3-one sample, DMSO-d₆ (≥99.8% D), 5 mm NMR tubes, volumetric pipette.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the tube.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • Insert the tube into the NMR spectrometer spinner and place it in the magnet.

    • Acquire data on a ≥400 MHz spectrometer.

      • For ¹H NMR: Acquire at least 16 scans. Set the spectral width to cover -2 to 12 ppm. Process the data with an exponential multiplication (line broadening of 0.3 Hz). Reference the residual DMSO solvent peak to 2.50 ppm.

      • For ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program. Set the spectral width to cover 0 to 200 ppm. Reference the DMSO-d₆ solvent peak to 39.52 ppm.[15]

SOP 2: Mass Spectrometry Analysis by ESI-MS
  • Objective: To confirm the molecular weight and elemental composition.

  • Materials: Sample, HPLC-grade Methanol, Formic Acid.

  • Procedure:

    • Prepare a stock solution of the sample at ~1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of ~1-5 µg/mL in 50:50 Methanol:Water with 0.1% formic acid. The acid aids in protonation.

    • Infuse the sample directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode. For HRMS, use a TOF or Orbitrap analyzer calibrated according to manufacturer specifications to ensure mass accuracy < 5 ppm.[16]

SOP 3: FT-IR Analysis
  • Objective: To identify the key functional groups present in the molecule.

  • Materials: Sample, FT-IR grade KBr, agate mortar and pestle, pellet press.

  • Procedure:

    • Place ~1-2 mg of the sample and ~100 mg of dry KBr into the agate mortar.

    • Gently grind the mixture until a fine, homogenous powder is obtained.

    • Transfer a portion of the powder to the pellet press die.

    • Apply pressure (as per instrument guidelines) to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand.

Conclusion

The rigorous characterization of 4-(4-aminophenyl)morpholin-3-one is a non-negotiable step in the quality-controlled synthesis of Rivaroxaban. This guide has detailed a self-validating, multi-technique spectroscopic approach. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can create a comprehensive analytical package. This not only confirms the identity and structure of this vital intermediate with a high degree of confidence but also provides the framework to detect and identify potential process-related impurities, ensuring the integrity of the entire manufacturing chain.

References

  • AMSbiopharma. (2025, July 22).
  • International Research Journal on Advanced Engineering and Management. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Müller, J., Knop, K., Wirges, M., & Kleinebudde, P. (2010). Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 884-894.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Journal of Pharma Insights and Research. (2025, February 5).
  • Jilariya, K. J., Patel, P. K., & Babariya, J. (2020). Synthesis and characterization of novel Schiff base of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. Journal of Advanced Scientific Research, 11(1), 219-223.
  • Lab Manager. (2025, October 23).
  • Arborpharm. (2025, November 11).
  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4- (4-AMINOPHENYL)
  • ChemicalBook. (n.d.). 4-(4-aminophenyl)morpholin-3-one(438056-69-0) 1H NMR.
  • PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one.
  • Supplementary Information for "Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Deriv
  • DergiPark. (2024, December 31).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS.
  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Sigma-Aldrich. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • LGC Standards. (n.d.). 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride.
  • CymitQuimica. (n.d.). CAS 438056-69-0: 4-(4-Aminophenyl)morpholin-3-one.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier, and Exporter in India.
  • IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • Sigma-Aldrich. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0.
  • Wang, J. (2009). Analysis of Macrolide Antibiotics, Using Liquid Chromatography-Mass Spectrometry, in Food, Biological and Environmental Matrices. Mass Spectrometry Reviews, 28(1), 50-92.
  • Matrix Fine Chemicals. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | CAS 438056-69-0.
  • WUR eDepot. (n.d.).
  • Chemical composition of paracetamol determined by IR spectroscopy. (2026, February 3).
  • Gelest, Inc. (n.d.).
  • Journal of Biomolecular Techniques. (2021, April 15).
  • SimSon Pharma. (n.d.). 4-(4-Aminophenyl)-3-morpholinone.

Sources

Comparative

Benchmarking the cost-effectiveness of different (R)-5-(4-aminophenyl)morpholin-3-one synthesis methods

This guide provides an in-depth analysis of the prevailing synthetic methodologies for producing 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of several pharmaceuticals, most notably the anti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the prevailing synthetic methodologies for producing 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of several pharmaceuticals, most notably the anticoagulant Rivaroxaban. We will dissect two primary synthetic routes, evaluating them on the basis of chemical efficiency, cost of raw materials, operational safety, and scalability. Our objective is to furnish researchers, chemists, and process development professionals with the critical data and insights necessary to make informed decisions for their manufacturing and research needs.

Introduction: The Significance of 4-(4-Aminophenyl)morpholin-3-one

4-(4-Aminophenyl)morpholin-3-one serves as a crucial building block in the synthesis of Factor Xa inhibitors, a class of anticoagulant medications. The efficiency and cost-effectiveness of its synthesis have a direct impact on the final cost of these life-saving drugs. While the final drug molecule, Rivaroxaban, contains a stereocenter, the 4-(4-aminophenyl)morpholin-3-one intermediate itself is achiral. The focus of this guide is therefore on the efficient production of this core moiety.

Two principal synthetic strategies have emerged in the literature and are widely practiced in industrial settings:

  • The Nitration-Reduction Pathway: This classic route commences with a commercially available starting material, which is functionalized and then subjected to nitration, followed by a reduction of the nitro group to the desired amine.

  • The Condensation-Cyclization Pathway: This approach involves the construction of the morpholin-3-one ring onto a pre-functionalized aniline derivative through a condensation and subsequent intramolecular cyclization.

This guide will now delve into the specifics of each route, providing detailed protocols, cost-benefit analyses, and a comparative summary to aid in the selection of the most appropriate method.

Method 1: The Nitration-Reduction Pathway

This well-established route is often favored for its predictable chemistry and the use of readily available starting materials. The general sequence involves the synthesis of 4-phenylmorpholin-3-one, followed by nitration of the aromatic ring and subsequent reduction of the nitro group.

Experimental Protocol

Step 1: Synthesis of 4-Phenylmorpholin-3-one

  • To a stirred solution of 2-anilinoethanol (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at 0-5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC).

  • The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the intermediate, 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide.

  • The crude intermediate is dissolved in a solvent like isopropanol, and a base such as sodium hydroxide (1.5 eq) is added.

  • The mixture is heated to reflux for 4-6 hours to effect intramolecular cyclization.

  • After cooling, the product, 4-phenylmorpholin-3-one, is isolated by filtration and can be purified by recrystallization.

Step 2: Nitration of 4-Phenylmorpholin-3-one

  • 4-Phenylmorpholin-3-one (1.0 eq) is added portion-wise to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid (the "nitrating mixture").

  • The reaction is stirred at this temperature for 1-2 hours.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • The solid is filtered, washed with water until neutral, and dried to afford 4-(4-nitrophenyl)morpholin-3-one.

Step 3: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

  • The 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

  • The mixture is then subjected to hydrogenation with hydrogen gas (typically at 50-100 psi) in a pressure vessel at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the final product, 4-(4-aminophenyl)morpholin-3-one.

Causality Behind Experimental Choices
  • Choice of Base in Step 1: Triethylamine is a common and cost-effective organic base used to neutralize the HCl generated during the acylation reaction. In the cyclization step, a stronger inorganic base like sodium hydroxide is required to deprotonate the hydroxyl group, facilitating the intramolecular nucleophilic substitution.

  • Nitrating Mixture: The use of a mixture of concentrated sulfuric and nitric acids is a standard and highly effective method for the nitration of aromatic rings. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a widely used and robust catalyst. This method avoids the use of stoichiometric metal reductants, which can lead to significant metal waste streams.

Visualization of the Nitration-Reduction Workflow

Nitration_Reduction_Pathway cluster_0 Step 1: 4-Phenylmorpholin-3-one Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Anilinoethanol C 4-Phenylmorpholin-3-one A->C Triethylamine, Dichloromethane B Chloroacetyl chloride B->C D 4-(4-Nitrophenyl)morpholin-3-one C->D H₂SO₄, HNO₃ E 4-(4-Aminophenyl)morpholin-3-one D->E H₂, Pd/C Condensation_Cyclization_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 4-Nitroaniline C 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide A->C Condensing Agent B 2-(2-Chloroethoxy)acetic acid B->C D 4-(4-Nitrophenyl)morpholin-3-one C->D Base (e.g., NaH), DMF E 4-(4-Aminophenyl)morpholin-3-one D->E H₂, Pd/C

Caption: Workflow for the Condensation-Cyclization Pathway.

Comparative Analysis

FeatureNitration-Reduction PathwayCondensation-Cyclization Pathway
Starting Materials Readily available and generally less expensive (e.g., 2-anilinoethanol).Requires more specialized starting materials (e.g., 2-(2-chloroethoxy)acetic acid).
Overall Yield Typically moderate to good, but can be lowered by the nitration step which may produce side products.Can achieve high overall yields, especially with optimized condensation and cyclization conditions.
Process Safety Involves the use of a highly corrosive and exothermic nitrating mixture, which requires careful handling and temperature control, especially on a large scale. [1]Avoids the nitration step, but utilizes strong and often pyrophoric bases like sodium hydride, which also require careful handling.
Scalability The nitration step can be challenging to scale up due to heat dissipation and safety concerns.Generally considered more amenable to large-scale production due to the avoidance of nitration.
Cost-Effectiveness Can be more cost-effective at smaller scales due to cheaper starting materials.May become more cost-effective at larger scales due to higher overall yields and potentially fewer purification steps.
Environmental Impact Generates acidic waste from the nitration step. Catalytic hydrogenation is a relatively clean reduction method.Can generate significant salt byproducts from the neutralization of the base in the cyclization step.

Conclusion and Recommendation

Both the Nitration-Reduction and the Condensation-Cyclization pathways are viable methods for the synthesis of 4-(4-aminophenyl)morpholin-3-one. The choice between them is a nuanced decision that depends on the specific needs and capabilities of the manufacturing or research facility.

  • For smaller-scale laboratory synthesis , the Nitration-Reduction Pathway may be more practical due to the ready availability and lower cost of the initial starting materials.

  • For large-scale industrial production , the Condensation-Cyclization Pathway is often preferred. [2]Despite the potentially higher cost of some starting materials, its amenability to scale-up, potentially higher overall yields, and avoidance of the hazardous nitration step make it a more attractive option from both a safety and economic perspective.

Ultimately, a thorough process hazard analysis and a detailed cost analysis of raw materials and waste disposal should be conducted before selecting a method for large-scale production.

References

  • A process for preparing 4-(4-aminophenyl)morpholin-3-one. (WO2011131316A1)
  • Process for the preparation of rivaroxaban and intermediates thereof. (Justia Patents). [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2019138362A1)
  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. (Quick Company). [Link]

  • Synthesis and Characterization of Novel Schiff Base of Quinolin Aldehyde with 4-(4-Aminophenyl) Morpholin-3-one Derivatives and its Antimicrobial Activity. (Journal of Advanced Scientific Research). [Link]

  • Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. (ResearchGate). [Link]

  • Method for synthesizing rivaroxaban intermediate. (CN105130976A)
  • Synthesis method of 4- (4-aminophenyl) -3-morpholinone. (CN112939893A)

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Validation

A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for the Synthesis of (R)-5-(4-aminophenyl)morpholin-3-one

Introduction: The Significance of Chiral Morpholinones The morpholinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, the enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, the enantiomerically pure (R)-5-(4-aminophenyl)morpholin-3-one is a critical building block in the synthesis of several modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Rivaroxaban.[1][2] The stereochemistry at the C5 position is paramount for biological activity, making the development of efficient, scalable, and highly enantioselective catalytic methods a primary objective for process chemists and drug development professionals.

This guide provides a head-to-head comparison of leading catalytic systems for the asymmetric synthesis of this key intermediate. We will move beyond a simple listing of methods to dissect the underlying mechanics, operational parameters, and performance data of each approach. Our analysis is grounded in peer-reviewed experimental data to provide a trustworthy, authoritative resource for researchers in the field.

Catalyst Selection Workflow

Before delving into specific catalysts, it is crucial to have a logical framework for selecting the most appropriate system. The choice depends on various factors including the scale of the synthesis, cost constraints, available equipment, and desired purity.

start Define Synthesis Goals (Scale, Cost, Purity) cat_type Evaluate Catalyst Categories start->cat_type organo Organocatalysis (e.g., CPA, Cinchona) cat_type->organo Metal-Free? metal Transition Metal (e.g., Ru, Pd) cat_type->metal High Turnover? bio Biocatalysis (Enzymes) cat_type->bio High Selectivity? eval_organo Pros: Metal-free, mild conditions Cons: Higher catalyst loading organo->eval_organo protocol Select & Optimize Protocol organo->protocol eval_metal Pros: High turnover, well-established Cons: Metal contamination, ligand cost metal->eval_metal metal->protocol eval_bio Pros: Unmatched selectivity, green Cons: Substrate specific, development time bio->eval_bio bio->protocol end Synthesize Target Molecule protocol->end

Caption: A decision-making workflow for catalyst selection.

Category 1: Chiral Phosphoric Acid (CPA) Organocatalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts capable of inducing high enantioselectivity through hydrogen bonding interactions. A landmark approach developed by Zhu and coworkers utilizes a CPA to catalyze a domino reaction between an arylglyoxal and a 2-(arylamino)ethan-1-ol, proceeding through an unprecedented asymmetric aza-benzilic ester rearrangement.[3][4][5]

Catalytic Mechanism

The CPA catalyst protonates the imine formed in situ, creating a chiral ion pair. This organized transition state directs the subsequent intramolecular [4+2] heteroannulation and the key 1,2-aryl shift, establishing the C5 stereocenter with high fidelity.

sub Substrates (Arylglyoxal + Amino Alcohol) sub_cat Substrate-Catalyst Complex (H-Bonding) sub->sub_cat cat Chiral Phosphoric Acid (CPA) cat->sub_cat imine Iminium Ion Formation sub_cat->imine cyclo [4+2] Heteroannulation imine->cyclo rearrange Aza-Benzilic Ester Rearrangement (1,2-Aryl Shift) cyclo->rearrange prod_cat Product-Catalyst Complex rearrange->prod_cat prod_cat->cat Catalyst Regeneration prod Chiral Morpholinone Product prod_cat->prod

Caption: Catalytic cycle for CPA-catalyzed morpholinone synthesis.[4]

Performance Data

This method has proven effective for a range of C3-substituted morpholinones, which are structurally analogous to the C5-substituted target. The principles are directly translatable.

Catalyst SystemSubstratesYield (%)ee (%)ConditionsReference
Chiral Phosphoric Acid (CPA)Arylglyoxals, 2-(Arylamino)ethan-1-ols75-9585-99Toluene, 40-50°C, 24-48h[4][5]
Cinchona-based Urea/ThioureaArylglyoxals, 2-Aminoethanols7189CH₂Cl₂, rt, 24h[6]
Expert Analysis
  • Expertise & Experience: The power of the CPA approach lies in its ability to construct the heterocyclic core and set the stereocenter in a single, well-orchestrated domino sequence. The key is the formation of a rigid, H-bonded transition state that effectively shields one face of the molecule.

  • Trustworthiness: This method avoids transition metals, eliminating concerns about metal contamination in the final product—a significant advantage in pharmaceutical synthesis. The reaction is typically robust and scalable.

  • Authoritative Grounding: The mechanism and application of CPA catalysis are well-documented in high-impact journals, providing a strong theoretical and practical foundation.[4][5]

Category 2: Transition Metal Catalysis

Transition metal catalysts, particularly those based on Ruthenium and Palladium, are workhorses of asymmetric synthesis due to their high efficiency and broad functional group tolerance. For morpholinone synthesis, the most relevant strategy involves the asymmetric hydrogenation of a pre-formed cyclic imine precursor.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

A highly effective route involves the initial formation of a cyclic imine, which is then reduced in situ using a chiral Ruthenium catalyst, such as a Noyori-type catalyst.[7] This approach decouples the ring formation from the stereocenter-setting step.

Catalytic Mechanism

The Ru-H catalyst coordinates to the imine. The chiral diamine ligand creates a chiral pocket, forcing the hydride to be delivered to one specific face of the C=N double bond, resulting in the desired enantiomer of the morpholine product.

catalyst [Ru(II)Cl(p-cymene)(S,S)-TsDPEN] active_cat Active Ru-H Species catalyst->active_cat Activation imine Cyclic Imine Substrate coord Imine-Catalyst Coordination imine->coord h_source H-Source (e.g., HCOOH) h_source->active_cat active_cat->coord h_transfer Hydride Transfer (Stereo-determining step) coord->h_transfer h_transfer->catalyst Regeneration product Chiral Morpholine Product h_transfer->product

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.[7]

Performance Data

While the original report focuses on 3-substituted morpholines, the catalytic system is highly effective for reducing cyclic imines to their corresponding chiral amines with excellent enantioselectivity.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
RuClCyclic Imines80-95>95HCOOH/NEt₃, CH₃CN, 40°C[7]
Pd-Catalyzed Allylic AlkylationMorpholinone Enolates70-9085-95Pd₂(dba)₃, Chiral Ligand[8]
Expert Analysis
  • Expertise & Experience: The success of ATH hinges on the stability and activity of the catalyst and the clean formation of the imine precursor. The modularity of this two-step (or one-pot, two-stage) approach allows for independent optimization of the cyclization and reduction steps.

  • Trustworthiness: Ruthenium-catalyzed ATH is a highly reliable and well-understood transformation. The catalysts are commercially available, though they can be expensive. A critical consideration is the need for subsequent removal of residual ruthenium to meet regulatory standards for APIs.

  • Authoritative Grounding: The work of Noyori on asymmetric hydrogenation forms the bedrock of this field, with extensive literature supporting its mechanism and broad applicability.[7]

Category 3: Biocatalysis

Enzymes are nature's catalysts, offering unparalleled stereo- and regioselectivity under mild, aqueous conditions.[9] For the synthesis of chiral molecules like (R)-5-(4-aminophenyl)morpholin-3-one, biocatalysis presents a highly attractive, "green" alternative to traditional chemical methods. The primary approaches involve either the kinetic resolution of a racemic mixture or the asymmetric desymmetrization of a prochiral substrate.[10]

Potential Enzymatic Strategies
  • Lipase-Catalyzed Kinetic Resolution: A racemic morpholinone could be acylated using a lipase. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer), leaving the desired R-enantiomer unreacted and allowing for separation. The theoretical maximum yield for the desired enantiomer is 50%.

  • Oxidoreductase-Mediated Reduction: An engineered ketoreductase (KRED) could reduce a prochiral cyclic imine precursor, similar to the ruthenium-catalyzed approach, but with potentially even higher selectivity and under milder conditions.

Performance Data

While a specific enzyme for the target molecule is not detailed in the initial literature survey, the general performance of enzymatic methods is well-established.

Catalyst SystemTransformation TypeYield (%)ee (%)ConditionsReference
Lipase (e.g., CAL-B)Kinetic Resolution of Alcohols/Amines<50 (for one enantiomer)>99Buffer/Organic Co-solvent, rt[10]
Ketoreductase (KRED)Asymmetric Reduction of Ketones/Imines>90>99Aqueous Buffer, rt[9]
Expert Analysis
  • Expertise & Experience: Biocatalysis is a highly specialized field. Success requires screening enzyme libraries to find a "hit" with activity towards the target substrate, followed by potential protein engineering to optimize performance. While the initial investment can be significant, the payoff in terms of efficiency and purity can be enormous.

  • Trustworthiness: Enzymatic reactions are known for their exceptional selectivity, often producing enantiopure products (>99.5% ee) without the need for extensive purification. They are biodegradable and operate under environmentally benign conditions.[9]

  • Authoritative Grounding: The application of biocatalysis in the pharmaceutical industry is rapidly growing, with numerous processes now operating at an industrial scale, underscoring its viability and reliability.[10]

Head-to-Head Performance Summary

Catalyst TypeTypical YieldTypical ee (%)Catalyst LoadingKey AdvantageKey Disadvantage
Chiral Phosphoric Acid 75-95%85-99%5-10 mol%Metal-free, domino reactionCan require longer reaction times
Ruthenium (ATH) 80-95%>95%0.5-2 mol%High turnover, excellent eeCost, potential metal contamination
Biocatalysis (Enzyme) >90% (asymmetric)>99%(Varies)Unmatched selectivity, greenSubstrate-specific, development effort

Detailed Experimental Protocols

Protocol 1: CPA-Catalyzed Asymmetric Synthesis (Representative)

(Based on the methodology by Zhu et al.[4])

  • To a dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (5 mol%).

  • Add toluene (0.1 M) followed by the 2-(4-aminophenylamino)ethan-1-ol derivative (1.2 equiv).

  • Add the corresponding arylglyoxal (1.0 equiv) to the solution.

  • Stir the reaction mixture at 40°C for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 5-aryl-morpholin-3-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Representative)

(Based on the methodology by Schafer et al.[7])

  • Imine Formation: In a round-bottom flask, dissolve the aminoalkyne precursor in a suitable solvent (e.g., toluene). Add a hydroamination catalyst (e.g., a Ti or Au complex) and heat until the starting material is consumed, forming the cyclic imine.

  • Asymmetric Reduction (One-Pot): Cool the reaction mixture to 40°C.

  • To the solution containing the crude cyclic imine, add the ruthenium catalyst RuCl (1 mol%).

  • Add an azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source.

  • Stir the mixture at 40°C for 12-24 hours until the reduction is complete (monitored by GC-MS or LC-MS).

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion and Recommendations

The synthesis of (R)-5-(4-aminophenyl)morpholin-3-one can be approached through several highly effective catalytic strategies. The optimal choice is dictated by the specific requirements of the project.

  • For exploratory and medicinal chemistry applications , where speed and avoidance of metal contamination are priorities, Chiral Phosphoric Acid (CPA) catalysis offers an elegant and powerful solution. Its ability to construct the core and set the stereocenter in a single step is highly appealing.

  • For large-scale process development , where catalyst efficiency and cost are paramount, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation is a robust and well-established method. While it requires careful management of metal impurities, its high turnover numbers and exceptional enantioselectivity make it a leading industrial choice.

  • For a "green," sustainable, and highly selective long-term manufacturing process , Biocatalysis is the ultimate goal. Although it requires a more significant initial investment in screening and development, the resulting process can be superior in terms of selectivity, purity, and environmental impact.

Researchers and drug development professionals are encouraged to evaluate these primary catalytic domains against their specific project goals to select the most fitting and efficient path toward the synthesis of this vital chiral intermediate.

References

  • Lenci, E., & Trabocchi, A. (2020). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules, 25(15), 3391. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Ackermann, L., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9699–9709. [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Sápi, J., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. [Link]

  • This reference was reviewed but did not contain specific catalytic d
  • Seqens. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • This reference was reviewed but did not contain specific catalytic d
  • Gröger, H., & Hummel, W. (2010). Enzyme-Catalyzed Asymmetric Synthesis. In I. Ojima (Ed.), Catalytic Asymmetric Synthesis (3rd ed.). Wiley. [Link]

  • Lischke, C., et al. (2004). Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d
  • Numajiri, Y., et al. (2015). Enantioselective Synthesis of Dialkylated N‑Heterocycles by Palladium-Catalyzed Allylic Alkylation. eScholarship, University of California. [Link]

  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d
  • This reference was reviewed but did not contain specific catalytic d

Sources

Comparative

Inter-Laboratory Validation of Analytical Protocols for (R)-5-(4-aminophenyl)morpholin-3-one: A Comparative Guide

Introduction (R)-5-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0) is a critical pharmaceutical intermediate, primarily serving as the foundational building block in the synthesis of oxazolidinone-based anticoagulants...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-5-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0) is a critical pharmaceutical intermediate, primarily serving as the foundational building block in the synthesis of oxazolidinone-based anticoagulants such as 1, a direct Factor Xa inhibitor[1]. Because trace impurities in this intermediate can carry over into the final Active Pharmaceutical Ingredient (API), establishing a robust, self-validating analytical protocol is paramount for regulatory compliance and patient safety[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary analytical methodologies used in the industry today: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Scientific Rationale & Causality in Method Development (E-E-A-T)

In analytical method development, empirical trial-and-error is insufficient; robust protocols must be rationally designed around the physicochemical properties of the analyte.

  • Stationary Phase Selection : The compound features a hydrophilic morpholinone ring and a potentially reactive aniline (primary amine) moiety[3]. A high-density C18 stationary phase (e.g., Hypersil ODS or Zorbax SB C18) is selected to provide sufficient hydrophobic retention, preventing the analyte from eluting in the void volume[4][5].

  • Mobile Phase pH (HPLC-UV) : The primary amine group can interact with residual acidic silanols on the silica support, leading to severe peak tailing. By utilizing a monobasic potassium phosphate buffer adjusted to pH 2.9, we suppress the ionization of these silanols, ensuring a sharp, symmetrical peak and high theoretical plate counts[1][5].

  • Detector Compatibility (LC-MS/MS) : While phosphate buffers are excellent for UV detection, they are non-volatile and will rapidly precipitate in a mass spectrometer's electrospray ionization (ESI) source. Therefore, the LC-MS/MS protocol mandates the substitution of phosphate with a volatile buffer, such as 10 mM ammonium formate, to prevent ion suppression and maintain source integrity.

Inter-Laboratory Validation Framework

To ensure absolute trustworthiness, analytical protocols must be validated across multiple laboratories in strict accordance with the 6[6]. A self-validating system continuously monitors System Suitability Testing (SST) parameters before any sample is analyzed[7].

Validation cluster_params Start ICH Q2(R1) Validation Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Recovery 98-102%) Start->Acc Rob Robustness (Temp/Flow variations) Start->Rob Valid Validated Analytical Protocol Spec->Valid Lin->Valid Prec->Valid Acc->Valid Rob->Valid

Caption: ICH Q2(R1) validation logic pathway for analytical procedures.

Experimental Protocols

Protocol A: RP-HPLC-UV (Routine QA/QC & Assay)

Objective: High-throughput quantification of the main component and major process impurities.

  • System Setup: Equip the HPLC with a C18 column (250 × 4.6 mm, 5 µm) maintained at 25°C[4].

  • Mobile Phase Preparation: Prepare a mixture of 25 mM potassium phosphate monobasic buffer (pH adjusted to 2.9 with dilute phosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio[1][5]. Filter through a 0.45 µm membrane.

  • Sample Preparation: Dissolve the (R)-5-(4-aminophenyl)morpholin-3-one standard in a diluent of 75:25 (v/v) Acetonitrile:Water to achieve a working concentration of 50 µg/mL[5]. (Note: The compound is practically insoluble in pure water[8]).

  • Execution: Inject 15 µL of the sample at a flow rate of 1.0 mL/min. Monitor the eluent at 249 nm[1][5].

  • System Suitability: Verify that the retention time is stable (~4.8 to 12.2 minutes depending on the specific system's dead volume) and the resolution between the analyte and known impurities is strictly >1.5[4][7].

Protocol B: LC-MS/MS (Trace & Genotoxic Impurity Profiling)

Objective: Ultra-sensitive detection of trace-level degradants.

  • System Setup: UHPLC coupled to a Triple Quadrupole Mass Spectrometer with an ESI source operating in positive ion mode.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes to ensure the elution of highly retained hydrophobic impurities.

  • MS Parameters: Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the protonated precursor [M+H]+ at m/z 193.2[2][3].

  • Execution: Inject 2 µL of sample (1 µg/mL). Evaluate the Signal-to-Noise (S/N) ratio to confirm limits of quantitation (LOQ).

Workflow Sample Sample Prep (R)-5-(4-aminophenyl)morpholin-3-one HPLC RP-HPLC-UV (Routine QC) Sample->HPLC LCMS LC-MS/MS (Trace Profiling) Sample->LCMS HPLC_Data Assay & Purity (LOD ~0.3 ppm) HPLC->HPLC_Data LCMS_Data Genotoxic Impurities (LOD ~0.01 ppm) LCMS->LCMS_Data

Caption: Analytical workflow comparing HPLC-UV and LC-MS/MS methodologies.

Quantitative Data Summaries

Table 1: Performance Comparison of Analytical Alternatives
ParameterRP-HPLC-UVLC-MS/MSScientific Causality
Primary Application Bulk Assay, Major ImpuritiesTrace Impurities, GenotoxinsUV is robust for bulk quantification; MS offers superior selectivity and sensitivity.
Limit of Detection (LOD) ~0.30 ppm[1]~0.01 ppmMS utilizes specific ion transitions, effectively eliminating background chemical noise.
Linearity Range 5 – 50 µg/mL[7]0.1 – 1000 ng/mLUV detectors possess a wider dynamic range at higher analyte concentrations.
Buffer System Phosphate (pH 2.9)[1]Ammonium Formate (pH 3.2)Buffer volatility is strictly required to prevent MS source fouling.
Table 2: Inter-Laboratory Validation Results (ICH Q2(R1))
Validation ParameterAcceptance Criteria (ICH Q2(R1))Lab 1 (HPLC-UV)Lab 2 (LC-MS/MS)Status
Specificity No interference at retention timePass (Resolution > 2.0)Pass (Unique m/z)Validated
Precision (RSD%) < 2.0% for Assay[5]0.69%[4]1.24%Validated
Accuracy (Recovery) 98.0% – 102.0%[1]98.84%[7]99.10%Validated
Robustness Stable under flow/temp variationsPassPassValidated

Conclusion

For the routine release testing of (R)-5-(4-aminophenyl)morpholin-3-one, the RP-HPLC-UV method provides an optimal balance of reliability, cost-effectiveness, and precision, fully satisfying ICH Q2(R1) requirements[8][9]. However, when investigating unknown degradation pathways or quantifying trace genotoxic impurities, the LC-MS/MS protocol is the indispensable alternative. By understanding the mechanistic interactions between the analyte, the stationary phase, and the detector, laboratories can seamlessly transfer and validate these methods.

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. 9

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. 6

  • 4-(4-Aminophenyl)morpholin-3-one . LGC Standards. 3

  • 438056-69-0, 4-(4-Aminophenyl)morpholin-3-one Formula . ECHEMI. 2

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® . PMC (NIH). 1

  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities . Symbiosis Online Publishing. 4

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban . PMC (NIH).5

  • RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms . SciELO. 8

  • Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form . Global Research Online. 7

Sources

Validation

A Comparative In Vitro Efficacy Analysis of (R)-5-(4-aminophenyl)morpholin-3-one and Its Analogues: A Guide for Drug Discovery Professionals

The morpholinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a diverse array of clinically successful drugs.[1][2][3] This guide delves into the...

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Author: BenchChem Technical Support Team. Date: April 2026

The morpholinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a diverse array of clinically successful drugs.[1][2][3] This guide delves into the comparative in vitro efficacy of (R)-5-(4-aminophenyl)morpholin-3-one and its rationally designed analogues. While the parent compound is a known key intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban, its inherent biological activities and the potential of its derivatives remain a compelling area of exploration.[4]

This document provides a framework for researchers and drug development professionals to assess the therapeutic potential of this chemical series against three high-value molecular targets: Factor Xa, Monoamine Oxidase B (MAO-B), and cellular models of neuroprotection. Furthermore, we will address critical off-target liability assays essential for early-stage drug discovery.

Strategic Selection of Therapeutic Targets and Analogue Design

The versatility of the morpholine ring suggests that derivatives of (R)-5-(4-aminophenyl)morpholin-3-one could exhibit a range of pharmacological activities.[5][6] Based on existing literature for related structures, we have selected three primary therapeutic targets for this comparative guide:

  • Factor Xa (FXa): An essential serine protease in the coagulation cascade, FXa is a validated target for anticoagulants used in the treatment and prevention of thromboembolic disorders.[7]

  • Monoamine Oxidase B (MAO-B): This enzyme is crucial in the degradation of dopamine in the brain. Its inhibition is a therapeutic strategy for Parkinson's disease and other neurodegenerative conditions.[8][9][10][11]

  • Neuroprotection: Protecting neurons from damage is a key goal in treating acute brain injuries and chronic neurodegenerative diseases. In vitro assays can model insults like oxidative stress to screen for neuroprotective compounds.[12][13]

To illustrate a robust comparative analysis, we have designed three hypothetical analogues of the parent compound, each with a specific structural modification intended to modulate its biological activity based on established structure-activity relationships (SAR).

Compound IDStructureRationale for Modification
Parent Compound (R)-5-(4-aminophenyl)morpholin-3-oneThe core scaffold for investigation.
Analogue 1 (R)-5-(4-amino-3-chlorophenyl)morpholin-3-oneIntroduction of a halogen on the phenyl ring can influence binding affinity and metabolic stability.
Analogue 2 (R)-5-(4-(methylamino)phenyl)morpholin-3-oneN-alkylation of the aniline nitrogen may alter physicochemical properties and target engagement.
Analogue 3 (R)-5-(4-aminophenyl)-4-methylmorpholin-3-oneModification of the morpholinone ring can impact conformation and interactions with target proteins.

In Vitro Efficacy Evaluation: Protocols and Mechanistic Insights

A rigorous in vitro evaluation is fundamental to understanding the therapeutic potential of novel chemical entities. The following section details the experimental protocols and the underlying scientific principles for assessing the efficacy of our compound series against the selected targets.

Factor Xa (FXa) Inhibition Assay

Rationale: Given the structural similarity of the parent compound to a known FXa inhibitor's precursor, assessing direct inhibition of this enzyme is a primary objective. A chromogenic assay is a reliable and high-throughput method to determine the inhibitory potency (IC50) of the compounds.

Experimental Protocol: Chromogenic FXa Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of each test compound and a reference inhibitor (e.g., Rivaroxaban) in 100% DMSO.

    • Dilute human FXa enzyme and its chromogenic substrate (e.g., S-2222) in a suitable assay buffer (e.g., Tris-HCl, pH 8.4).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compounds in a serial dilution to achieve a range of final concentrations. Include wells for a positive control (Rivaroxaban) and a negative control (DMSO vehicle).

    • Add the FXa enzyme solution to all wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm at multiple time points using a microplate reader. The rate of color development is proportional to the residual FXa activity.

  • Data Analysis:

    • Calculate the percentage of FXa inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Coagulation Cascade and the Role of Factor Xa:

coagulation_cascade cluster_intrinsic Intrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa VII VII VII->X Tissue Factor Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa

Caption: The coagulation cascade, highlighting the central role of Factor Xa.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Rationale: The morpholine moiety is present in several known MAO inhibitors.[8][9][10] A fluorometric assay provides a highly sensitive method to quantify the inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Selegiline) in 100% DMSO.

    • Reconstitute recombinant human MAO-B enzyme in assay buffer.

    • Prepare a working solution of a suitable substrate (e.g., kynuramine) and a detection reagent that fluoresces upon reaction with the product of the MAO-B reaction (hydrogen peroxide).

  • Assay Procedure:

    • In a black, 96-well microplate, add the test compounds in serial dilutions. Include positive (Selegiline) and negative (DMSO) controls.

    • Add the MAO-B enzyme to each well and pre-incubate for a defined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the curve.

Visualizing the Role of MAO-B in Dopamine Metabolism:

dopamine_metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL Oxidative Deamination MAOB MAO-B MAOB->Dopamine Inhibition DOPAC DOPAC DOPAL->DOPAC HVA HVA DOPAC->HVA COMT

Caption: Simplified pathway of dopamine metabolism by MAO-B.

In Vitro Neuroprotection Assay

Rationale: To assess the potential neuroprotective effects of the compounds, a cell-based assay is employed. This protocol uses a neuronal cell line and an inducer of oxidative stress to model cellular damage. The viability of the cells is then measured to quantify the protective effect of the compounds.

Experimental Protocol: Oxidative Stress-Induced Neurotoxicity Assay

  • Cell Culture and Plating:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Induction of Oxidative Stress:

    • Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1-2 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the cell culture medium. Include a control group of cells that are not exposed to the neurotoxin.

  • Incubation and Viability Assessment:

    • Incubate the cells for a period sufficient to induce cell death in the neurotoxin-treated group (e.g., 24 hours).

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay, which measures mitochondrial metabolic activity. Add the viability reagent to the cells and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Normalize the viability data to the untreated control cells (100% viability) and the neurotoxin-only treated cells (0% protection).

    • Calculate the percentage of neuroprotection for each compound concentration.

    • Determine the EC50 (half-maximal effective concentration) for neuroprotection by plotting the percentage of protection against the logarithm of the compound concentration.

Visualizing the Neuroprotection Assay Workflow:

neuroprotection_workflow start Plate Neuronal Cells treat Pre-treat with Compounds start->treat stress Induce Oxidative Stress (e.g., H2O2) treat->stress incubate Incubate for 24 hours stress->incubate assay Assess Cell Viability (e.g., MTT Assay) incubate->assay analyze Calculate % Protection and EC50 assay->analyze

Caption: A typical workflow for an in vitro neuroprotection assay.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

This section presents hypothetical data to illustrate how the in vitro efficacy of (R)-5-(4-aminophenyl)morpholin-3-one and its analogues can be compared. The interpretation of this data provides insights into the structure-activity relationship of this chemical series.

Table 1: Comparative In Vitro Efficacy Data (Hypothetical)

Compound IDFXa Inhibition IC50 (nM)MAO-B Inhibition IC50 (nM)Neuroprotection EC50 (µM)
Parent Compound 5,200850> 50
Analogue 1 85078025.5
Analogue 2 > 10,00025> 50
Analogue 3 4,8001,20045.0

Interpretation of Hypothetical Data and SAR Insights:

  • Parent Compound: Shows weak activity against both FXa and MAO-B, with no significant neuroprotective effect. This establishes a baseline for comparison.

  • Analogue 1 (3-chloro substitution): The addition of a chlorine atom significantly improves FXa inhibitory activity, suggesting a favorable interaction in the enzyme's active site. A modest improvement in MAO-B inhibition and the emergence of neuroprotective activity are also observed.

  • Analogue 2 (N-methylation): The methylation of the aniline nitrogen drastically reduces FXa activity but results in a highly potent MAO-B inhibitor. This suggests that the primary amine is crucial for FXa binding, while the secondary amine is favored for MAO-B inhibition.

  • Analogue 3 (N-methylation on morpholinone): Modification on the morpholinone ring appears to be detrimental to both FXa and MAO-B activity, indicating the importance of the unsubstituted morpholinone nitrogen for these targets.

These hypothetical results demonstrate how systematic structural modifications can be used to tune the potency and selectivity of a compound series for different biological targets.

Essential Off-Target Liability and Safety Profiling

Early assessment of potential off-target effects is critical to de-risk a drug discovery program. Here, we outline two indispensable in vitro safety assays.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[8][14] This assay evaluates the potential of the test compounds to inhibit the activity of the most common drug-metabolizing CYP isoforms.

Experimental Protocol:

  • Incubate human liver microsomes with a cocktail of CYP isoform-specific probe substrates and the test compounds.

  • After a set incubation time, quench the reaction.

  • Analyze the formation of metabolites of the probe substrates using LC-MS/MS.

  • A decrease in metabolite formation indicates CYP inhibition. Calculate IC50 values for each inhibited isoform.[8][15]

hERG Channel Assay

Rationale: Blockade of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia.[16][17] Early in vitro assessment of hERG liability is a regulatory requirement and crucial for cardiovascular safety.

Experimental Protocol:

  • Use automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.

  • Apply specific voltage protocols to elicit hERG currents.

  • Perfuse the cells with increasing concentrations of the test compounds and measure the inhibition of the hERG current.

  • Determine the IC50 value for hERG channel block.

Conclusion

This guide provides a comprehensive framework for the comparative in vitro efficacy evaluation of (R)-5-(4-aminophenyl)morpholin-3-one and its analogues. By systematically assessing their activity against a panel of relevant therapeutic targets and conducting crucial safety profiling assays, researchers can gain a deep understanding of the therapeutic potential and liabilities of this promising chemical scaffold. The hypothetical data and SAR analysis presented herein underscore the importance of rational analogue design in tuning the pharmacological profile of a compound series to achieve the desired potency and selectivity. This multi-assay approach is indispensable for making informed decisions in the early stages of drug discovery and development.

References

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical Pharmacokinetics, 40(10), 795–835.
  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197.
  • Newton, D. J., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(8), 1644-1652.
  • Perzborn, E., et al. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.
  • Pinto, D. J., et al. (2006). In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. Blood, 108(11), 3981.
  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier, and Exporter in India. Retrieved from [Link]

  • Darshan Healthcare. (n.d.). 4-(4-Aminophenyl)morpholin-3-one – API Intermediate. Retrieved from [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and biological activity. Chemistry of Heterocyclic Compounds, 49(2), 229-255.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Mathew, B., et al. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1319, 138687.
  • Hu, H. (2021, September 16). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Retrieved from [Link]

  • Asati, V., & Sahu, S. K. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Di Pietro, O., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2445-2463.
  • Singh, P., & Kaur, M. (2016). A review on synthesis and biological activity of morpholine derivatives. Journal of Applied Pharmaceutical Science, 6(10), 203-211.
  • Aarti Pharmalabs Limited. (n.d.). CAS 438056-69-0 Rivaroxaban Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]

  • Mathew, B., et al. (2025, October 10).
  • Takeda, S., et al. (2017). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 22(8), 1249.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-5-(4-aminophenyl)morpholin-3-one

This document provides essential, step-by-step guidance for the safe handling and disposal of (R)-5-(4-aminophenyl)morpholin-3-one (CAS No: 438056-69-0). Adherence to these protocols is critical for ensuring the safety o...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of (R)-5-(4-aminophenyl)morpholin-3-one (CAS No: 438056-69-0). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a compound frequently utilized in drug discovery and development, understanding its hazard profile is the foundation of its responsible management from acquisition to disposal.

Hazard Assessment: The Cornerstone of Safe Disposal

(R)-5-(4-aminophenyl)morpholin-3-one is classified as a hazardous chemical. Its hazard profile is derived from its structural motifs: a morpholine ring and an aminophenyl group. Safety Data Sheets (SDS) for this compound consistently indicate that it is an irritant to the skin, eyes, and respiratory system[1][2][3]. Under no circumstances should this chemical or its contaminated materials be disposed of via standard drains or as regular trash[4][5].

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard CodeHazard StatementSource(s)
H315Causes skin irritation[1][2][3][6]
H319Causes serious eye irritation[1][2][3][6]
H335May cause respiratory irritation[1][2][3][6]

The imperative for proper disposal is explicitly stated by the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant"[2][7]. This directive forms the basis of the subsequent protocols.

Personnel Protection: A Non-Negotiable Prerequisite

Before handling (R)-5-(4-aminophenyl)morpholin-3-one in any capacity, including for disposal, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). All handling procedures should be conducted in a well-ventilated chemical fume hood[3][8][9].

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shieldProtects against splashes and dust that can cause serious eye irritation[3][8][9].
Hand Protection Chemical-resistant nitrile or neoprene glovesPrevents skin contact with the irritant compound. Dispose of contaminated gloves after use[1][3][8].
Protective Clothing Flame-resistant lab coat or chemical-resistant suitProtects against chemical splashes and contamination of personal clothing[8][9].
Respiratory Protection NIOSH-approved respirator (if dust is generated)Required if handling outside a fume hood or if dust formation is likely, to prevent respiratory irritation[2][6].

Step-by-Step Disposal Protocol

The proper disposal of (R)-5-(4-aminophenyl)morpholin-3-one is a systematic process that ensures safety and compliance from the point of generation to final removal by waste management professionals.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management[10][11]. Never mix incompatible waste streams[5].

  • Solid Waste : All solid materials contaminated with (R)-5-(4-aminophenyl)morpholin-3-one must be collected as solid hazardous waste. This includes:

    • Unused or expired chemical product.

    • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

    • Spill cleanup materials.

    • Contaminated PPE (e.g., gloves).

  • Liquid Waste : Solutions containing (R)-5-(4-aminophenyl)morpholin-3-one must be collected as liquid hazardous waste. Do not mix with other solvent waste streams unless you have confirmed compatibility.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

  • Container Type : Use a dedicated, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE)[8]. The container must have a tightly sealing lid[12].

  • Labeling : As soon as waste accumulation begins, the container must be clearly labeled[10][12]. The label must include:

    • The words "Hazardous Waste"[8][13].

    • The full chemical name: "(R)-5-(4-aminophenyl)morpholin-3-one".

    • The associated hazards (e.g., "Irritant")[13].

    • The date when waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to collection.

  • Storage Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel[14]. Store the container in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials like strong oxidizing agents[2][5][8].

  • Secondary Containment : The waste container must be kept in a secondary containment bin or tray to contain any potential leaks[12].

  • Container Management : Keep the waste container closed at all times except when adding waste[12]. Do not overfill the container; a good practice is to fill it to no more than 80-90% of its capacity.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Your EHS Office : Your institution's Environmental Health and Safety (EHS) or equivalent department is the primary resource for hazardous waste disposal[4][15]. They will provide specific guidance, necessary paperwork, and schedule a pickup.

  • Licensed Waste Disposal Company : For facilities without a dedicated EHS office, a licensed hazardous waste disposal company must be contracted. Ensure the company is certified to handle and transport chemical waste[1][4].

  • Incineration : The preferred method of disposal for morpholine and its derivatives is incineration, which may require nitrogen oxide emission controls to meet environmental regulations[16].

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination[8][15].

  • Small Spills (within a chemical fume hood) :

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent[8][15].

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container[8][15].

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse. All cleaning materials must also be disposed of as hazardous waste[15].

  • Large Spills (outside a chemical fume hood) :

    • Immediately evacuate the area and alert others[15].

    • Isolate the area by closing doors to contain any dust or vapors.

    • Contact your institution's EHS or emergency response team immediately[15].

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing (R)-5-(4-aminophenyl)morpholin-3-one.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_containment Containment & Storage cluster_disposal Final Disposal Start Waste Generated ((R)-5-(4-aminophenyl)morpholin-3-one) PPE Don Appropriate PPE Start->PPE Assess Assess Waste Type (Solid vs. Liquid) Solid_Waste Collect in Labeled Solid Hazardous Waste Container Assess->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Hazardous Waste Container Assess->Liquid_Waste Liquid PPE->Assess Store Store in Secondary Containment in Designated Satellite Area Solid_Waste->Store Liquid_Waste->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS Pickup Schedule & Prepare for Waste Pickup EHS->Pickup End Waste Removed for Proper Disposal (Incineration) Pickup->End

Caption: Disposal workflow for (R)-5-(4-aminophenyl)morpholin-3-one waste.

By adhering to these scientifically grounded procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (R)-5-(4-aminophenyl)morpholin-3-one, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • AdvaCare Pharma. (n.d.). Chemical Waste Management Best Practices for Pharmaceutical Companies in India. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Zenodo. (n.d.). Waste Management and Recycling Strategies in Pharma- Chemical Industries. Retrieved from [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]

  • University of Cambridge, Department of Engineering Health & Safety. (2023, August 1). Chemical Safety. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]

  • Acro Assocs. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless?. Retrieved from [Link]

  • Bentham Science Publishers. (2024, October 8). Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. Retrieved from [Link]

  • Stericycle. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability. Retrieved from [Link]

  • Merck Millipore. (2021, March 15). Safety Data Sheet. Retrieved from [Link]

  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Office of Research, University of Southern California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.

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Handling

Personal protective equipment for handling (R)-5-(4-aminophenyl)morpholin-3-one

Operational Safety and Handling Guide for (R)-5-(4-aminophenyl)morpholin-3-one As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for (R)-5-(4-aminophenyl)morpholin-3-one

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical logic. Handling (R)-5-(4-aminophenyl)morpholin-3-one—a critical chiral intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)—requires a deep understanding of its intrinsic molecular hazards. By mapping chemical causality directly to our operational protocols, we ensure both scientific integrity and personnel safety. This guide provides immediate, field-proven logistical and safety information for drug development professionals.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule. (R)-5-(4-aminophenyl)morpholin-3-one contains two primary functional moieties of concern:

  • The Primary Aniline Group: Anilines are notorious for their ability to be absorbed through the skin, potentially causing dermal sensitization or systemic toxicity (such as methemoglobinemia) upon prolonged exposure.

  • The Morpholinone Ring: This structure acts as a strong hydrogen bond acceptor and donor, which can disrupt the pH of mucosal membranes, leading to severe eye and respiratory irritation[1].

Because this compound is typically handled as a fine, off-white powder, its physical state introduces a high risk of aerosolization. According to the foundational safety frameworks outlined in Prudent Practices in the Laboratory[2], mitigating airborne particulate matter is the first line of defense in chemical management.

HazardCausality Molecule (R)-5-(4-aminophenyl) morpholin-3-one Aniline Primary Aniline Group (Skin Absorption / Sensitization) Molecule->Aniline Morpholinone Morpholinone Ring (Mucosal Irritation) Molecule->Morpholinone Powder Fine Powder Form (Aerosolization Risk) Molecule->Powder PPE_Gloves Double Nitrile Gloves (Chemical Barrier) Aniline->PPE_Gloves PPE_Goggles Safety Goggles (Splash/Dust Barrier) Morpholinone->PPE_Goggles PPE_Resp Ventilated Enclosure (Inhalation Prevention) Powder->PPE_Resp

Fig 1: Mechanistic causality between chemical functional groups, physical state, and required PPE.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must directly neutralize the specific hazards posed by the molecule. In accordance with OSHA standards for Personal Protective Equipment[3], the following matrix establishes the required gear and the scientific justification for each choice.

Table 1: Quantitative Hazard Profile and PPE Matrix

Hazard CategoryGHS ClassificationMechanistic CausalityRequired PPE Specification
Acute Toxicity H302 (Harmful if swallowed)Inadvertent ingestion via contaminated hands/surfaces.Nitrile gloves (min 0.11 mm thickness), strict hand hygiene.
Skin Irritation H315 (Causes skin irritation)Aniline moiety interacts with epidermal proteins, causing localized inflammation.Double-gloving, flame-resistant lab coat with knit cuffs.
Eye Irritation H319 (Causes serious eye irritation)Morpholinone ring disrupts corneal pH via hydrogen bonding.Snug-fitting safety goggles (safety glasses are insufficient).
Respiratory H335 (May cause respiratory irritation)Fine powder morphology leads to easy aerosolization and inhalation.N95/P100 respirator if handled outside a fume hood.

(Note: Hazard classifications are based on the standardized profile for the closely related 4-(4-Aminophenyl)morpholin-3-one intermediate[1].)

Experimental Workflow: Safe Handling and Transfer Protocol

Objective: To transfer (R)-5-(4-aminophenyl)morpholin-3-one while maintaining a zero-exposure environment. Causality: Static charge accumulation on fine powders causes microscopic particles to repel each other and aerosolize. Mitigating static and controlling airflow prevents respiratory exposure and cross-contamination.

Step-by-Step Methodology:

  • Preparation: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Don full PPE: double nitrile gloves, safety goggles, and a lab coat.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the balance pan with a damp, lint-free cloth. Alternatively, use an anti-static ionizer to neutralize surface charges on the powder.

  • Weighing: Use a grounded, anti-static spatula (e.g., stainless steel or conductive polymer) to transfer the powder into a tared, sealable secondary container (e.g., a glass vial with a PTFE-lined cap).

  • Sealing: Seal the secondary container inside the fume hood before transporting it to the reaction setup. This self-validating step ensures no powder escapes into the general laboratory atmosphere.

  • Decontamination: Wipe the spatula, balance, and hood surface with an alcohol-based solvent (e.g., isopropanol) to dissolve and remove any residual aniline traces.

Workflow N1 1. Preparation Verify PPE & Fume Hood Velocity N2 2. Static Mitigation Neutralize Surface Charges N1->N2 Proceed when safe N3 3. Weighing & Transfer Use Anti-static Spatula N2->N3 Minimize aerosolization N4 4. Enclosure Sealing Seal Container Inside Hood N3->N4 Prevent lab exposure N5 5. Decontamination Isopropanol Wipe Down N4->N5 Post-transfer cleanup

Fig 2: Step-by-step operational workflow for the safe transfer of hazardous powders.

Spill Response and Decontamination Protocol

Objective: Rapid neutralization and containment of accidental spills. Causality: Sweeping dry powder generates hazardous aerosols. Wet-wiping with an appropriate solvent ensures the compound remains in solution, eliminating inhalation risks and allowing for safe collection.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

  • Containment: Do not dry sweep. Cover the spill with damp absorbent pads (using water or a 10% isopropanol solution) to suppress dust generation.

  • Collection: Carefully fold the absorbent pads inward, trapping the powder. Place the pads into a designated, clearly labeled hazardous waste bag.

  • Chemical Neutralization: Wash the affected area with a mild acidic solution (e.g., 1% acetic acid). The acid protonates the primary amine of the (R)-5-(4-aminophenyl)morpholin-3-one, converting it into a highly water-soluble salt, which facilitates complete removal. Follow with a final deionized water rinse.

Disposal Plan

Objective: Environmentally responsible destruction of the intermediate. Causality: Amines can react violently with oxidizing agents or form toxic nitrogen oxide (NO_x) gases upon improper incineration.

  • Segregation: Store waste containing (R)-5-(4-aminophenyl)morpholin-3-one in a dedicated "Halogen-Free Organic Waste" container. Strictly avoid mixing with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.

  • Destruction: Route the segregated waste to an approved hazardous waste facility for high-temperature incineration equipped with NO_x scrubbers.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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